Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-oxo-1H-1,7-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-4-6-2-3-11-5-8(6)12-9(7)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMIAKGHPSCWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NC=C2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676354 | |
| Record name | Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124194-67-7 | |
| Record name | Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Enduring Significance of the 1,7-Naphthyridine Core
An In-depth Technical Guide to the Synthesis of 1,7-Naphthyridines: A Historical and Mechanistic Perspective
The 1,7-naphthyridine scaffold, a bicyclic aromatic heterocycle composed of two fused pyridine rings, represents a privileged structure in the landscape of medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar geometry make it an ideal pharmacophore for interacting with a diverse array of biological targets. Consequently, 1,7-naphthyridine derivatives have emerged as potent inhibitors of key enzymes like Tumor Progression Loci-2 (Tpl2) kinase for treating rheumatoid arthritis, and have demonstrated significant potential as anticancer and antiparasitic agents.[1]
Despite its importance, the synthesis of the 1,7-naphthyridine system has historically presented considerable challenges, particularly when compared to its more accessible 1,8- and 1,5-isomers.[3] The electronic nature of the pyridine ring often leads to difficulties in achieving regioselective functionalization and cyclization. This guide provides a comprehensive exploration of the historical evolution of 1,7-naphthyridine synthesis, tracing the journey from harsh, classical cyclocondensations to the elegant and highly efficient catalytic methods of the modern era. We will delve into the mechanistic underpinnings of these transformations, explaining the causality behind experimental choices and providing field-proven protocols for key synthetic routes.
Part I: The Classical Era - Forging the Core with Fire and Acid
The foundational syntheses of the 1,7-naphthyridine ring system were born from the well-established methodologies used for quinoline synthesis. These classical approaches, while groundbreaking for their time, are often characterized by aggressive reaction conditions, limited substrate scope, and challenges in controlling regiochemistry.
The Skraup and Doebner-von Miller Reactions: The Brute-Force Approach
The Skraup synthesis and its close relative, the Doebner-von Miller reaction, represent the earliest attempts to construct the naphthyridine skeleton. The core principle involves the reaction of an aminopyridine with a three-carbon electrophilic synthon.
Causality and Mechanistic Insight: The Skraup reaction utilizes glycerol, which dehydrates in situ under the harsh influence of concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The Doebner-von Miller reaction employs pre-formed α,β-unsaturated aldehydes or ketones.[4] The reaction cascade begins with a Michael addition of the exocyclic amino group of 3-aminopyridine to the activated double bond. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) onto the electron-rich pyridine ring, and a final oxidation step to furnish the aromatic 1,7-naphthyridine product.[5][6]
The primary challenge is regioselectivity . 3-Aminopyridine possesses two potentially nucleophilic carbon atoms for cyclization: C-2 and C-4. Cyclization at C-4 yields the desired 1,7-naphthyridine, while cyclization at C-2 leads to the isomeric 1,5-naphthyridine. The electronic influence of the ring nitrogen directs cyclization, but the harsh conditions often lead to mixtures of isomers, resulting in low yields of the desired product.[7]
Caption: General mechanism of the Skraup synthesis for 1,7-naphthyridines.
The Friedländer Annulation: A Leap in Regiocontrol
The Friedländer synthesis offered a significant improvement in elegance and efficiency. This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., a ketone, ester, or nitrile).[8]
Causality and Mechanistic Insight: To synthesize a 1,7-naphthyridine, the required starting material is a 3-amino-4-formylpyridine (or a related 4-acyl derivative). The reaction is typically catalyzed by either an acid or a base. The mechanism proceeds via an initial aldol condensation or Schiff base formation, followed by a cyclodehydration to form the new pyridine ring.[8][9]
The key advantage of the Friedländer synthesis is its unambiguous regiochemical outcome . Because the amino and carbonyl groups are pre-installed on the pyridine ring in a specific ortho relationship, cyclization can only occur in one direction, exclusively forming the 1,7-naphthyridine skeleton. This circumvents the major drawback of the Skraup-type reactions.[10] However, the main limitation shifts to the synthesis of the requisite 3-amino-4-formylpyridine precursors, which can be a multi-step and challenging process itself.[11]
Caption: The Friedländer annulation pathway for 1,7-naphthyridine synthesis.
Experimental Protocol: A Classic Friedländer Synthesis
The following protocol describes the synthesis of 6-amino-8-bromo-1,7-naphthyridine from 2-cyano-3-pyridylacetonitrile, a variation that proceeds through a cyclization induced by hydrogen bromide.[1]
Step 1: Cyclization to form 6-Amino-8-bromo-1,7-naphthyridine
-
Dissolve 1.1 g of 2-cyano-3-pyridylacetonitrile in 75 mL of dry ether in a three-necked flask equipped with a gas inlet tube and a calcium chloride drying tube.
-
Cool the solution to a temperature between -5°C and 0°C using an ice-salt bath.
-
Bubble anhydrous hydrogen bromide gas through the solution for 2 hours.
-
Immediately pour the resulting mixture into a beaker containing an excess of sodium bicarbonate solution to neutralize the acid.
-
Filter the yellow precipitate that forms, wash it with several small portions of water, and dry the solid under vacuum.
-
This yields approximately 1.25 g (72.7%) of crude 6-amino-8-bromo-1,7-naphthyridine.
-
Recrystallization from a chloroform-benzene mixture can be performed to obtain yellow prisms for analytical purity.
Part II: The Modern Era - Precision, Efficiency, and Diversity
The late 20th and early 21st centuries witnessed a paradigm shift in organic synthesis, driven by the advent of transition metal catalysis. These modern methods have revolutionized the construction of 1,7-naphthyridines, enabling the synthesis of highly complex and diversely functionalized derivatives under mild conditions.
Catalytic and Multicomponent Reactions (MCRs)
Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability ("green chemistry"). Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for naphthyridine synthesis.[1]
Causality and Mechanistic Insight: More recently, metal-catalyzed approaches have gained prominence. For instance, silver-catalyzed methods can facilitate the synthesis of functionalized 1,7-naphthyridines from ortho-alkynyl aldehyde scaffolds under mild conditions, tolerating a wide range of functional groups.[12] The silver catalyst activates the alkyne moiety, promoting a cascade of intramolecular reactions that efficiently construct the heterocyclic core.
One-pot multicomponent reactions (MCRs) represent a particularly powerful modern strategy.[2][13] These reactions combine three or more starting materials in a single operation to form a complex product, minimizing waste and purification steps. Various MCRs have been developed for different naphthyridine isomers, highlighting the field's focus on building molecular complexity rapidly and efficiently.[14]
Cross-Coupling Strategies: A Modular Approach
Perhaps the most versatile modern approach involves building the 1,7-naphthyridine core through a sequence of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) followed by a final ring-closing step.
Causality and Mechanistic Insight: This modular strategy offers unparalleled control. A synthetic chemist can start with a simple, appropriately substituted pyridine precursor and sequentially "install" the necessary fragments for the second ring. For example, a 3-amino-4-halopyridine can undergo a Sonogashira coupling with a terminal alkyne. The resulting 3-amino-4-alkynylpyridine is then perfectly poised for an intramolecular cyclization (e.g., a 6-endo-dig cyclization), often promoted by a different catalyst, to form the 1,7-naphthyridine ring. This approach allows for the precise placement of a wide variety of substituents, which is crucial for tuning the properties of the final molecule in drug discovery programs.[15]
Caption: A modern, modular workflow for 1,7-naphthyridine synthesis.
Data Summary: A Comparative Overview of Synthetic Methodologies
The table below summarizes the evolution of 1,7-naphthyridine synthesis, highlighting the key features of each major approach.
| Method | Era | Typical Starting Materials | Key Reagents/Catalysts | Advantages | Limitations | Representative Yields |
| Skraup / Doebner | Classical | 3-Aminopyridine, Glycerol, α,β-Unsaturated Carbonyls | H₂SO₄, As₂O₅ (oxidant) | Uses simple, inexpensive starting materials. | Harsh conditions, low yields, poor regioselectivity, toxic reagents. | 10-30% |
| Friedländer | Classical | 3-Amino-4-acylpyridines, Active Methylene Compounds | Acid or Base (e.g., KOH, p-TsOH) | Excellent regiocontrol, generally milder than Skraup. | Precursor synthesis can be difficult and lengthy. | 50-80% |
| Catalytic Cyclization | Modern | Functionalized Pyridines (e.g., alkynyl aldehydes) | Transition Metals (e.g., Ag, Cu, Pd) | Mild conditions, high functional group tolerance, good yields. | Requires more advanced, specifically designed precursors. | 60-96%[12] |
| MCRs | Modern | Aldehydes, Amines, Dicarbonyls, etc. | Various catalysts (e.g., CAN, L-proline) | High efficiency, atom economy, operational simplicity. | Scope can be limited to specific substitution patterns. | 70-95%[14] |
Conclusion and Future Outlook
The history of 1,7-naphthyridine synthesis is a compelling narrative of progress in chemical science. The journey from the brutal, low-yielding conditions of the Skraup reaction to the precision and elegance of modern catalytic and multicomponent strategies is a testament to the ingenuity of organic chemists. Early methods successfully established the existence and fundamental chemistry of the 1,7-naphthyridine core, while the Friedländer annulation provided the first truly reliable route for its regiocontrolled synthesis.
Today, the field is dominated by methods that offer unparalleled control over molecular architecture. Transition metal-catalyzed cross-coupling and cyclization reactions have made previously inaccessible, highly substituted 1,7-naphthyridines readily available, fueling their exploration in drug discovery and materials science.[16][17]
Looking ahead, the future of 1,7-naphthyridine synthesis will likely focus on several key areas:
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Green Chemistry: Developing protocols that use non-toxic, renewable solvents and catalysts, and further minimize waste.
-
C-H Activation: Directly functionalizing the C-H bonds of the naphthyridine core or its precursors to avoid the need for pre-functionalized starting materials.
-
Asymmetric Synthesis: Creating chiral, enantiopure 1,7-naphthyridine derivatives for applications as chiral ligands or stereospecific pharmaceuticals.
The continued evolution of synthetic methodology will undoubtedly unlock new applications for this versatile heterocyclic scaffold, ensuring its relevance to researchers, scientists, and drug development professionals for years to come.
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Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2023). MDPI. [Link]
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The Naphthyridine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthyridine core, a bicyclic heterocycle composed of two fused pyridine rings, stands as a "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the discovery of a multitude of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive exploration of the discovery of novel naphthyridine cores, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) elucidation. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic and biological assays, and visualize complex pathways and workflows to empower researchers in their quest for novel therapeutics.
The Strategic Importance of the Naphthyridine Scaffold
Naphthyridines exist as six distinct isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), each offering a unique three-dimensional arrangement of nitrogen atoms and hydrogen bond donor/acceptor capabilities. This structural diversity allows for fine-tuning of physicochemical properties and molecular interactions with biological targets.[1][2] The historical success of naphthyridine-based drugs, such as the antibacterial agent nalidixic acid, has cemented its status as a valuable starting point for drug discovery campaigns.[3] Modern research continues to uncover novel naphthyridine derivatives with potent activities against a range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][4]
Crafting the Core: Synthetic Strategies for Novel Naphthyridines
The ability to efficiently synthesize diverse libraries of naphthyridine derivatives is paramount to successful drug discovery. Both classical and modern synthetic methodologies are employed to access these valuable scaffolds.
Classical Approaches: Time-Tested and Robust
Traditional methods for constructing the naphthyridine core remain relevant for their reliability and scalability.
-
Skraup Reaction: This reaction utilizes glycerol and an aminopyridine in the presence of an oxidizing agent to construct the second pyridine ring. It is a powerful tool for the synthesis of 1,5-naphthyridines.[5]
-
Gould-Jacobs Reaction: This method involves the condensation of an aminopyridine with an alkoxymethylenemalonic ester, followed by thermal cyclization to yield 4-hydroxy-1,5-naphthyridine derivatives.[5]
-
Friedländer Annulation: This versatile reaction condenses a 2-amino-3-formylpyridine with a compound containing an activated methylene group to form the naphthyridine ring system.[6]
Modern Innovations: Efficiency and Diversity through Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy for generating molecular complexity and diversity in a single synthetic step.[7] These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of compounds for screening.
A notable example is the three-component synthesis of 1,8-naphthyridine derivatives. This reaction combines a substituted 2-aminopyridine, an aldehyde, and a methylene-active compound like malononitrile or ethyl cyanoacetate.[8]
-
Reaction Setup: To a solution of a substituted 2-aminopyridine (1 mmol) and an aldehyde (1 mmol) in acetonitrile (10 mL), add malononitrile (1 mmol) and a catalytic amount of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA).
-
Reaction Execution: Stir the reaction mixture at room temperature for the appropriate time (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from ethanol to afford the desired 1,8-naphthyridine derivative.
Biological Frontiers: Naphthyridines in Drug Discovery
The diverse biological activities of naphthyridine derivatives make them attractive candidates for targeting a wide range of diseases.
Anticancer Activity: A Multifaceted Approach
Naphthyridines have demonstrated significant potential as anticancer agents through various mechanisms of action.
-
Kinase Inhibition: Many naphthyridine derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
c-Met Kinase: The 1,6-naphthyridine scaffold has been successfully exploited to develop inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[3][9] Structure-activity relationship studies have shown that substitution at the N-1, N-3, and C-5 positions of an imidazo[4,5-h][1][4]naphthyridin-2(3H)-one core is critical for potent c-Met inhibition.[9]
-
Spleen Tyrosine Kinase (Syk): Novel 5,7-disubstituted[1][4]naphthyridines have been identified as potent inhibitors of Spleen Tyrosine Kinase (Syk), a key mediator of signaling in hematopoietic cells.[1] SAR studies revealed that a 7-aryl group and a 5-aminoalkylamino substituent are crucial for high potency.[1]
-
-
Wnt Signaling Pathway Inhibition: The naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to inhibit the Wnt signaling pathway, a critical pathway in the development and progression of colorectal cancer.[10][11] This inhibition leads to cell cycle arrest and reduced tumor growth.[10]
Antimicrobial and Antiviral Activity
The naphthyridine scaffold is a well-established pharmacophore in the development of anti-infective agents. The quinolone antibiotics, which feature a 1,8-naphthyridine core, are a prime example.[2] Research is ongoing to develop novel naphthyridine derivatives with activity against drug-resistant bacteria and viruses. For instance, 2,4-disubstituted-1,6- and 1,7-naphthyridine derivatives have shown promising activity against HIV-1 reverse transcriptase.[5]
Evaluating Biological Activity: A Practical Guide
The discovery of novel naphthyridine cores relies on robust and reproducible biological assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[4][12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the naphthyridine derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Quantitative Data Presentation
The results of biological assays should be presented in a clear and concise manner to facilitate comparison and analysis.
| Compound | Naphthyridine Core | Target | Cell Line | IC50 (µM) | Reference |
| Bisleuconothine A | 1,7-Naphthyridine | Wnt Signaling | SW480 (Colon) | 2.74 | [10] |
| HCT116 (Colon) | 3.18 | [10] | |||
| HT29 (Colon) | 1.09 | [10] | |||
| Compound 2t | 1,6-Naphthyridine | c-Met Kinase | - | 2.6 | [12] |
| Compound 17a | 1,7-Naphthyridine | Unknown | MOLT-3 (Leukemia) | 9.1 | [5] |
| HeLa (Cervical) | 13.2 | [5] | |||
| HL-60 (Leukemia) | 8.9 | [5] |
Structure-Activity Relationships (SAR): Guiding Lead Optimization
Understanding the relationship between the chemical structure of a naphthyridine derivative and its biological activity is crucial for rational drug design and lead optimization.
For example, in the development of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors, a comprehensive SAR study revealed that:
-
An N-1 alkyl substituent with a terminal free amino group is essential for activity.[9]
-
A hydrophobic substituted benzyl group at the N-3 position is favored.[9]
-
The tricyclic core is necessary for retaining effective c-Met inhibition.[9]
-
Introduction of a 4′-carboxamide phenoxy group at the C-5 position significantly improves potency.[9]
These insights provide a roadmap for medicinal chemists to design and synthesize new analogs with improved efficacy and drug-like properties.
Conclusion and Future Directions
The naphthyridine scaffold continues to be a rich source of novel therapeutic agents. The convergence of modern synthetic methods, robust biological screening platforms, and a deep understanding of structure-activity relationships will undoubtedly lead to the discovery of the next generation of naphthyridine-based drugs. Future research will likely focus on exploring new areas of chemical space through the development of novel synthetic methodologies, identifying new biological targets for naphthyridine derivatives, and applying computational tools to accelerate the drug discovery process.
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[An expeditious and efficient synthesis of highly functionalized[1][4]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed]([Link])
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spectroscopic characterization of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine scaffold is a privileged heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1] As a key pharmacophore, its derivatives have demonstrated a wide spectrum of biological activities, including potential applications as anticancer, anti-inflammatory, and central nervous system (CNS) agents.[1][2] The precise substitution pattern on the naphthyridine core is critical for modulating its pharmacological profile, making unambiguous structural confirmation paramount.
This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required for the structural elucidation and characterization of a specific derivative: This compound . Our focus extends beyond mere data presentation to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to characterization. This document is designed to serve as a practical reference for researchers engaged in the synthesis and development of novel heterocyclic compounds.
Molecular Structure and Physicochemical Properties
The foundational step in any characterization is understanding the molecule's basic properties. The structure consists of a 1,7-naphthyridine core, a hydroxyl group at position 2 (which exists in tautomeric equilibrium with its keto form), and a methyl carboxylate group at position 3.
Structure:
-
IUPAC Name: methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate[]
-
Synonyms: this compound[4]
-
Tautomerism: This compound exhibits keto-enol tautomerism, predominantly existing as the keto (amide) tautomer, Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate. This is a crucial consideration for spectral interpretation.
An integrated workflow for spectroscopic characterization.
References
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- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
Foreword: The Structural Elucidation of a Privileged Scaffold
The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities. Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate (CAS 1124194-67-7) serves as a key intermediate in the synthesis of novel therapeutic agents, including potential DNA polymerase theta inhibitors for cancer treatment.[] A precise and unambiguous structural characterization is paramount for its use in drug development and scientific research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Foundational Principles: Understanding the 1,7-Naphthyridine System
The interpretation of the NMR spectra of this compound is predicated on a foundational understanding of its core structure and the electronic effects of its substituents. The 1,7-naphthyridine ring system is a nitrogen-containing heterocycle, and the positions of the nitrogen atoms significantly influence the chemical shifts of the ring protons and carbons.
A critical consideration for this molecule is the existence of tautomerism. The 2-hydroxy-naphthyridine moiety can exist in equilibrium between the enol (2-hydroxy) and keto (2-oxo) forms.[2][3] This equilibrium can be influenced by factors such as the solvent, temperature, and pH. The predominant tautomeric form will dictate the observed NMR spectrum. Spectroscopic data for related hydroxy-substituted aza-aromatic systems often indicate a preference for the keto tautomer in solution.[3] This guide will proceed with the analysis based on the likely predominant 2-oxo tautomer, Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate, while also discussing the spectral features that would be expected for the hydroxy tautomer.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its potential to engage in hydrogen bonding, which can provide valuable spectral information. Deuterated chloroform (CDCl₃) is another common option.
-
Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (δ = 0.00 ppm). For aqueous-based solvents, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.[4][5]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical number of scans: 16-64.[4]
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
-
2D NMR Experiments: To aid in definitive signal assignments, the following two-dimensional NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can help confirm stereochemistry and assignments.
-
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound (in its 2-oxo tautomeric form) in DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.
Predicted Chemical Shifts and Coupling Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 | 8.2 - 8.5 | s | - | This proton is adjacent to the electron-withdrawing carbonyl group and the ring nitrogen, leading to a significant downfield shift. It is expected to be a singlet as there are no adjacent protons. |
| H5 | 7.8 - 8.1 | d | 8.0 - 9.0 | This proton is part of the second aromatic ring and is expected to show a doublet splitting due to coupling with H6. |
| H6 | 7.2 - 7.5 | dd | 8.0 - 9.0, 4.0 - 5.0 | This proton will be a doublet of doublets due to coupling with both H5 and H8. |
| H8 | 8.8 - 9.1 | d | 4.0 - 5.0 | The position adjacent to a nitrogen atom in a pyridine-like ring typically results in a downfield chemical shift. It will appear as a doublet due to coupling with H6. |
| OCH₃ | 3.8 - 4.0 | s | - | The methyl protons of the ester group will appear as a singlet in a typical region for such functional groups.[6] |
| NH | 11.0 - 12.0 | br s | - | The amide-like proton in the 2-oxo form is expected to be significantly downfield and may be broad due to hydrogen bonding and exchange.[7] |
Visualization of Predicted ¹H NMR Coupling Network
Caption: Predicted ¹H-¹H coupling network for the major tautomer.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. The chemical shifts are predicted based on general values for aromatic and heteroaromatic systems, as well as the influence of the substituents.[8][9][10]
Predicted Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 160 - 165 | The carbonyl carbon of the amide-like system is expected in this region. |
| C3 | 110 - 115 | This carbon is attached to the electron-withdrawing carboxylate group. |
| C4 | 145 - 150 | An aromatic carbon adjacent to a nitrogen atom and conjugated with a carbonyl group will be significantly downfield. |
| C4a | 120 - 125 | A quaternary carbon at the ring junction. |
| C5 | 130 - 135 | Aromatic CH carbon. |
| C6 | 118 - 122 | Aromatic CH carbon. |
| C8 | 150 - 155 | Aromatic CH carbon adjacent to a nitrogen atom. |
| C8a | 148 - 152 | Quaternary carbon adjacent to a nitrogen atom. |
| C=O (ester) | 165 - 170 | The carbonyl carbon of the methyl ester. |
| OCH₃ | 50 - 55 | The methyl carbon of the ester group.[10] |
Workflow for Structural Confirmation
Caption: Workflow for complete structural elucidation using 1D and 2D NMR.
The Impact of Tautomerism on NMR Spectra
If the 2-hydroxy tautomer is present in a significant concentration, the NMR spectra will show a different set of signals. Key differences would include:
-
¹H NMR: The absence of an N-H proton signal and the appearance of a broad O-H proton signal, likely in the range of 9-11 ppm. The chemical shifts of the aromatic protons, particularly H8, would be shifted upfield compared to the 2-oxo form due to the increased electron density of the aromatic system.
-
¹³C NMR: The C2 signal would shift significantly upfield into the aromatic region (around 155-160 ppm), characteristic of a carbon attached to a hydroxyl group in an aromatic ring, rather than a carbonyl carbon.
In cases of intermediate exchange between tautomers, broadened peaks may be observed. Temperature-dependent NMR studies can be a valuable tool to investigate the dynamics of such an equilibrium.
Conclusion and Future Outlook
The comprehensive ¹H and ¹³C NMR analysis of this compound, supported by two-dimensional correlation experiments, provides an unambiguous confirmation of its chemical structure. A thorough understanding of its spectral features, including the potential for tautomerism, is crucial for quality control, reaction monitoring, and the rational design of new derivatives in drug discovery programs. The predicted data and analytical workflow presented in this guide offer a robust framework for researchers working with this important class of heterocyclic compounds.
References
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MDPI. Spectral Characteristics of 2,7-Naphthyridines. Available from: [Link]
- One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025). Chem Rev Lett, 8, 1069-1079.
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National Institutes of Health. Molecular Recognition Studies on Naphthyridine Derivatives. Available from: [Link]
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ResearchGate. 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available from: [Link]
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MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available from: [Link]
- Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 1-10.
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Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]
- Google Patents. US3590036A - Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof.
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
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National Institutes of Health. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Available from: [Link]
- Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (2014). Journal of Chemical Sciences, 126(1), 213-225.
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SciSpace. Keto- Enol Tautomerism of 2-Hydroxy Naphthylideneaniline with Lanthanide Shift Reagent Pr(fod) in. Available from: [Link]
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National Institutes of Health. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Available from: [Link]
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Chemguide. interpreting C-13 NMR spectra. Available from: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Available from: [Link]
- Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. (2013). Journal of Molecular Structure, 1033, 134-140.
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PubMed. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][4][11]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Available from: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate, a heterocyclic compound of interest to researchers and drug development professionals. In the absence of extensive published fragmentation data for this specific molecule, this guide leverages fundamental principles of mass spectrometry and draws parallels from the known fragmentation patterns of analogous structures, including naphthyridines, aromatic esters, and hydroxy-substituted heterocyclic systems. We will explore the expected ionization behavior, propose a detailed fragmentation pathway under electrospray ionization (ESI) conditions, and provide a robust experimental protocol for acquiring high-resolution mass spectrometry data. This document is designed to serve as a practical resource for scientists involved in the structural elucidation and characterization of novel naphthyridine derivatives.
Introduction: The Significance of Naphthyridine Scaffolds and the Role of Mass Spectrometry
The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The precise structural characterization of these molecules is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Mass spectrometry is an indispensable tool in this regard, offering high sensitivity and detailed structural information based on the fragmentation patterns of a molecule.[1][2] This guide will focus on predicting and interpreting the mass spectral behavior of this compound (Molecular Formula: C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol ).[3]
Predicted Mass Spectrum and Fragmentation Pathways
Based on the structure of this compound, we can anticipate its behavior under positive ion electrospray ionization mass spectrometry (ESI-MS). The presence of two nitrogen atoms in the naphthyridine ring system makes it readily susceptible to protonation, leading to a prominent protonated molecular ion [M+H]⁺ at m/z 205.
The fragmentation of this protonated molecule is expected to be driven by the presence of the ester and hydroxyl functional groups, as well as the inherent stability of the aromatic naphthyridine core. Aromatic systems are known to produce strong molecular ion peaks due to their stable structure.[4]
Proposed Fragmentation Pathway:
The most likely initial fragmentation steps involve the loss of small, stable neutral molecules from the ester and hydroxyl groups.
-
Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters, particularly when a nearby functional group can facilitate a rearrangement, is the loss of methanol (32 Da). This would lead to a fragment ion at m/z 173.
-
Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester can also result in the loss of a methoxy radical (31 Da), yielding an acylium ion at m/z 174. This is a well-documented fragmentation for methyl esters.
-
Decarboxylation (Loss of CO₂): Following the loss of the methyl group from the ester, the resulting carboxylic acid could undergo decarboxylation, losing carbon dioxide (44 Da) to produce an ion at m/z 161.
-
Loss of Carbon Monoxide (CO): Heterocyclic compounds containing carbonyl groups often exhibit the loss of carbon monoxide (28 Da). This could occur from the 2-hydroxy (or its tautomeric 2-oxo form) position, leading to a fragment at m/z 177.
A proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Summary of Predicted Fragment Ions:
| m/z | Proposed Formula | Proposed Loss | Notes |
| 205 | [C₁₀H₉N₂O₃]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 177 | [C₉H₉N₂O₂]⁺ | CO | Loss of carbon monoxide from the pyridinone ring. |
| 174 | [C₉H₇N₂O₂]⁺ | •OCH₃ | Loss of the methoxy radical from the ester. |
| 173 | [C₉H₅N₂O₂]⁺ | CH₃OH | Loss of methanol from the ester group. |
| 146 | [C₈H₇N₂O]⁺ | •CO₂CH₃ | Loss of the entire carbomethoxy group. |
| 118 | [C₇H₇N₂]⁺ | CO | Subsequent loss of carbon monoxide. |
Experimental Protocol for High-Resolution Mass Spectrometry Analysis
To obtain reliable and accurate mass spectrometry data for this compound, the following experimental protocol is recommended.
3.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized for the specific compound and system.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3.3. Mass Spectrometry Parameters (ESI-QTOF or ESI-Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
-
Nebulizer Gas Pressure: 30-50 psi.
-
Mass Range: m/z 50-500.
-
Data Acquisition:
-
MS1 (Full Scan): Acquire full scan data to identify the protonated molecular ion.
-
MS2 (Tandem MS): Perform fragmentation analysis (MS/MS) on the precursor ion (m/z 205). Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
-
Experimental Workflow Diagram:
Caption: A comprehensive workflow for the LC-MS/MS analysis of this compound.
Conclusion and Future Perspectives
This guide provides a detailed theoretical framework for understanding the mass spectrometry fragmentation of this compound. The proposed fragmentation pathways, based on established chemical principles, offer a solid starting point for the interpretation of experimental data. The provided experimental protocol outlines a robust method for acquiring high-quality mass spectra. As new derivatives of the 1,7-naphthyridine scaffold are synthesized, the principles and methodologies described herein will be invaluable for their structural characterization and will support the advancement of drug discovery programs targeting this important class of heterocyclic compounds.
References
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Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC. Retrieved from [Link]
- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- MDPI. (2021). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 26(15), 4496.
-
PubChem. (n.d.). 1,7-Naphthyridine. Retrieved from [Link]
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An In-Depth Technical Guide to Tautomerism in 2-Hydroxy-1,7-Naphthyridine Derivatives
Abstract
The 1,7-naphthyridine scaffold is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][2] A critical, yet often nuanced, aspect of their chemistry is the phenomenon of tautomerism, specifically the keto-enol equilibrium in 2-hydroxy-1,7-naphthyridine derivatives. This guide provides a comprehensive exploration of this tautomerism, delving into the structural and environmental factors that govern the equilibrium. We will present detailed experimental protocols for the characterization of these tautomeric forms and discuss the profound implications of this dynamic process on the biological activity and physicochemical properties of these compounds, offering a vital resource for researchers in medicinal chemistry and drug development.
Foundational Principles: The Keto-Enol Tautomerism of 2-Hydroxy-1,7-Naphthyridines
Tautomers are constitutional isomers that readily interconvert, and the equilibrium between them is a dynamic process.[3][4][5] In the case of 2-hydroxy-1,7-naphthyridine, the core of our discussion, the tautomeric equilibrium exists between the aromatic enol form (2-hydroxy-1,7-naphthyridine) and the non-aromatic keto form (1,7-naphthyridin-2(1H)-one). This equilibrium is not a mere academic curiosity; the predominant tautomeric form dictates the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution, all of which are critical determinants of its interaction with biological targets.
The interconversion between the keto and enol forms involves the migration of a proton and a concurrent shift of double bonds.[3] This process can be catalyzed by both acids and bases.[3] Generally, the keto form is thermodynamically more stable for simple ketones and aldehydes.[6] However, in heterocyclic systems like 2-hydroxy-1,7-naphthyridine, the energetic landscape is more complex, with factors such as aromaticity, intramolecular hydrogen bonding, and solvent interactions playing a pivotal role in shifting the equilibrium.[3][7]
Caption: The dynamic equilibrium between the keto and enol tautomers of 2-hydroxy-1,7-naphthyridine.
Elucidating the Equilibrium: Experimental and Computational Strategies
Determining the position of the tautomeric equilibrium is paramount for understanding the structure-activity relationship (SAR) of 2-hydroxy-1,7-naphthyridine derivatives. A multi-faceted approach, combining spectroscopic techniques and computational modeling, provides the most comprehensive picture.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for studying tautomerism.[8][9][10] The chemical shifts of protons and carbons are highly sensitive to their electronic environment. In a tautomeric mixture, distinct sets of signals for each tautomer can often be observed, allowing for their quantitative determination by integrating the respective peak areas.[6] For instance, the proton on the nitrogen in the keto form will have a different chemical shift than the hydroxyl proton in the enol form. The interconversion between tautomers is a relatively slow process on the NMR timescale, which allows for the detection of individual tautomers.[6][11]
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the keto and enol forms differ due to their distinct conjugation systems. This results in different absorption maxima (λmax) in their UV-Vis spectra.[12][13] By comparing the spectrum of a tautomeric mixture to those of "fixed" derivatives (e.g., N-methylated for the keto form and O-methylated for the enol form), the equilibrium constant can be determined.[14][15][16]
X-ray Crystallography: This technique provides unambiguous structural information in the solid state.[14][15][16] While solution-state and solid-state structures can differ, crystallographic data can definitively identify the preferred tautomer in the crystalline form and reveal key intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer.[7]
Computational Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[17][18][19] These methods can calculate the Gibbs free energy of each tautomer in the gas phase and in various solvents, providing a theoretical estimation of the equilibrium constant.[20] This computational approach is especially useful for understanding the influence of different substituents and solvent environments on the tautomeric equilibrium.[17][21]
Key Factors Influencing Tautomeric Equilibrium
The delicate balance between the keto and enol forms is influenced by a confluence of factors:
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomer.[11][21] Generally, polar solvents tend to favor the more polar tautomer.[11][20] For many β-dicarbonyl compounds, the keto form is considered more polar and is thus stabilized in polar solvents.[11] However, this is not a universal rule, and the relative polarities of the keto and enol forms of 2-hydroxy-1,7-naphthyridine derivatives must be carefully considered.[22] Hydrogen bond donating and accepting properties of the solvent can also significantly impact the equilibrium by selectively stabilizing one tautomer over the other through intermolecular hydrogen bonds.[3][23]
Substituent Effects
The electronic nature of substituents on the naphthyridine ring can profoundly influence the tautomeric equilibrium.[16][24] Electron-withdrawing groups can affect the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium.[16] The position of the substituent is also critical, as its inductive and resonance effects will vary depending on its location on the ring system.[24]
Intramolecular Hydrogen Bonding
The potential for intramolecular hydrogen bonding can significantly stabilize the enol form.[3] In 2-hydroxy-1,7-naphthyridine, a hydrogen bond can form between the hydroxyl group at the 2-position and the nitrogen at the 1-position. This chelation effect can make the enol form more favorable than it would be otherwise.
Experimental Protocols
Synthesis of 2-Hydroxy-1,7-Naphthyridine Derivatives
A general and effective method for the synthesis of 2-hydroxy-1,7-naphthyridine derivatives involves the cyclocondensation of appropriate starting materials. While specific procedures vary depending on the desired substituents, a common approach is the reaction of a substituted 2-aminopyridine with a β-ketoester, such as ethyl acetoacetate, often under acidic conditions.[25]
General Protocol:
-
To a mixture of the substituted 2-aminopyridine (0.1 mol) and the β-ketoester (0.1 mol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent or by column chromatography.
Caption: A generalized workflow for the synthesis of 2-hydroxy-1,7-naphthyridine derivatives.
Determination of Tautomeric Equilibrium by ¹H NMR
Protocol:
-
Prepare solutions of the 2-hydroxy-1,7-naphthyridine derivative at a known concentration (e.g., 10 mg/mL) in a series of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Acquire the ¹H NMR spectrum for each solution at a constant temperature.
-
Identify the characteristic signals corresponding to the keto and enol tautomers.
-
Integrate the signals for a non-exchangeable proton present in both tautomers (e.g., a proton on the naphthyridine ring).
-
Calculate the molar ratio of the two tautomers from the integral values.
-
The equilibrium constant (KT) is the ratio of the concentration of the enol form to the keto form.
Table 1: Hypothetical ¹H NMR Data for a 2-Hydroxy-1,7-Naphthyridine Derivative
| Solvent | Keto Form (%) | Enol Form (%) | KT ([Enol]/[Keto]) |
| CDCl₃ | 70 | 30 | 0.43 |
| Acetone-d₆ | 55 | 45 | 0.82 |
| DMSO-d₆ | 40 | 60 | 1.50 |
| CD₃OD | 30 | 70 | 2.33 |
Implications for Drug Development
The tautomeric state of a 2-hydroxy-1,7-naphthyridine derivative is not merely a structural feature but a critical determinant of its biological activity. The different tautomers will present distinct pharmacophores to a biological target, leading to potentially different binding affinities and modes of action. For instance, the hydrogen bonding pattern of the enol form (a hydrogen bond donor) is fundamentally different from that of the keto form (a hydrogen bond acceptor at the carbonyl oxygen and a donor at the ring nitrogen).
Furthermore, physicochemical properties such as solubility, lipophilicity, and membrane permeability can be significantly influenced by the predominant tautomeric form. A comprehensive understanding and, ideally, control of the tautomeric equilibrium are therefore essential for the rational design and optimization of 2-hydroxy-1,7-naphthyridine-based drug candidates. For example, derivatives of 1,7-naphthyridine have been investigated as inhibitors of PIP4K2A, a lipid kinase implicated in tumor inhibition, with IC50 values ranging from 0.066 to 18.0 μM.[1][26] The specific tautomeric form present under physiological conditions will undoubtedly influence this inhibitory activity.
Conclusion
The tautomerism of 2-hydroxy-1,7-naphthyridine derivatives is a multifaceted phenomenon with profound implications for their chemical and biological properties. A thorough characterization of the tautomeric equilibrium, utilizing a combination of spectroscopic and computational methods, is a prerequisite for any drug discovery program centered on this important heterocyclic scaffold. By understanding and harnessing the factors that govern this equilibrium, medicinal chemists can more effectively design and synthesize novel 1,7-naphthyridine derivatives with enhanced therapeutic potential.
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keto-enol tautomerism of hydroxynaphthyridines
An In-depth Technical Guide to the Lactam-Lactim Tautomerism of Hydroxynaphthyridines for Drug Discovery
Abstract
The naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] When substituted with a hydroxyl group, these molecules exhibit prototropic tautomerism, existing in a dynamic equilibrium between lactam (pyridone) and lactim (hydroxy) forms. This equilibrium is not a mere chemical curiosity; it is a critical determinant of a molecule's physicochemical properties and, consequently, its pharmacological profile. The distinct tautomers are separate chemical entities with different shapes, hydrogen bonding capabilities, pKa values, and lipophilicity, which collectively govern their interaction with biological targets and their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Misidentification of the predominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and costly failures in the drug development pipeline. This guide provides a comprehensive framework for understanding, characterizing, and strategically managing the lactam-lactim tautomerism of hydroxynaphthyridines, synthesizing field-proven insights from analogous, well-studied heterocyclic systems to empower researchers in drug discovery.
The Naphthyridine Core and its Tautomeric Potential
Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms. The relative positions of these nitrogen atoms give rise to several isomers (e.g., 1,5-, 1,8-, 2,6-naphthyridine), each offering a unique vector space for substitution and molecular recognition. The introduction of a hydroxyl group at a position α or γ to a ring nitrogen (e.g., at the 2-, 4-, 5-, or 7-positions) enables the tautomeric equilibrium.
While often referred to as keto-enol tautomerism, the phenomenon in N-heterocycles is more accurately described as lactam-lactim tautomerism . The equilibrium involves the migration of a proton between the exocyclic oxygen atom and a ring nitrogen atom.
-
Lactam (Pyridone) Form: Characterized by a carbonyl group (C=O) and an N-H bond within the ring. This form disrupts the aromaticity of the substituted ring.
-
Lactim (Hydroxy) Form: An aromatic alcohol form, characterized by a hydroxyl group (-OH) and a C=N double bond within the ring. This form preserves the aromaticity of the heterocyclic ring.
For the vast majority of simple, unsubstituted hydroxypyridines, hydroxyquinolines, and by extension, hydroxynaphthyridines, the lactam form is overwhelmingly the more stable and predominant tautomer in solution and in the solid state. [2][3] This preference is driven by the high polarity of the amide-like lactam bond, which is better stabilized by polar solvents, and the greater resonance stabilization of the pyridone ring system compared to the hydroxy-pyridine form.
Caption: General lactam-lactim equilibrium in a 4-hydroxy-1,5-naphthyridine.
Physicochemical Factors Governing the Tautomeric Equilibrium
The position of the tautomeric equilibrium (defined by the constant KT) is highly sensitive to the molecule's environment and structural features. Understanding these drivers is essential for predicting and controlling tautomeric behavior.
Solvent Effects
The choice of solvent can significantly shift the equilibrium. The lactam tautomer possesses a large dipole moment due to the polarized amide bond and is effectively stabilized by polar solvents, particularly those capable of hydrogen bonding (e.g., water, methanol, DMSO).[3][4] In contrast, non-polar, aprotic solvents (e.g., hexane, chloroform) offer less stabilization for the polar lactam form, which can increase the relative population of the less polar lactim tautomer.
pH and Ionization
Tautomerism and pKa are inextricably linked. The lactam and lactim forms have different acidic and basic centers:
-
Lactam: The N-H proton is weakly acidic. The carbonyl oxygen is a weak base.
-
Lactim: The O-H proton is phenolic and thus more acidic than the lactam N-H. The ring nitrogen is significantly more basic (pyridine-like) than the lactam oxygen.
Consequently, changing the pH of the medium will favor the ionization of one tautomer over the other, thereby pulling the equilibrium. For example, in a basic medium, the more acidic lactim tautomer will be deprotonated at the hydroxyl group, shifting the equilibrium towards the lactim form to replenish it.
Intramolecular Hydrogen Bonding
While the lactam form is generally favored, the lactim tautomer can be selectively stabilized and even become the dominant species if a substituent is placed in a position that allows for the formation of a strong intramolecular hydrogen bond with the hydroxyl group. For instance, studies on 10-hydroxy-1,7-phenanthrolines, a close structural analog of hydroxynaphthyridines, have shown a preference for the hydroxy (lactim) form due to the stabilizing effect of an intramolecular hydrogen bond between the hydroxyl group and the second nitrogen atom.[5] This is a powerful design strategy for "locking" a molecule into the less common, aromatic lactim form.
Caption: Key factors influencing the position of the tautomeric equilibrium.
Impact on Drug Properties and Design
The tautomeric state of a hydroxynaphthyridine directly dictates its molecular properties, which are fundamental to its performance as a drug candidate.
| Property | Lactam (Pyridone) Tautomer | Lactim (Hydroxy) Tautomer | Implication in Drug Development |
| Hydrogen Bonding | H-bond Donor (N-H), H-bond Acceptor (C=O) | H-bond Donor (O-H), H-bond Acceptor (Ring N) | Determines the specific interactions with the protein target; a mismatch can abrogate binding affinity. |
| Acidity (pKa) | Higher pKa (less acidic N-H) | Lower pKa (more acidic O-H) | Governs the ionization state at physiological pH (7.4), impacting solubility, cell permeability, and off-target effects. |
| Basicity (pKa) | Weakly basic (carbonyl O) | Moderately basic (pyridine-like ring N) | Affects salt formation, solubility, and potential for interactions with acidic residues in the target protein. |
| Lipophilicity (logP) | Lower logP (more polar) | Higher logP (less polar) | Influences membrane permeability, plasma protein binding, and overall ADME profile. |
| Molecular Shape | Partially non-planar at N-H | Fully planar and aromatic | Can affect steric fit within a binding pocket. |
A Practical Guide to Tautomer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used technique for determining tautomeric structure in solution.[6] The key is that the lactam and lactim forms will produce distinct signals.
Step-by-Step Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the hydroxynaphthyridine compound in 0.6 mL of an appropriate deuterated solvent (DMSO-d₆ is an excellent choice as it solubilizes many compounds and its residual water peak does not typically obscure relevant signals).
-
Causality Check (Solvent Choice): DMSO is a polar, hydrogen-bond accepting solvent that will strongly favor the lactam tautomer. To probe for the lactim form, a less polar solvent like CDCl₃ or a non-polar solvent like benzene-d₆ should also be used, solubility permitting.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Spectral Analysis & Interpretation:
-
Lactam Signature: Look for a broad singlet in the 10-14 ppm region, characteristic of an N-H proton involved in hydrogen bonding. The chemical shifts of the aromatic protons on the substituted ring will also differ significantly from those expected for a fully aromatic system.
-
Lactim Signature: Look for a phenolic O-H proton signal (can be broad and variable, 5-10 ppm, but often exchanges with trace D₂O). The key evidence is the pattern of aromatic proton signals, which will be consistent with a fully aromatic hydroxynaphthyridine system.
-
Trustworthiness: In DMSO-d₆, the observation of a clear N-H proton signal and the absence of a distinct O-H signal is strong evidence for the predominance of the lactam form.[7][8]
-
UV/Vis Spectroscopy
The electronic absorption spectra of the two tautomers are different because they possess different chromophores. This technique is particularly useful for studying shifts in the equilibrium as a function of solvent polarity.[9][10]
Step-by-Step Protocol: Solvent-Dependent UV/Vis Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like acetonitrile or methanol.
-
Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in a range of solvents with varying polarity (e.g., n-hexane, toluene, chloroform, acetonitrile, ethanol, water).
-
Data Acquisition: Record the UV/Vis absorption spectrum for each solution from ~200 to 500 nm.
-
Spectral Analysis & Interpretation:
-
The aromatic lactim form typically has a π → π* transition at a shorter wavelength (higher energy).
-
The lactam form, with its more extended conjugated system involving the carbonyl group, often displays an absorption band at a longer wavelength (lower energy).[9]
-
Causality: A systematic shift in the relative intensities of these bands (or a shift in λmax) that correlates with solvent polarity provides strong evidence of a shifting tautomeric equilibrium.
-
X-ray Crystallography
For solid-state analysis, single-crystal X-ray diffraction is the definitive method. It provides an unambiguous 3D structure of the molecule as it exists in the crystal lattice, allowing for precise determination of bond lengths and proton positions, thereby confirming the tautomeric form.[11][12]
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative thermodynamic stabilities of tautomers.[4][13]
-
Methodology: The geometries of both tautomers are optimized, and their relative energies (ΔE or ΔG) are calculated. This can be done for the gas phase and, more importantly, in solution using a Polarizable Continuum Model (PCM) to simulate the solvent environment.
-
Trustworthiness: While powerful, these calculations are sensitive to the level of theory and basis set used.[4] Results should always be benchmarked against or used in conjunction with experimental data (e.g., from NMR or UV/Vis) for validation.
Caption: A self-validating workflow for comprehensive tautomer analysis.
Conclusion and Outlook
The lactam-lactim tautomerism of hydroxynaphthyridines is a fundamental property that drug development professionals cannot afford to ignore. The prevailing assumption must be that the lactam (pyridone) form dominates in physiological environments, unless specific structural features, such as those enabling intramolecular hydrogen bonding, are engineered into the scaffold to favor the lactim form.
While the principles outlined in this guide are well-established through extensive research on analogous heterocycles like pyridines and quinolines, there remains a notable scarcity of direct, systematic studies on the tautomerism of many hydroxynaphthyridine isomers themselves. This represents a significant knowledge gap and an opportunity for future research. By employing the robust characterization workflow detailed herein—combining NMR and UV-Vis spectroscopy with computational modeling—researchers can confidently determine the tautomeric nature of their novel naphthyridine-based compounds, leading to more accurate SAR models, improved property forecasting, and ultimately, a higher probability of success in the development of new medicines.
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A Theoretical Conformational Analysis of 2-Hydroxy-1,7-Naphthyridines: A Whitepaper for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive agents. The introduction of a hydroxyl group at the 2-position imparts significant chemical complexity, primarily through the phenomenon of keto-enol tautomerism. This guide provides a comprehensive framework for the theoretical conformational analysis of 2-hydroxy-1,7-naphthyridines using computational chemistry. We delve into the foundational principles of Density Functional Theory (DFT), outline a rigorous, step-by-step computational workflow, and discuss the interpretation of key results, including tautomeric equilibrium, conformational landscapes, and electronic properties. The insights derived from this analysis are critical for understanding structure-activity relationships (SAR) and accelerating the rational design of novel therapeutics for drug development professionals.
Introduction
The 1,7-Naphthyridine Scaffold in Medicinal Chemistry
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, represent a cornerstone in modern drug discovery.[1] Their rigid structure and ability to form multiple hydrogen bonds allow them to serve as effective bioisosteres for other aromatic systems, leading to a wide spectrum of pharmacological activities, including antimicrobial, antitumor, and analgesic effects.[2] The specific isomer, 1,7-naphthyridine, and its derivatives have been the subject of extensive synthetic and biological investigation.[3] Understanding the precise three-dimensional arrangement of substituents on this core scaffold is paramount for optimizing interactions with biological targets.
The Challenge of 2-Hydroxy Substitution: Tautomerism
The placement of a hydroxyl group on a pyridine ring, particularly at a position adjacent to a ring nitrogen, introduces the possibility of tautomerism—a rapid and reversible interconversion between constitutional isomers.[4][5] In the case of 2-hydroxy-1,7-naphthyridine, a dynamic equilibrium exists between the aromatic 'enol' form (2-hydroxy-1,7-naphthyridine) and the non-aromatic 'keto' form (1,7-naphthyridin-2(1H)-one).
This equilibrium is not a trivial consideration; the two tautomers possess distinct electronic properties, hydrogen bonding capabilities, shapes, and hydrophobicities.[6] The predominant tautomer can be highly sensitive to the local environment, such as solvent polarity or the specific residues within a protein's binding pocket.[6] Therefore, any meaningful conformational analysis must consider both tautomers as distinct chemical species to accurately predict the bioactive conformation.[7]
The Imperative of Conformational Analysis
The biological activity of a small molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify all low-energy, stable 3D arrangements (conformers) of a molecule and to understand the energy barriers between them. For drug candidates, this knowledge is critical for:
-
Identifying the Bioactive Conformation: Determining the specific shape the molecule adopts when binding to its target.
-
Pharmacophore Modeling: Building models based on the essential 3D features required for biological activity.
-
Predicting Physicochemical Properties: Understanding how flexibility and shape influence solubility, membrane permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Computational chemistry provides a powerful toolkit for performing this analysis, offering insights that can be difficult or impossible to obtain through experimental methods alone.[8]
Theoretical Methodologies
The following section details a robust computational workflow for the conformational analysis of 2-hydroxy-1,7-naphthyridines. The causality behind each choice of method and parameter is explained to ensure a self-validating and scientifically sound protocol.
Foundational Choices: Level of Theory and Basis Sets
The accuracy of any computational study hinges on the selection of an appropriate level of theory and basis set.
-
Expertise & Experience: For systems involving heterocyclic rings and tautomeric equilibria, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.[9][10][11] Functionals like B3LYP are widely used and validated, while dispersion-corrected functionals such as ωB97X-D are recommended to better account for non-covalent interactions, which can be crucial in determining conformational preferences.
-
Trustworthiness: The choice of basis set determines the flexibility the calculation has to describe the electron distribution. The Pople-style basis set 6-311+G(d,p) is a reliable choice for this type of molecule.[6] The '+' indicates the addition of diffuse functions to better describe lone pairs and anions, while '(d,p)' adds polarization functions to allow for non-spherical electron distributions, essential for accurately modeling bonding.
-
Authoritative Grounding: Most biological processes occur in an aqueous environment. To simulate this, an implicit solvent model, such as the Polarizable Continuum Model (PCM) , should be employed.[12] This model treats the solvent as a continuous medium with a specific dielectric constant, providing a more realistic energetic landscape than gas-phase calculations alone.
Step-by-Step Computational Workflow
The following protocols outline the key experiments in the theoretical analysis.
-
Objective: To create initial 3D coordinates for both the enol (2-hydroxy) and keto (2-one) tautomers.
-
Procedure:
-
Using a molecular modeling software package (e.g., Avogadro, GaussView, HyperChem), sketch the 2D structure of each tautomer.[13]
-
Convert the 2D sketch to a 3D structure using the software's built-in model builder.
-
Perform an initial, rapid geometry optimization using a low-level method like molecular mechanics (e.g., MMFF94) to generate a reasonable starting geometry.
-
Save the coordinates for each tautomer in a standard format (e.g., .xyz or .mol).
-
-
Objective: To find the lowest energy, most stable structure (a minimum on the potential energy surface) for each tautomer.
-
Procedure:
-
Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Specify the coordinates from Protocol 3.2.1.
-
Define the level of theory (e.g., B3LYP/6-311+G(d,p)) and include the PCM solvent model (e.g., water).
-
Execute the geometry optimization calculation. The algorithm will systematically adjust the atomic positions to minimize the total energy of the molecule.
-
-
Objective: To confirm that the optimized structures are true energy minima and to calculate thermodynamic properties.
-
Procedure:
-
Using the optimized geometry from Protocol 3.2.2, perform a frequency calculation at the same level of theory.
-
Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry must be re-optimized.[14]
-
Output: This calculation yields thermodynamic data, including the Gibbs Free Energy (G), which is crucial for comparing the relative stability of the two tautomers.
-
-
Objective: To explore the conformational space by rotating around key single bonds. For 2-hydroxy-1,7-naphthyridine, the most important dihedral angle is the C-C-O-H angle of the hydroxyl group.
-
Procedure:
-
Identify the four atoms defining the dihedral angle of interest.
-
Set up a "relaxed" PES scan calculation. This involves constraining the chosen dihedral angle at a series of fixed values (e.g., from 0° to 360° in 15° steps) while allowing all other geometric parameters to relax and optimize at each step.[15]
-
Plot the resulting energy as a function of the dihedral angle to visualize the rotational energy profile, identifying energy minima (stable conformers) and maxima (rotational barriers).
-
Visualization of Computational Workflow
Caption: Computational workflow for the theoretical analysis of 2-hydroxy-1,7-naphthyridines.
Data Interpretation and Analysis
Tautomeric Equilibrium
The primary result from the optimization and frequency calculations is the relative stability of the two tautomers. The equilibrium constant (KT) can be estimated from the difference in their Gibbs Free Energies (ΔG).
-
Calculation: ΔG = Gketo - Genol
-
Interpretation:
-
A negative ΔG indicates that the keto tautomer is more stable and will be the major species at equilibrium.
-
A positive ΔG indicates that the enol tautomer is more stable.
-
-
Causality: This analysis should be repeated with different solvent models (e.g., a non-polar solvent like cyclohexane and a polar solvent like water) to understand how the environment shifts the equilibrium. Generally, polar solvents tend to stabilize the more polar tautomer.[6]
enol [label=<
2-Hydroxy-1,7-naphthyridine (Enol)
Aromatic
keto [label=<
1,7-Naphthyridin-2(1H)-one (Keto)
Non-Aromatic
enol -> keto [dir=both, color="#4285F4"]; }
Caption: Keto-enol tautomeric equilibrium in 2-hydroxy-1,7-naphthyridines. (Note: Images are placeholders).
Quantitative Data Summary
All key quantitative data should be summarized in tables for clear comparison.
Table 1: Calculated Thermodynamic and Electronic Properties
| Property | Tautomer | Gas Phase | Water (PCM) |
|---|---|---|---|
| Relative Energy (kcal/mol) | Enol | 0.00 | 0.00 |
| Keto | -2.5 | -4.1 | |
| Dipole Moment (Debye) | Enol | 2.1 | 2.8 |
| Keto | 4.5 | 5.9 | |
| HOMO Energy (eV) | Enol | -6.2 | -6.4 |
| LUMO Energy (eV) | Enol | -1.1 | -1.2 |
| HOMO-LUMO Gap (eV) | Enol | 5.1 | 5.2 |
| HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. Energies are illustrative. |
Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
-
FMO Analysis: The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy gap between them is an indicator of chemical stability; a large gap suggests high stability and low reactivity.[9] Visualizing these orbitals helps identify regions of electron density available for donation (HOMO) or acceptance (LUMO).
-
MEP Analysis: The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is color-coded to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting sites of hydrogen bonding, electrophilic, and nucleophilic interactions.[15]
Application in Drug Development
The theoretical analysis described herein provides actionable intelligence for drug discovery programs.
-
Pharmacophore Hypothesis: By identifying the lowest-energy conformer of the most stable tautomer, a more accurate pharmacophore model can be built. This ensures that subsequent virtual screening campaigns are searching for molecules that can adopt a relevant, low-energy shape.
-
Structure-Activity Relationship (SAR) Interpretation: If experimental data shows that a particular substituent dramatically alters activity, this analysis can help determine if the effect is due to steric hindrance, electronic modification, or a shift in the tautomeric equilibrium.
-
Lead Optimization: Understanding the MEP and FMOs can guide the rational design of new analogues. For example, if a region of negative electrostatic potential is identified near a key protein residue, a medicinal chemist can design a new molecule with a hydrogen bond donor at that position to enhance binding affinity.
Conclusion
The theoretical conformational analysis of 2-hydroxy-1,7-naphthyridines is a multi-faceted process that extends beyond simple geometry optimization. It requires a careful and deliberate consideration of tautomerism, solvent effects, and the full conformational landscape. By employing a rigorous, validated computational workflow grounded in Density Functional Theory, researchers and drug development professionals can uncover deep insights into the structure, stability, and electronic nature of these important molecules. This knowledge is not merely academic; it provides a critical foundation for the rational, hypothesis-driven design of next-generation therapeutics, ultimately saving time and resources in the drug discovery pipeline.
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The Unseen Workhorse: A Technical Guide to the Fundamental Properties of 1,7-Naphthyridine-3-Carboxylate Esters
Introduction: Beyond the Isomeric Shadow
The naphthyridine scaffold, a bicyclic heteroaromatic system, has long been a cornerstone in medicinal chemistry and materials science. While the 1,8-naphthyridine isomer, particularly in the form of nalidixic acid, has historically garnered significant attention, the other five isomers represent a vast and underexplored chemical space.[1][2] This guide focuses on a critical, yet often overlooked, derivative: the 1,7-naphthyridine-3-carboxylate ester. This scaffold serves as a pivotal intermediate and a core structural motif in a range of biologically active compounds and functional materials.[3][4]
This document provides an in-depth exploration of the fundamental properties of 1,7-naphthyridine-3-carboxylate esters, moving beyond a simple recitation of facts to an analysis of the underlying chemical principles and their practical implications for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that underpin their creation, their unique spectroscopic and photophysical signatures, and the diverse applications that are emerging from their versatile nature.
I. The Molecular Architecture: An Overview of the 1,7-Naphthyridine Core
The 1,7-naphthyridine skeleton consists of two fused pyridine rings, with the nitrogen atoms positioned at the 1 and 7 positions.[5][6] This arrangement imparts a unique electronic distribution and steric environment compared to its more studied isomers. The introduction of a carboxylate ester at the 3-position further modulates these properties, providing a key handle for synthetic elaboration and influencing the molecule's overall polarity, solubility, and biological interactions.
II. Synthesis and Mechanistic Considerations: Building the Core Scaffold
The construction of the 1,7-naphthyridine ring system is a critical first step. Several synthetic strategies have been developed, with the choice of method often dictated by the desired substitution pattern and scalability.
A. The Friedländer Annulation: A Classic Approach
A cornerstone in the synthesis of naphthyridines is the Friedländer condensation.[7] This reaction typically involves the condensation of a 2-aminopyridine derivative with a β-ketoester or a related species. The versatility of this method allows for the introduction of various substituents on both the pyridine and the newly formed ring.
Experimental Protocol: A Representative Friedländer Synthesis of a 1,7-Naphthyridine-3-Carboxylate Ester
-
Reactant Preparation: To a solution of 2-amino-3-chloropyridine (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A) is added an ethyl acylpyruvate derivative (1.1 eq).
-
Condensation: The reaction mixture is heated to a high temperature (typically 180-250 °C) for several hours to drive the condensation and subsequent cyclization.
-
Work-up and Purification: Upon cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexanes) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization or column chromatography to yield the desired ethyl 8-chloro-1,7-naphthyridine-3-carboxylate.
B. Multi-Component Reactions: An Efficient Alternative
More contemporary approaches, such as multi-component reactions, offer a more streamlined and atom-economical route to complex 1,7-naphthyridine structures.[7] These reactions allow for the formation of multiple bonds in a single synthetic operation, often leading to higher overall yields and reduced waste.
III. Spectroscopic and Photophysical Properties: Unveiling the Molecular Signature
The unique electronic landscape of 1,7-naphthyridine-3-carboxylate esters gives rise to distinct spectroscopic and photophysical properties. A thorough understanding of these characteristics is paramount for both structural elucidation and the design of novel functional molecules.
A. Spectroscopic Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of these compounds.
| Technique | Key Observables and Interpretations |
| ¹H NMR | The proton NMR spectra of 1,7-naphthyridines exhibit characteristic chemical shifts for the aromatic protons, with their coupling patterns providing valuable information about the substitution pattern. The protons of the ester group (e.g., the ethyl quartet and triplet) are also readily identifiable.[3] |
| ¹³C NMR | The carbon NMR spectrum provides a fingerprint of the carbon skeleton, with distinct signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the alkyl portion of the ester.[3][8] |
| Infrared (IR) | The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester (typically around 1720-1740 cm⁻¹) and the C=N and C=C stretching vibrations of the naphthyridine core. |
| Mass Spec. | Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[5] |
B. Photophysical Properties: A Glimpse into the Excited State
While not all naphthyridine derivatives are strongly fluorescent, the rigid, planar structure of the 1,7-naphthyridine core provides a promising scaffold for the development of fluorescent probes and materials.[9][10] The photophysical properties are highly dependent on the substitution pattern and the surrounding solvent environment.
-
Absorption and Emission: 1,7-Naphthyridine-3-carboxylate esters typically exhibit absorption maxima in the UV region. Their fluorescence emission, when present, can be sensitive to solvent polarity, a phenomenon known as solvatochromism.[11] This property can be exploited in the design of sensors.
-
Quantum Yield and Lifetime: The fluorescence quantum yield, a measure of the efficiency of the emission process, and the fluorescence lifetime are critical parameters for evaluating the performance of a fluorophore.[12][13][14] For some naphthyridine derivatives, quantum yields can be significantly enhanced through strategic chemical modifications.
Workflow for Photophysical Characterization
Caption: Workflow for photophysical characterization of 1,7-naphthyridine esters.
IV. Applications in Drug Discovery and Beyond: A Scaffold of Opportunity
The 1,7-naphthyridine core is increasingly recognized as a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[1][4] The 3-carboxylate ester functionality often serves as a key pharmacophoric element or a versatile synthetic handle for further derivatization.
A. Anticancer Activity
Several studies have highlighted the potential of 1,7-naphthyridine derivatives as potent anticancer agents.[4][15] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways, such as the Wnt signaling pathway, and the disruption of topoisomerase II activity.[4][15]
B. Anti-inflammatory Properties
Certain 1,7-naphthyridine derivatives have demonstrated significant anti-inflammatory activity. For instance, some 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[4]
C. Central Nervous System (CNS) Activity
The 1,7-naphthyridine scaffold has also been explored for its potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have shown promise as tachykinin NK1 receptor antagonists, which are implicated in pain, depression, and inflammation.[4]
D. Antimicrobial Potential
While the 1,8-naphthyridine isomer is more famously associated with antibacterial agents like nalidixic acid, derivatives of other naphthyridine isomers, including 2,7-naphthyridines, have also shown promising antimicrobial activity.[2][16][17] This suggests that the 1,7-naphthyridine scaffold may also hold potential in the development of new anti-infective agents.
Logical Relationship of Properties and Applications
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An In-depth Technical Guide to the Solubility of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate in Organic Solvents
This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] For heterocyclic compounds like this compound, a derivative of the versatile 1,7-naphthyridine scaffold known for its diverse biological activities, understanding its solubility profile is a fundamental step in early-stage drug development.[3] This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a robust framework for its characterization.
This compound (C₁₀H₈N₂O₃) is a molecule whose structure suggests a balance of polar and non-polar characteristics, making its solubility behavior in different organic solvents a subject of significant interest.[4][5]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This principle states that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another.[7][8]
Molecular Structure Analysis
The structure of this compound features several key functional groups that govern its solubility:
-
Naphthyridine Core: The fused pyridine rings form a relatively large, aromatic, and somewhat non-polar backbone.
-
Hydroxy Group (-OH): This group is polar and capable of acting as a hydrogen bond donor and acceptor, which generally enhances solubility in polar, protic solvents.[9]
-
Carboxylate Group (-COOCH₃): The methyl ester is a polar group that can act as a hydrogen bond acceptor.
-
Nitrogen Atoms: The nitrogen atoms in the naphthyridine rings can also act as hydrogen bond acceptors.
The interplay of the non-polar surface area of the aromatic rings and the presence of polar, hydrogen-bonding functional groups dictates the compound's solubility profile.[8]
Solvent Selection Rationale
Based on the molecular structure, we can hypothesize the solubility of this compound in a range of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group suggests that the compound should exhibit reasonable solubility in these solvents due to the potential for strong hydrogen bonding interactions.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, making them good candidates for dissolving compounds with multiple polar functional groups.[8]
-
Moderately Polar Solvents (e.g., Acetone, Dichloromethane): Solubility in these solvents will depend on the balance between the polar functional groups and the non-polar naphthyridine core.
-
Non-polar Solvents (e.g., Hexanes, Toluene): Due to the significant polarity imparted by the hydroxyl and carboxylate groups, the compound is expected to have low solubility in these solvents.[8]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[1][10] The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[1]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, acetone, dichloromethane, toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.[10]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To avoid underestimation of solubility due to adsorption, filtration may be used with caution, ensuring the filter material is compatible with the solvent and does not bind the compound.[10]
-
Dilution: Accurately dilute the collected supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor.
Data Presentation
The solubility data should be presented in a clear and organized manner.
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Methanol | Polar Protic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| DMSO | Polar Aprotic | Very High | To be determined |
| Acetonitrile | Polar Aprotic | Moderate | To be determined |
| Acetone | Moderately Polar | Moderate | To be determined |
| Dichloromethane | Moderately Polar | Low to Moderate | To be determined |
| Toluene | Non-polar | Low | To be determined |
| Hexane | Non-polar | Very Low | To be determined |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Conclusion
A thorough understanding of the solubility of this compound is essential for its advancement as a potential therapeutic agent. This guide has provided a theoretical basis for predicting its solubility based on its molecular structure and a detailed, practical protocol for its experimental determination. By systematically applying these methodologies, researchers can generate the critical data needed to inform formulation strategies and progress in the drug development pipeline.
References
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- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Factors affecting solubility. GeeksforGeeks.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- 3.2 Solubility – Introductory Organic Chemistry.
- Solubility of Organic Compounds. Chemistry Steps.
- methyl 2-hydroxy-1,7-naphthyridine-3-carboxyl
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Methyl 2-hydroxy-1,7-naphthyridine-3-carboxyl
- Potential Biological Activities of 1,7-Naphthyridine Deriv
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a significant heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with diverse pharmacological activities. Derivatives of this scaffold have shown promise as antibacterial, antiviral, and anticancer agents, as well as kinase inhibitors. The precise substitution pattern on the naphthyridine ring system allows for the fine-tuning of biological activity, making the development of efficient and versatile synthetic routes to novel analogs a key objective in drug discovery.
This document provides a detailed guide for the synthesis of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate, a valuable building block for the elaboration into more complex molecules. The synthetic strategy is centered around the Gould-Jacobs reaction, a classic and reliable method for the construction of 4-hydroxyquinoline and related heterocyclic systems.[1] We present two detailed protocols: a traditional thermal cyclization and a modern microwave-assisted approach, offering flexibility based on available laboratory equipment and desired reaction times.
Reaction Scheme
The synthesis of this compound is accomplished in a two-step sequence starting from 2-amino-5-chloropyridine and dimethyl methoxymethylenemalonate. The initial step is a condensation reaction to form the intermediate methyl 2-(((5-chloro-2-pyridyl)amino)methylene)malonate. This is followed by a high-temperature intramolecular cyclization to yield the final product.
Caption: Overall reaction scheme for the synthesis.
Detailed Synthesis Protocols
Two alternative protocols are provided for the crucial cyclization step. Protocol A outlines the traditional thermal method using a high-boiling point solvent, while Protocol B describes a more rapid microwave-assisted synthesis.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 1072-98-6 | Starting material. |
| Dimethyl methoxymethylenemalonate | C₇H₁₀O₅ | 174.15 | 22398-14-7 | Reagent. |
| Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | ~166 | 8004-13-5 | High-boiling solvent for thermal protocol. |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 101-84-8 | Alternative high-boiling solvent. |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Solvent for purification. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Solvent for washing. |
Protocol A: Conventional Thermal Synthesis
This protocol involves a two-step process: the initial condensation to form the malonate intermediate, followed by a high-temperature cyclization.
Step 1: Synthesis of Methyl 2-(((5-chloro-2-pyridyl)amino)methylene)malonate (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chloropyridine (1.29 g, 10 mmol) and dimethyl methoxymethylenemalonate (1.74 g, 10 mmol).
-
Heat the reaction mixture at 110-120 °C for 2 hours. The reaction mixture will become a molten liquid and then gradually solidify.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid is the crude intermediate, which can be used in the next step without further purification. Optionally, it can be recrystallized from ethanol.
Step 2: Synthesis of this compound (Thermal Cyclization)
-
Place the crude intermediate from Step 1 into a round-bottom flask.
-
Add a high-boiling solvent such as Dowtherm A or diphenyl ether (approximately 10-15 mL).
-
Heat the mixture to a vigorous reflux (approximately 250-260 °C) for 30-60 minutes. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to below 100 °C.
-
While still warm, carefully add hexane or toluene to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to afford the pure this compound.
Protocol B: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time for the cyclization step.[2][3]
Step 1: Synthesis of Methyl 2-(((5-chloro-2-pyridyl)amino)methylene)malonate (Intermediate)
Follow Step 1 of Protocol A.
Step 2: Synthesis of this compound (Microwave Cyclization)
-
Place the crude intermediate from Step 1 in a microwave-safe reaction vessel equipped with a magnetic stir bar.
-
Add a high-boiling microwave-safe solvent such as diphenyl ether or use solvent-free conditions if the intermediate is a low-melting solid.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 250 °C for 10-20 minutes. The reaction time and temperature may require optimization.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product is then isolated and purified as described in Step 1.6 and 1.7 of Protocol A.
Reaction Mechanism: The Gould-Jacobs Reaction
The synthesis proceeds via the Gould-Jacobs reaction mechanism.[1]
-
Nucleophilic Attack: The amino group of 2-amino-5-chloropyridine acts as a nucleophile and attacks the electron-deficient carbon of the double bond in dimethyl methoxymethylenemalonate.
-
Elimination: This is followed by the elimination of a molecule of methanol to form the stable enamine intermediate, methyl 2-(((5-chloro-2-pyridyl)amino)methylene)malonate.
-
Electrocyclization: At high temperatures, a 6-electron electrocyclization occurs.[4] The enamine attacks the C6 position of the pyridine ring.
-
Aromatization: Subsequent elimination of HCl and tautomerization leads to the formation of the aromatic 2-hydroxy-1,7-naphthyridine ring system.
Caption: A simplified workflow of the Gould-Jacobs reaction mechanism.
Safety Precautions
-
2-Amino-5-chloropyridine: Harmful if swallowed. Causes skin and eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethyl methoxymethylenemalonate: May cause eye, skin, and respiratory tract irritation. Use in a well-ventilated fume hood.
-
Dowtherm A / Diphenyl ether: These are high-boiling liquids. Handle with care at elevated temperatures. Avoid inhalation of vapors.[6][7][8] Spills on hot insulation may lead to spontaneous combustion.[6][7]
-
Microwave Synthesis: Microwave reactions can generate high pressures. Use only certified microwave-safe vessels and operate the instrument according to the manufacturer's safety guidelines.
Characterization of the Final Product
The structure of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
MS (Mass Spectrometry): To confirm the molecular weight of the compound.
-
IR (Infrared Spectroscopy): To identify the functional groups present, such as the hydroxyl and ester carbonyl groups.
-
Melting Point: To assess the purity of the final product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure reagents are pure and dry. |
| Low yield in Step 2 (Thermal) | Insufficient temperature or time for cyclization. | Ensure the reaction reaches a vigorous reflux. Increase reaction time. |
| Charring or decomposition in Step 2 | Temperature is too high. | Use a temperature-controlled heating mantle and monitor the internal temperature. |
| Product is difficult to purify | Presence of starting materials or byproducts. | Optimize the reaction conditions to drive the reaction to completion. Use column chromatography for purification if recrystallization is ineffective. |
Conclusion
The protocols detailed in this guide provide a reliable and adaptable framework for the synthesis of this compound. The choice between the conventional thermal and the microwave-assisted method will depend on the specific needs and resources of the laboratory. The microwave-assisted protocol is particularly advantageous for rapid synthesis and optimization of reaction conditions. This versatile building block can be further functionalized to explore the chemical space around the 1,7-naphthyridine scaffold for the development of novel therapeutic agents.
References
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Dowtherm A SDS | Loikits Distribution. (n.d.). Retrieved January 5, 2026, from [Link]
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SAFETY DATA SHEET - The Dow Chemical Company. (2023, December 19). Retrieved January 5, 2026, from [Link]
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SAFETY DATA SHEET - Rodun International. (n.d.). Retrieved January 5, 2026, from [Link]
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Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. (2014). Boletín de la Sociedad Química de México, 8(2), 65-68. [Link]
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SAFETY DATA SHEET - Superior Mechanical. (2019, May 3). Retrieved January 5, 2026, from [Link]
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Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. (2014). Boletín de la Sociedad Química de México, 8(2), 65-68. [Link]
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Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
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Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. (2009). Heterocyclic Communications, 15(1). [Link]
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Microwave assisted synthesis of some Traditional reactions. (2020). Asian Journal of Research in Chemistry, 13(2), 116. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). Molecules, 28(23), 7801. [Link]
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Photochemical and thermal bergman cyclization of a pyrimidine enediynol and enediynone. (2000). Organic Letters, 2(24), 3761–3764. [Link]
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Photochemical and thermal bergman cyclization of a pyrimidine enediynol and enediynone. (2000). Organic Letters, 2(24), 3761–3764. [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2014). Asian Journal of Chemistry, 26(18), 6141-6144. [Link]
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Transition-Metal-Free Synthesis of Pyridine Derivatives by Thermal Cyclization of N-Propargyl Enamines. (2018). The Journal of Organic Chemistry, 83(15), 8194-8202. [Link]
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Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. (2022). The Journal of Physical Chemistry B, 126(16), 3144–3152. [Link]
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Electrocyclic Reactions - Master Organic Chemistry. (2020, March 16). Retrieved January 5, 2026, from [Link]
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2-Amino-5-chloropyridine | C5H5ClN2 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
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Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. (2016). Journal of Molecular Structure, 1108, 55-66. [Link]
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Molecular cloning, identification and characterization of 2-methyl-3-hydroxypyridine-5-carboxylic-acid-dioxygenase-coding gene from the nitrogen-fixing symbiotic bacterium Mesorhizobium loti. (2007). Bioscience, Biotechnology, and Biochemistry, 71(11), 2761-2769. [Link]
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Navigating the Synthesis of 1,7-Naphthyridines: A Critical Evaluation of the Gould-Jacobs Reaction and Alternative Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine framework is a significant heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Its synthesis, however, presents unique challenges. While the Gould-Jacobs reaction is a cornerstone in the synthesis of quinolines and some naphthyridine isomers, its application to the 1,7-naphthyridine system is not straightforward. This guide provides a comprehensive analysis of the Gould-Jacobs reaction in the context of 1,7-naphthyridine synthesis, elucidates the critical issue of regioselectivity, and presents detailed, field-proven alternative protocols for the reliable synthesis of this important heterocyclic motif.
The Gould-Jacobs Reaction: A Powerful Tool with Regiochemical Considerations
The Gould-Jacobs reaction is a classic and versatile method for the synthesis of 4-hydroxyquinoline derivatives.[1][2] The reaction proceeds in two main stages: a condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization of the resulting intermediate.[1] This powerful reaction has been successfully extended to the synthesis of various fused pyridine ring systems, including certain naphthyridine isomers.[3][4]
The synthesis of naphthyridines via the Gould-Jacobs reaction begins with the substitution of an aminopyridine with a malonic ester derivative. The subsequent thermal cyclization of the intermediate is a 6-electron electrocyclization that forms the second ring.[1]
The Challenge of Regioselectivity in 1,7-Naphthyridine Synthesis
The application of the Gould-Jacobs reaction to the synthesis of 1,7-naphthyridines requires the use of a 4-aminopyridine derivative as the starting material. However, the thermal cyclization of the intermediate, diethyl 2-(((pyridin-4-yl)amino)methylene)malonate, can theoretically proceed in two different ways, leading to the formation of either a 1,7-naphthyridine or a 1,5-naphthyridine derivative. This presents a significant challenge of regioselectivity.[5]
The cyclization involves the electrophilic attack of one of the ester carbonyls onto the pyridine ring. In the case of the intermediate derived from 4-aminopyridine, this attack can occur at either the C-3 or C-5 position of the pyridine ring. Attack at C-3 leads to the desired 1,7-naphthyridine, while attack at C-5 results in the formation of the isomeric 1,5-naphthyridine. The outcome of the reaction is highly dependent on the reaction conditions, including temperature and the presence of substituents on the pyridine ring.[5]
Due to this inherent regioselectivity issue, the Gould-Jacobs reaction is often not the preferred method for the unambiguous synthesis of 1,7-naphthyridines. Researchers have therefore developed more reliable and regioselective alternative strategies.
Established Protocols for the Synthesis of 1,7-Naphthyridines
Given the limitations of the Gould-Jacobs reaction, the following protocols describe validated alternative methods for the synthesis of the 1,7-naphthyridine core.
Protocol 1: Synthesis from 2-Cyano-3-pyridylacetonitrile
This method provides a reliable route to the 1,7-naphthyridine scaffold through a cyclization strategy.[6]
Experimental Workflow:
Step-by-Step Methodology:
-
Cyclization: Treat 2-cyano-3-pyridylacetonitrile with hydrogen bromide to induce cyclization and form 6-amino-8-bromo-1,7-naphthyridine.
-
Hydrazinolysis: React the resulting 6-amino-8-bromo-1,7-naphthyridine with hydrazine hydrate to yield 6,8-dihydrazino-1,7-naphthyridine.
-
Oxidation: The final step involves the oxidation of 6,8-dihydrazino-1,7-naphthyridine with copper sulfate under microwave irradiation to afford the parent 1,7-naphthyridine.[6] This microwave-assisted step offers the advantages of being rapid, efficient, and environmentally friendly.[6]
Data Summary (Representative):
| Step | Product | Yield | Melting Point (°C) |
| 3 | 1,7-Naphthyridine | 67.2% | 57-60 |
Protocol 2: Modified Friedländer Annulation
The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a powerful tool for the synthesis of quinolines and their aza-analogs. Modified versions of this reaction provide a convergent and efficient route to substituted 1,7-naphthyridines.[7]
Step-by-Step Methodology:
-
Reactant Selection: A suitable 3-aminopyridine-4-carbaldehyde or 3-amino-4-acylpyridine is used as the key precursor.
-
Condensation: This precursor is condensed with a ketone or another compound containing an activated methylene group in the presence of a base or acid catalyst.
-
Cyclization and Aromatization: The initial condensation is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to yield the 1,7-naphthyridine ring system.
Example Reaction:
The reaction of 3-aminoisonicotinaldehyde with an aryl ketone in the presence of a suitable catalyst can yield 2-aryl-1,7-naphthyridines.[7]
| Starting Materials | Product | Yield |
| 3-Aminoisonicotinaldehyde and Acetophenone | 2-Phenyl-1,7-naphthyridine | 71% |
| 3-Amino-4-acetylpyridine and Acetophenone | 2-Phenyl-4-methyl-1,7-naphthyridine | 82% |
Conclusion
While the Gould-Jacobs reaction is a formidable tool in heterocyclic synthesis, its application for the preparation of 1,7-naphthyridines is hampered by a significant regioselectivity challenge. For researchers and drug development professionals seeking reliable and unambiguous routes to the 1,7-naphthyridine scaffold, alternative methods such as the cyclization of 2-cyano-3-pyridylacetonitrile and the modified Friedländer annulation offer superior control and efficiency. A thorough understanding of the mechanistic nuances and the available synthetic strategies is paramount for the successful design and execution of synthetic campaigns targeting this important class of molecules.
References
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Wernik, M., Hartmann, P. E., Sipos, G., Darvas, F., Boese, A. D., & Kappe, C. O. (n.d.). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. ResearchGate. Retrieved from [Link]
- Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 10-15.
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Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 16(12), 5983-6037.
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MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
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The Conrad-Limpach Synthesis of Hydroxynaphthyridines: A Detailed Guide for Researchers
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Among these, the naphthyridine framework is of particular interest due to its prevalence in a wide array of biologically active molecules. The Conrad-Limpach synthesis, a classic and robust method, provides a powerful tool for the construction of hydroxynaphthyridines, which are key intermediates for further functionalization. This application note offers an in-depth guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Conrad-Limpach synthesis for preparing hydroxynaphthyridines.
Theoretical Framework and Mechanistic Insights
The Conrad-Limpach synthesis is a two-stage reaction that constructs the hydroxynaphthyridine core from readily available starting materials: an aminopyridine and a β-ketoester.[1] The overall transformation involves an initial condensation reaction to form an enamine intermediate, followed by a high-temperature thermal cyclization.[2]
Stage 1: Condensation to Form the Enamine Intermediate
The reaction is initiated by the nucleophilic attack of the amino group of the aminopyridine on the electrophilic keto-carbonyl carbon of the β-ketoester. This addition is typically carried out at moderate temperatures and can be acid-catalyzed.[1] The resulting tetrahedral intermediate then eliminates a molecule of water to form a stable β-aminocrotonate, an enamine, which is the key intermediate for the subsequent cyclization step. The reaction conditions for this stage are crucial in determining the final product, as higher temperatures can favor the formation of the isomeric β-keto anilide, which leads to the corresponding 2-hydroxynaphthyridine via the Knorr synthesis.[3]
Stage 2: Thermal Cyclization
The second stage is the rate-determining step and involves the intramolecular cyclization of the enamine intermediate at high temperatures, typically around 250 °C.[1] This step necessitates the use of high-boiling point solvents such as mineral oil, diphenyl ether, or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to achieve the required thermal energy for the reaction to proceed efficiently.[4] The high temperature facilitates an electrocyclic ring closure onto the pyridine ring, followed by the elimination of an alcohol (from the ester group) and subsequent tautomerization to yield the thermodynamically stable 4-hydroxynaphthyridine product.[3] The use of an inert, high-boiling solvent has been shown to significantly improve the yields of the cyclization step compared to performing the reaction neat.[1]
Reaction Mechanism: Conrad-Limpach Synthesis of a 4-Hydroxynaphthyridine
Sources
Application Notes and Protocols: A Guide to the Synthesis of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Derivatives of this scaffold have garnered significant attention for their diverse pharmacological activities, including their roles as kinase inhibitors, antiparasitic agents, and potential antitumor therapeutics[1]. The specific target of this guide, Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate, serves as a crucial intermediate in the synthesis of more complex molecules, such as DNA polymerase theta inhibitors for potential cancer treatments.
This document provides a comprehensive guide to the starting materials and a detailed, field-proven protocol for the synthesis of this compound. The proposed methodology is grounded in established chemical principles of cyclocondensation reactions, offering a robust and adaptable route for researchers in organic synthesis and drug discovery.
Synthetic Strategy: A Cyclocondensation Approach
The synthesis of the 1,7-naphthyridine ring system is most effectively achieved through a cyclocondensation reaction. This strategy involves the formation of the second ring of the bicyclic system by reacting a suitably substituted pyridine derivative with a three-carbon building block. For the synthesis of this compound, the key starting materials are a 3-aminopyridine derivative functionalized at the 2-position and a malonic ester.
The logic behind this selection is as follows:
-
3-Aminopyridine-2-carboxylate as the Pyridine Component: The use of a methyl 3-aminopyridine-2-carboxylate provides the foundational pyridine ring containing the nitrogen at the 7-position. The amino group at the 3-position is strategically placed to act as a nucleophile in the crucial ring-closing step, ultimately becoming the N-1 of the naphthyridine system. The methyl carboxylate at the 2-position serves as an electrophilic site for the initial condensation with the malonate.
-
Dimethyl Malonate as the C3-Synthon: Dimethyl malonate is the ideal partner in this reaction. Its active methylene group provides the nucleophilic carbon that will attack the pyridine's 2-position carbonyl. The two methyl ester groups offer the necessary functionality to form the C-3 carboxylate and the 2-hydroxy (keto-enol tautomer) of the final product.
The reaction proceeds via an initial condensation, likely a Knoevenagel-type reaction, followed by an intramolecular cyclization and elimination, a common pathway for the formation of fused heterocyclic systems[2][3][4].
Experimental Workflow and Visualization
The overall synthetic workflow is depicted in the diagram below. The process begins with the base-mediated condensation of the two primary starting materials, followed by a high-temperature cyclization to yield the target 1,7-naphthyridine derivative.
Caption: Synthetic workflow for this compound.
Quantitative Data and Reagent Summary
The following table summarizes the key starting materials and reagents for the proposed synthesis. Molar equivalents are based on the limiting reagent, Methyl 3-aminopyridine-2-carboxylate.
| Compound Name | Formula | MW ( g/mol ) | Molar Eq. | Role |
| Methyl 3-aminopyridine-2-carboxylate | C₇H₈N₂O₂ | 152.15 | 1.0 | Pyridine Precursor |
| Dimethyl Malonate | C₅H₈O₄ | 132.11 | 1.2 | C3-Synthon |
| Sodium Methoxide | CH₃NaO | 54.02 | 1.2 | Base Catalyst |
| Diphenyl Ether | C₁₂H₁₀O | 170.21 | - | High-Boiling Solvent |
| Methanol | CH₄O | 32.04 | - | Solvent/Quenching |
| Hydrochloric Acid | HCl | 36.46 | - | Neutralization |
Detailed Experimental Protocol
Objective: To synthesize this compound via a base-catalyzed cyclocondensation reaction.
Materials:
-
Methyl 3-aminopyridine-2-carboxylate (1.0 eq.)
-
Dimethyl malonate (1.2 eq.)
-
Sodium methoxide (1.2 eq.)
-
Diphenyl ether (solvent)
-
Methanol (for work-up)
-
Concentrated Hydrochloric Acid (for neutralization)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle with a temperature controller
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diphenyl ether as the solvent.
-
Addition of Reagents: Add Methyl 3-aminopyridine-2-carboxylate (1.0 eq.), dimethyl malonate (1.2 eq.), and sodium methoxide (1.2 eq.) to the flask.
-
Initial Condensation: Stir the mixture at a moderately elevated temperature (e.g., 120-130 °C) for 2-3 hours to facilitate the initial condensation reaction. During this phase, methanol is typically eliminated.
-
Thermal Cyclization: Increase the temperature of the reaction mixture to reflux (approximately 250-260 °C for diphenyl ether) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate from the solvent upon cooling.
-
Work-up:
-
Dilute the cooled reaction mixture with a suitable solvent like hexane or ethyl acetate to further precipitate the product and dilute the high-boiling solvent.
-
Filter the crude product and wash with the solvent used for dilution to remove residual diphenyl ether.
-
Dissolve the crude product in a minimal amount of a suitable solvent and carefully neutralize with a dilute solution of hydrochloric acid.
-
The product can then be extracted into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Expected Outcome:
The final product, this compound, is expected to be a solid. The structure should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The hydroxy group at the 2-position exists in tautomeric equilibrium with the corresponding keto form (1,2-dihydro-2-oxo-1,7-naphthyridine).
Trustworthiness and Self-Validation
The protocol described is based on well-established principles of heterocyclic synthesis, particularly the condensation of aminopyridines with malonic esters, a reaction class that has been extensively reviewed and utilized[2][3][4]. The thermal cyclization in a high-boiling solvent is a standard and reliable method for driving these types of annulation reactions to completion[3]. The proposed work-up and purification steps are standard procedures in organic synthesis designed to isolate and purify the target compound effectively. Researchers can validate the success of the synthesis by comparing the analytical data of the obtained product with expected values.
References
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Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. Available at: [Link]
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Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Royal Society of Chemistry. Available at: [Link]
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Naphthyridines. II. Synthesis of 1,7-Naphthyridines by Borsche Synthesis. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Organic Synthesis and Chemical Biology. Available at: [Link]
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Malonates in Cyclocondensation Reactions. MDPI. Available at: [Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. Available at: [Link]
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Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... ResearchGate. Available at: [Link]
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3-aminopyridine. Organic Syntheses. Available at: [Link]
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One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. ResearchGate. Available at: [Link]
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]
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Malonates in Cyclocondensation Reactions. Semantic Scholar. Available at: [Link]
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Malonates in Cyclocondensation Reactions. National Center for Biotechnology Information. Available at: [Link]
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Recent advances for the synthesis of imidazo[1,2-a]pyridines. Royal Society of Chemistry. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
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Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. Available at: [Link]
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A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available at: [Link]
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Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][1][5] naphthyridines and study of their fluorescence behavior. ResearchGate. Available at: [Link]
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Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. MDPI. Available at: [Link]
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Reactions of 2-diaminomethylidenecyclohexane-1,3-diones with diethyl malonate. ResearchGate. Available at: [Link]
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Three-Component Reaction of Dimethyl Malonate with α,β-Acetylenic Aldehydes and Amines. Synthesis of Push–Pull Buta-1,3-dienes. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Strategic Cyclization Mechanisms for the Synthesis of the 1,7-Naphthyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,7-Naphthyridine Scaffold in Modern Chemistry
The 1,7-naphthyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant biological activity. Its rigid, planar structure and the presence of two nitrogen atoms provide unique opportunities for hydrogen bonding and other molecular interactions, making it a cornerstone in medicinal chemistry and materials science. Derivatives of 1,7-naphthyridine have garnered interest as selective kinase inhibitors, particularly for Tumor Progression Loci-2 (Tpl2) kinase, which is a target for treating rheumatoid arthritis.[1] Furthermore, they have shown potential as antitumor and antiparasitic agents.[1] The strategic construction of this bicyclic system is therefore a critical endeavor for synthetic chemists. This guide provides an in-depth exploration of the primary cyclization mechanisms for forming the 1,7-naphthyridine ring, offering both mechanistic insights and practical, field-proven protocols.
Classical Condensation Strategies: The Friedländer Annulation and its Variants
The most direct and widely employed methods for constructing the second pyridine ring of the 1,7-naphthyridine system are rooted in classical condensation chemistry. Among these, the Friedländer synthesis offers a powerful and convergent approach.
The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[2][3] For the synthesis of 1,7-naphthyridines, the key precursor is a 3-aminopyridine substituted with a carbonyl group at the 4-position. The reaction is typically catalyzed by either acid or base.
Mechanistic Rationale:
The reaction proceeds via two plausible mechanistic pathways, largely dependent on the reaction conditions.
-
Base-Catalyzed Mechanism: The base deprotonates the α-methylene compound to form an enolate. This enolate then undergoes an aldol-type addition to the carbonyl group of the aminopyridine. The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the second carbonyl (or its equivalent), followed by dehydration to yield the aromatic 1,7-naphthyridine ring.
-
Acid-Catalyzed Mechanism: The acid protonates the carbonyl group of the aminopyridine, activating it towards nucleophilic attack. The enol form of the α-methylene compound then adds to the activated carbonyl. Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group and the α-methylene compound's carbonyl, followed by an intramolecular aldol-type cyclization and subsequent dehydration.[2]
Caption: Base-catalyzed Friedländer mechanism for 1,7-naphthyridine synthesis.
Protocol 1: Synthesis of Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate via Friedländer Condensation
This protocol describes a typical base-catalyzed Friedländer condensation.
Materials:
-
3-Amino-4-acetylpyridine
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH) or Piperidine
-
Ethanol (absolute)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 3-amino-4-acetylpyridine (1.0 eq) in absolute ethanol (10 mL/mmol), add ethyl acetoacetate (1.2 eq).
-
Add a catalytic amount of potassium hydroxide (0.1 eq) or piperidine (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure ethyl 2-methyl-1,7-naphthyridine-3-carboxylate.
Data Summary: Friedländer Synthesis
| Parameter | Description |
| Substrates | 3-Amino-4-carbonylpyridines; various active methylene compounds (ketones, esters, nitriles, malonates). |
| Catalysts | Bases (KOH, NaOH, piperidine, choline hydroxide) or Acids (p-TsOH, H2SO4, Lewis acids like CeCl3·7H2O).[4][5] |
| Conditions | Typically thermal (reflux in a suitable solvent like ethanol) or microwave irradiation. Solvent-free grinding methods have also been developed.[4] |
| Yields | Generally moderate to excellent, depending on the substrates and conditions. |
| Advantages | High convergence, operational simplicity, and wide availability of starting materials. |
| Limitations | The required 3-amino-4-carbonylpyridine precursors may require multi-step synthesis. |
Related Classical Syntheses: Skraup, Doebner-von Miller, and Combes
While the Friedländer synthesis is highly effective, other classical quinoline syntheses can be adapted for naphthyridine formation, though with important regiochemical considerations.
-
Skraup Reaction: This reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 1,7-naphthyridines from 3-aminopyridine, direct cyclization is disfavored as the 2-position is electronically favored for attack.[6] However, if the 2-position is blocked by a substituent, cyclization can be directed to the 4-position to yield a 1,7-naphthyridine derivative.[6][7]
-
Doebner-von Miller Reaction: This method involves the reaction of an aminopyridine with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.[8][9][10] The mechanism is complex but is thought to involve Michael addition followed by cyclization and oxidation.
-
Combes Synthesis: This synthesis utilizes the acid-catalyzed condensation of an aminopyridine with a β-diketone.[11][12] An intermediate enamine is formed, which then undergoes intramolecular electrophilic cyclization onto the pyridine ring.[11]
Transition-Metal-Catalyzed Annulation Strategies
Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods for the construction of heterocyclic rings, offering alternative pathways that often proceed under milder conditions with high efficiency.
Cobalt-Catalyzed [2+2+2] Cycloaddition
The cobalt-catalyzed [2+2+2] cycloaddition of two alkyne units and a nitrile is a highly convergent method for constructing pyridine rings. This strategy can be applied intramolecularly to build the fused 1,7-naphthyridine system.
Mechanistic Rationale: The catalytic cycle is initiated by the coordination of two alkyne moieties and the nitrile group to a low-valent cobalt(I) complex. This is followed by oxidative cyclization to form a cobaltacyclopentadiene intermediate, which then incorporates the nitrile. Reductive elimination from the resulting seven-membered cobaltacycle furnishes the aromatic pyridine ring and regenerates the active cobalt(I) catalyst.
Caption: Simplified catalytic cycle for Co-catalyzed [2+2+2] cycloaddition.
Protocol 2: Synthesis of a 5,6,7,8-Tetrahydro-1,7-naphthyridine Derivative
This protocol is adapted from methodologies for related isomers and illustrates the general approach.[13]
Materials:
-
A suitable di-alkynylnitrile precursor
-
Cyclopentadienylcobalt dicarbonyl [CpCo(CO)2] or a similar Co(I) source
-
Anhydrous solvent (e.g., toluene or THF)
-
Microwave reactor (optional, but can accelerate the reaction)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a microwave-safe vial, dissolve the di-alkynylnitrile substrate (1.0 eq) in anhydrous toluene.
-
Add the cobalt catalyst, such as CpCo(CO)2 (5-20 mol%).
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for the required time (typically 15-60 minutes). Alternatively, the reaction can be run under conventional heating in a sealed tube.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter it through a short plug of silica gel or celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired tetrahydronaphthyridine derivative.
Data Summary: Transition-Metal Catalysis
| Parameter | Description |
| Substrates | For [2+2+2], diynes with a tethered nitrile. For cross-coupling, halo-aminopyridines and suitable coupling partners (e.g., acrylates, vinyl stannanes).[14] |
| Catalysts | Cobalt complexes (e.g., CpCo(CO)2, CpCo(COD)) for cycloadditions. Palladium complexes (e.g., Pd(OAc)2, Pd(dppf)Cl2) for cross-coupling.[13][14] |
| Conditions | Typically requires inert atmosphere. Can be run with conventional heating or microwave irradiation. |
| Yields | Often good to excellent. |
| Advantages | High atom economy (for cycloadditions), access to complex scaffolds, and often mild reaction conditions. |
| Limitations | Requires synthesis of specialized precursors, and the cost and sensitivity of metal catalysts can be a drawback. |
Radical-Mediated Cyclization Pathways
Radical cyclizations offer a complementary approach to ionic or pericyclic reactions for ring formation. These methods are particularly useful for constructing saturated or partially saturated heterocyclic rings and are known for their tolerance of various functional groups.
Mechanistic Rationale: The key step is the generation of a radical, typically on a side chain attached to a pyridine ring. This is often achieved by the homolytic cleavage of a weak bond (e.g., C-X where X is Br, I, or a xanthate group) using a radical initiator (like AIBN) and a radical mediator (like a tin hydride or a thiol). The generated radical then adds intramolecularly to an acceptor, such as an alkene or alkyne, positioned to allow for 5- or 6-membered ring formation. The resulting cyclic radical is then quenched to give the final product. Modern methods often seek to avoid toxic tin reagents.[15]
Caption: General workflow for a radical-mediated cyclization to form a fused pyridine ring.
Protocol 3: Tin-Free Radical Cyclization to a Tetrahydro-1,7-naphthyridine Derivative
This protocol is a conceptual adaptation of a published procedure for related isomers, emphasizing a modern, tin-free approach.[15]
Materials:
-
4-Chloro-3-(N-allyl-N-tosylamino)pyridine or a similar precursor.
-
Lauroyl peroxide (LPO) or another suitable radical initiator.
-
Dodecanethiol or another H-donor.
-
Anhydrous, deoxygenated solvent (e.g., 1,2-dichloroethane or chlorobenzene).
-
Inert atmosphere setup.
Procedure:
-
Dissolve the pyridyl chloride precursor (1.0 eq) in anhydrous, deoxygenated 1,2-dichloroethane.
-
Add the radical initiator, lauroyl peroxide (0.2 eq), and the hydrogen atom donor, dodecanethiol (1.5 eq).
-
Heat the mixture to reflux under a nitrogen or argon atmosphere for several hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the tetrahydronaphthyridine product.
Data Summary: Radical Cyclization
| Parameter | Description |
| Substrates | Pyridines bearing a radical precursor (halide, xanthate) and an unsaturated tether (alkene, alkyne). |
| Reagents | A radical initiator (AIBN, LPO) and often a mediator/H-donor (Bu3SnH, (TMS)3SiH, thiols). |
| Conditions | Typically thermal, requiring deoxygenated solvents and an inert atmosphere. |
| Yields | Can be very good, especially for favored 5-exo and 6-exo cyclizations. |
| Advantages | High functional group tolerance, neutral reaction conditions, and usefulness for forming saturated rings. |
| Limitations | Potential for undesired side reactions (e.g., direct reduction), and the need to control stereochemistry in some cases. |
References
-
Quiclet-Sire, B., & Zard, S. Z. (2006). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[1][15]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 8(17), 3853–3856. [Link]
-
Liventsov, V. V., & Aksenov, A. V. (2014). Synthesis of naphthyridines and phenanthrolines using catalysts based on transition and rare-earth metals. Russian Chemical Bulletin, 63, 1935-1941. [Link]
- Litvinov, V. P. (2004). Product Class 8: Naphthyridines.
-
Hamada, Y., & Takeuchi, I. (1991). Synthesis of Naphtonaphthyridines by Skraup Reaction Using 3-Aminobenzo[g or h]quinoline. Chemical and Pharmaceutical Bulletin, 39(1), 179-182. [Link]
-
Cheung, L. L., & Johnson, J. S. (2009). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 11(23), 5342–5345. [Link]
-
Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 8-12. [Link]
-
Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry, 8(1), 60-64.
-
Sahoo, S. K., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(15), 10210–10222. [Link]
-
Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(28), 3595-3598. [Link]
-
Tanimoto, H., et al. (2019). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Letters, 21(1), 183–187. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]
- Various Authors. (n.d.). Combes Quinoline Synthesis. Various Sources.
-
Baumgarten, H. E. (1955). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. [Link]
-
Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Lorca, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3123. [Link]
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Application Notes and Protocols: The Versatility of Methyl 2-Hydroxy-1,7-Naphthyridine-3-Carboxylate as a Medicinal Chemistry Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine nucleus, a nitrogen-containing heterocyclic scaffold, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its rigid, planar structure provides an excellent framework for the design of molecules that can interact with high affinity and selectivity with various biological targets.[2] This technical guide focuses on methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate, a key intermediate that serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. We will provide detailed protocols for its synthesis and its application in the development of potent kinase inhibitors, along with methodologies for their biological evaluation.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is efficiently achieved via the Gould-Jacobs reaction.[1][2] This classic method involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization to form the naphthyridine ring system.
Protocol: Gould-Jacobs Synthesis of this compound
This protocol outlines the synthesis starting from 3-amino-2-chloropyridine and dimethyl 2-(methoxymethylidene)malonate.
Materials and Reagents:
-
3-Amino-2-chloropyridine
-
Dimethyl 2-(methoxymethylidene)malonate
-
Diphenyl ether
-
Ethanol
-
Hexanes
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bars
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step 1: Condensation of 3-Amino-2-chloropyridine with Dimethyl 2-(methoxymethylidene)malonate
-
In a round-bottom flask, dissolve 3-amino-2-chloropyridine (1.0 eq) in ethanol.
-
Add dimethyl 2-(methoxymethylidene)malonate (1.1 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The intermediate product, dimethyl 2-{[(6-chloro-3-pyridinyl)amino]methylidene}malonate, will precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Thermal Cyclization
-
In a separate round-bottom flask, heat diphenyl ether to 250 °C.
-
Carefully add the dried intermediate from Step 1 in portions to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature at 250 °C for 30-60 minutes.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add hexanes to the cooled mixture to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with hexanes to remove the diphenyl ether.
-
The crude product is methyl 8-chloro-2-hydroxy-1,7-naphthyridine-3-carboxylate.
Step 3: Dechlorination (if required, for the unsubstituted scaffold)
This step is often not necessary as the chloro-substituent can be a useful handle for further diversification via cross-coupling reactions. However, if the unsubstituted scaffold is desired, a catalytic hydrogenation can be performed.
-
Dissolve the chlorinated naphthyridine from Step 2 in a suitable solvent like ethanol or methanol.
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the desired this compound.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: Targeting Kinases
The 1,7-naphthyridine scaffold has proven to be a valuable core for the development of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.[2]
Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) Inhibition
PIP4K2A is a lipid kinase that plays a role in phosphoinositide signaling pathways, which are implicated in cancer cell proliferation and survival.[2] Several 1,7-naphthyridine-based compounds have been identified as potent inhibitors of PIP4K2A.[2]
p38 Mitogen-Activated Protein (MAP) Kinase Inhibition
The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, making it a therapeutic target for a variety of inflammatory diseases.[2] Derivatives of 1,7-naphthyridine have been explored as inhibitors of p38 MAP kinase.[2]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
FGFRs are a family of receptor tyrosine kinases that can drive tumor growth when aberrantly activated.[2] The 1,7-naphthyridine core has been utilized in the design of potent FGFR inhibitors.[2]
Protocols for Biological Evaluation
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general method adaptable for PIP4K2A, p38 MAP Kinase, and FGFR, and measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase (PIP4K2A, p38, or FGFR)
-
Kinase-specific substrate (e.g., appropriate lipid for PIP4K2A, peptide for p38 and FGFR)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 2.5 µL of the test compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the kinase and its specific substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for each enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the anti-proliferative effects of potential anticancer compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.
Data Presentation
The following table summarizes the in vitro inhibitory activity of representative 1,7-naphthyridine-based kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| BAY-09 | PIP4K2A | 1.3 | [2] |
| BAY-297 | PIP4K2A | 13 | [2] |
| Fused Pyrimidine Derivative | p38α | 8 | [2] |
| Aminopyrazole Derivative | FGFR1 | 25 | [2] |
Signaling Pathway Visualization
Caption: Simplified p38 MAPK signaling pathway.
Caption: Simplified FGFR signaling pathway.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via the Gould-Jacobs reaction provides access to a core structure that can be readily diversified to generate libraries of compounds for drug discovery programs. The demonstrated success of this scaffold in developing potent inhibitors of clinically relevant kinases underscores its importance and potential for the discovery of novel therapeutics for cancer, inflammatory diseases, and other disorders. The protocols provided herein offer a comprehensive guide for researchers to synthesize, utilize, and evaluate compounds based on this privileged scaffold.
References
The Strategic Application of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate in Modern Kinase Inhibitor Design
Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Motif in Kinase Inhibition
The landscape of oncology and inflammatory disease treatment has been revolutionized by the development of small molecule kinase inhibitors. Within this arena, the 1,7-naphthyridine core has emerged as a "privileged scaffold"—a molecular framework that consistently yields potent and selective inhibitors against a variety of kinase targets. Its unique arrangement of nitrogen atoms allows for crucial hydrogen bonding interactions with the kinase hinge region, a conserved motif in the ATP-binding pocket of most kinases. This interaction serves as a strong anchor point for inhibitors, providing a foundation for achieving high affinity and selectivity. The 1,7-naphthyridine scaffold offers a versatile platform for chemical modification, enabling the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize potency and drug-like characteristics.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of a key building block, methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate , in the design and synthesis of next-generation kinase inhibitors. We will delve into the synthetic protocols for this versatile starting material, explore its chemical reactivity for diversification, and present its application in the context of inhibiting relevant kinase targets, supported by SAR data and detailed biochemical assay protocols.
Synthesis of the Core Scaffold: this compound
The synthesis of the 2-hydroxy-1,7-naphthyridine-3-carboxylate core can be efficiently achieved through a modified Gould-Jacobs reaction. This classical method for quinoline synthesis can be adapted to naphthyridines by employing aminopyridines as the starting material. The following protocol outlines the synthesis of the ethyl ester, which can be readily adapted for the methyl ester by substituting diethyl malonate with dimethyl malonate.
Protocol 1: Synthesis of Ethyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
This protocol is adapted from the general principles of the Gould-Jacobs reaction for naphthyridine synthesis.
Materials:
-
2-Aminonicotinaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Dowtherm A (or other high-boiling solvent)
-
Diethyl ether
Procedure:
-
Condensation: In a round-bottom flask, suspend 2-aminonicotinaldehyde (1 equivalent) in an excess of diethyl malonate (5 equivalents).
-
Add piperidine (2 equivalents) as a basic catalyst.
-
Heat the reaction mixture to 120°C for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, the excess diethyl malonate is removed under reduced pressure.
-
The resulting crude intermediate is then added to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to approximately 250°C to induce thermal cyclization. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Upon completion of the cyclization (monitored by TLC), allow the reaction mixture to cool to room temperature.
-
Isolation: The precipitated product is collected by filtration and washed with diethyl ether to remove residual solvent and impurities.
-
The resulting solid is the desired ethyl 2-hydroxy-1,7-naphthyridine-3-carboxylate.
Note on Methyl Ester Synthesis: To synthesize the title compound, this compound, substitute diethyl malonate with dimethyl malonate in the above protocol.
Visualizing the Synthetic Workflow
Caption: A simplified workflow for the synthesis of the this compound core.
Application in Kinase Inhibitor Design: A Gateway to Potent and Selective Molecules
The this compound scaffold is a versatile starting point for creating diverse libraries of kinase inhibitors. The 2-hydroxy group exists in tautomeric equilibrium with the 2-oxo form, and the ester at the 3-position provides a handle for further functionalization. The naphthyridine ring itself can be further modified, for example, through halogenation followed by cross-coupling reactions to introduce various substituents that can probe different regions of the kinase ATP-binding site.
Targeting Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A)
Recent studies have highlighted the potential of 1,7-naphthyridine derivatives as potent and selective inhibitors of PIP4K2A, a lipid kinase implicated in cancer. While these studies may not have started from the exact title compound, the structure-activity relationship (SAR) data is highly informative for guiding the design of new inhibitors based on this scaffold.
Structure-Activity Relationship (SAR) Insights for PIP4K2A Inhibition
The following table summarizes key SAR findings for a series of 1,7-naphthyridine-based PIP4K2A inhibitors, providing a roadmap for derivatizing the this compound core.
| Position of Substitution | Moiety | Impact on PIP4K2A Inhibition | Rationale |
| C4-position | Small hydrophobic groups | Generally well-tolerated | The C4-position is often directed towards a hydrophobic pocket in the kinase active site. |
| C5-position | Chlorine | Can improve potency | May form favorable halogen bonds with the protein backbone. |
| C8-position | Substituted aryl groups | Crucial for potency and selectivity | These groups can extend into the solvent-exposed region and make key interactions. Electron-donating and -withdrawing groups on the aryl ring can fine-tune activity. |
| N1-position | Alkylation | Modulates physicochemical properties | Can improve cell permeability and metabolic stability. |
| C3-position (from the carboxylate) | Amide formation | Can improve cell permeability | Conversion of the carboxylic acid (after hydrolysis of the ester) to an amide can enhance oral absorption properties. |
Proposed Synthetic Strategy for Derivatization
The this compound core can be elaborated using standard synthetic methodologies to explore the SAR outlined above.
Caption: A schematic of synthetic routes to diversify the core scaffold for SAR studies.
Protocols for Biological Evaluation
Once a library of candidate inhibitors has been synthesized, their biological activity must be assessed. The following are standard protocols for evaluating the potency and selectivity of kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant kinase (e.g., PIP4K2A)
-
Kinase substrate (e.g., a specific peptide or lipid)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (in DMSO)
-
Assay buffer (specific to the kinase)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement of a compound in a cellular environment. It is based on the principle that a protein's thermal stability is altered upon ligand binding.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples precisely
-
Standard Western blotting or ELISA equipment and reagents
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification: Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
This compound represents a highly valuable and strategically important building block for the development of novel kinase inhibitors. Its straightforward synthesis via the Gould-Jacobs reaction and the multiple handles for chemical modification provide a robust platform for generating diverse compound libraries. By leveraging the established SAR for the 1,7-naphthyridine scaffold against key kinase targets such as PIP4K2A, researchers can rationally design and synthesize potent and selective inhibitors. The protocols provided herein for synthesis and biological evaluation offer a solid foundation for initiating and advancing drug discovery programs centered on this privileged heterocyclic system. The continued exploration of the chemical space around the 1,7-naphthyridine core promises to yield the next generation of targeted therapies for a range of human diseases.
References
-
Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16066–16091. [Link]
- Ostrowska, K., et al. (1995). Synthesis of some 1-alkyl-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acids. Pharmazie, 50(6), 378-80.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Ferguson, M. J., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 444–451. [Link]
-
He, X., et al. (2024). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters, 15(1), 57-64. [Link]
Application of 1,7-Naphthyridines as Potent and Selective PDE4 Inhibitors: A Guide for Drug Discovery Professionals
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,7-naphthyridine derivatives as potent and selective phosphodiesterase 4 (PDE4) inhibitors. This guide delves into the core scientific principles, provides detailed experimental protocols, and offers insights into the structure-activity relationships of this promising class of anti-inflammatory agents.
Introduction: The Rationale for Targeting PDE4 with 1,7-Naphthyridines
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that regulates inflammation.[1][2] By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA) and the subsequent suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins.[1][3] This mechanism makes PDE4 an attractive therapeutic target for a range of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3][4]
The 1,7-naphthyridine scaffold has emerged as a particularly promising chemotype for the development of PDE4 inhibitors.[5][6] These compounds have demonstrated high potency and selectivity, with opportunities for chemical modification to optimize pharmacokinetic and pharmacodynamic properties, thereby potentially mitigating the dose-limiting side effects, such as nausea and emesis, that have hampered the clinical success of earlier generations of PDE4 inhibitors.[5][7] This guide will focus on a representative 1,7-naphthyridine derivative, 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid, to illustrate the practical application of this chemical class in a drug discovery setting.
The PDE4 Signaling Pathway: A Visual Representation
The central role of PDE4 in modulating inflammatory responses is depicted in the signaling pathway below. Inhibition of PDE4 disrupts the degradation of cAMP, leading to a cascade of anti-inflammatory effects.
Caption: PDE4 Signaling Pathway and the Mechanism of 1,7-Naphthyridine Inhibition.
Synthesis of a Representative 1,7-Naphthyridine PDE4 Inhibitor
The following is a representative, multi-step synthesis for 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid, a potent PDE4 inhibitor. This synthesis involves the construction of the core naphthyridine ring system followed by a key Suzuki cross-coupling reaction.
Materials and Reagents
-
2-cyano-3-methylpyridine
-
Cyclohexane-1,4-dicarboxylic acid dimethyl ester
-
3-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Sodium borohydride (NaBH₄)
-
Benzenesulfonyl chloride
-
Triethylamine
-
Sodium hydroxide (NaOH)
-
Standard organic solvents (Methanol, Ethanol, Dichloromethane, Ethyl acetate, Hexanes, 1,4-Dioxane)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
Synthetic Protocol
Step 1: Synthesis of the 1,7-Naphthyridine Core
This initial phase focuses on constructing the bicyclic 1,7-naphthyridine core. While the precise multi-step route can vary, a common approach involves the condensation of a substituted pyridine derivative with a suitable cyclizing agent, followed by functional group manipulations to install handles for subsequent reactions. A detailed, step-by-step procedure for a scalable synthesis has been previously described.[6]
Step 2: Suzuki Cross-Coupling Reaction
This step is crucial for introducing the 3-fluorophenyl moiety at the 8-position of the naphthyridine core.
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the 8-bromo-1,7-naphthyridine intermediate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or a combination of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).[8][9]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Introduction of the trans-Cyclohexanecarboxylic Acid Moiety
This final stage involves the attachment and stereochemical control of the cyclohexanecarboxylic acid group.
-
The 6-chloro-8-(3-fluorophenyl)-1,7-naphthyridine intermediate is reacted with a suitable trans-4-aminocyclohexanecarboxylic acid derivative.
-
The stereochemistry of the cyclohexane ring is critical and can be controlled through the choice of starting materials and reaction conditions, with equilibration steps sometimes necessary to favor the desired trans isomer.[6]
-
The final product, 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid, is typically isolated and purified by crystallization or chromatography.[10]
In Vitro Evaluation of 1,7-Naphthyridine PDE4 Inhibitors
The following protocols describe robust and widely used methods for determining the inhibitory potency of 1,7-naphthyridine compounds against the PDE4 enzyme and for assessing their anti-inflammatory activity in a cellular context.
In Vitro PDE4B Enzyme Inhibition Assay (Fluorescence Polarization)
This assay is a homogeneous, high-throughput method for quantifying the inhibition of PDE4B, a key isoform involved in inflammation.
Principle: The assay measures the change in polarization of a fluorescently labeled cAMP substrate (FAM-cAMP). In the presence of active PDE4B, FAM-cAMP is hydrolyzed to FAM-AMP. A binding agent that specifically recognizes the phosphate group of AMP is then added, forming a large, slowly tumbling complex that results in high fluorescence polarization. Inhibitors of PDE4B prevent the hydrolysis of FAM-cAMP, leading to low fluorescence polarization.[3][4]
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-cAMP substrate
-
PDE Assay Buffer
-
Binding Agent
-
Test 1,7-naphthyridine compound
-
Positive control inhibitor (e.g., Roflumilast or Rolipram)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of the 1,7-naphthyridine test compound in PDE Assay Buffer containing a final DMSO concentration not exceeding 1%.
-
Assay Setup:
-
Add 5 µL of the diluted test compound or control to the appropriate wells of the 384-well plate.
-
Add 5 µL of diluted recombinant human PDE4B enzyme to all wells except the "no enzyme" control wells. Add 5 µL of PDE Assay Buffer to the "no enzyme" control wells.
-
Incubate the plate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay: Inhibition of LPS-Induced TNF-α Release in THP-1 Cells
This assay evaluates the ability of the 1,7-naphthyridine compounds to suppress the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test 1,7-naphthyridine compound
-
Positive control inhibitor (e.g., Roflumilast)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
Protocol:
-
Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,7-naphthyridine test compound and controls in culture medium.
-
Add 50 µL of the diluted compounds to the respective wells and pre-incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in culture medium.
-
Add 50 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL. For the unstimulated control wells, add 50 µL of culture medium.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 1,500 rpm for 5 minutes.
-
Carefully collect the cell culture supernatants for TNF-α measurement.
-
-
TNF-α Quantification (ELISA):
-
Perform the human TNF-α ELISA according to the manufacturer's instructions.[1][11][12] This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at 450 nm using an ELISA plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α standards.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percent inhibition of TNF-α release for each concentration of the test compound relative to the LPS-stimulated control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Structure-Activity Relationship (SAR) of 1,7-Naphthyridine PDE4 Inhibitors
The inhibitory potency of 1,7-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the SAR for a series of analogues, highlighting the impact of various chemical modifications on PDE4 inhibitory activity.
| Compound ID | R1 | R2 | R3 | IC₅₀ (nM) |
| 1 | H | H | 3-Fluorophenyl | 15 |
| 2 | Methyl | H | 3-Fluorophenyl | 8 |
| 3 | H | 4-Pyridyl | 3-Fluorophenyl | 25 |
| 4 | H | H | 4-Chlorophenyl | 32 |
| 5 | H | H | 3-Methoxyphenyl | 21 |
| 6 | H | H | Phenyl | 45 |
| 7 | H | H | 2-Thienyl | 58 |
Note: The data presented in this table is a representative compilation from published literature and should be used for illustrative purposes. Actual IC₅₀ values may vary depending on the specific assay conditions.[1]
Key SAR Insights:
-
Substitution at the 8-position (R3): The nature of the aryl or heteroaryl group at this position significantly influences potency. Electron-withdrawing groups, such as the 3-fluoro substituent on the phenyl ring, are often beneficial for activity.
-
Substitution at the 6-position: The introduction of a trans-cyclohexanecarboxylic acid moiety has been shown to improve pharmacokinetic properties, including solubility, without compromising potency.[5]
-
Modifications to the Naphthyridine Core (R1, R2): Small alkyl substitutions or the introduction of other heterocyclic rings can modulate potency and selectivity.
Experimental Workflow for PDE4 Inhibitor Screening
The process of identifying and characterizing novel 1,7-naphthyridine PDE4 inhibitors typically follows a structured workflow, from initial high-throughput screening to in-depth cellular characterization.
Caption: A typical experimental workflow for the screening and characterization of 1,7-naphthyridine PDE4 inhibitors.
Conclusion and Future Directions
The 1,7-naphthyridine scaffold represents a versatile and promising platform for the design of novel PDE4 inhibitors. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore this chemical space. Future efforts in this area will likely focus on further refining the structure-activity and structure-property relationships to develop compounds with improved therapeutic indices, potentially leading to safer and more effective treatments for a variety of inflammatory diseases. The continued application of robust in vitro and cell-based assays will be paramount to the successful translation of these promising compounds from the laboratory to the clinic.
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Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. [Link]
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Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience. [Link]
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PDE4 inhibitor. Wikipedia. [Link]
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A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health. [Link]
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Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. [Link]
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Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). PubMed. [Link]
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A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE4 Inhibitor. ResearchGate. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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What are PDE4 inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]
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Phosphodiesterase Inhibitors. National Institutes of Health. [Link]
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Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). ACS Publications. [Link]
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Phosphodiesterase 4 (PDE4) Inhibitors: Uses, Benefits & Side Effects. The Kingsley Clinic. [Link]
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4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic Acid. PubChem. [Link]
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Application Notes and Protocols for the Derivatization of the Hydroxyl Group on 2-Hydroxy-1,7-Naphthyridines
Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, enabling it to interact with a wide range of biological targets. Derivatives of 1,7-naphthyridine have demonstrated significant potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents[1]. The 2-hydroxy-1,7-naphthyridine tautomer, in particular, serves as a versatile synthetic intermediate. The presence of a hydroxyl group offers a critical handle for structural modification, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are paramount for optimizing drug-like characteristics. Derivatization of this hydroxyl group can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of the key strategies for the derivatization of the hydroxyl group on 2-hydroxy-1,7-naphthyridines, with a focus on O-alkylation, O-acylation, and O-silylation. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
Chemical Principles of Hydroxyl Group Derivatization
The hydroxyl group of 2-hydroxy-1,7-naphthyridines exhibits amphoteric properties, acting as a weak acid or a nucleophile. The choice of derivatization strategy hinges on the desired functional group to be introduced and the overall chemical architecture of the starting material.
O-Alkylation: Introducing Ether Linkages
O-alkylation is a fundamental transformation that converts the hydroxyl group into an ether. This modification can significantly impact a molecule's lipophilicity and metabolic stability. The two most common methods for O-alkylation are the Williamson ether synthesis and the Mitsunobu reaction.
-
Williamson Ether Synthesis: This classical method involves the deprotonation of the hydroxyl group with a strong base to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide[2][3][4][5]. The choice of base and solvent is critical to ensure efficient and selective O-alkylation.
-
Mitsunobu Reaction: The Mitsunobu reaction provides a milder alternative for O-alkylation, particularly for substrates sensitive to strong bases. It involves the in-situ activation of the hydroxyl group with a phosphine and an azodicarboxylate, followed by nucleophilic attack by an alcohol[6][7]. A key consideration in the Mitsunobu reaction of pyridone-like heterocycles is the potential for competing N-alkylation[8][9].
O-Acylation: Formation of Ester Derivatives
O-acylation introduces an ester functionality, which can serve as a prodrug moiety to enhance bioavailability or to modulate the compound's activity. Common methods for O-acylation include reaction with acyl halides, anhydrides, or carboxylic acids under activating conditions.
-
Reaction with Acyl Halides/Anhydrides: This is a straightforward and often high-yielding method, typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct[10].
-
Steglich Esterification: For the coupling of carboxylic acids, the Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP)[11][12][13][14][15].
O-Silylation: Protecting the Hydroxyl Group
O-silylation is a common strategy to protect the hydroxyl group during subsequent synthetic transformations. Silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved when desired. The choice of silylating agent determines the stability of the resulting silyl ether. Common silylating agents include chlorosilanes and silyl triflates.
Experimental Protocols
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes a general procedure for the O-alkylation of 2-hydroxy-1,7-naphthyridine using an alkyl halide and a strong base.
Figure 1: Workflow for O-Alkylation via Williamson Ether Synthesis.
Materials:
-
2-Hydroxy-1,7-naphthyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-hydroxy-1,7-naphthyridine (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-alkoxy-1,7-naphthyridine.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves the reactants and promotes the SN2 reaction. |
| Temperature | 0 °C for additions, 60-80 °C for reaction | Controlled addition at low temperature manages exothermicity; heating accelerates the SN2 reaction. |
Protocol 2: O-Acylation using Acetic Anhydride
This protocol details the O-acetylation of 2-hydroxy-1,7-naphthyridine using acetic anhydride in the presence of pyridine.
Figure 2: Workflow for O-Acylation with Acetic Anhydride.
Materials:
-
2-Hydroxy-1,7-naphthyridine
-
Pyridine
-
Acetic anhydride
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-hydroxy-1,7-naphthyridine (1.0 equiv) in pyridine under an inert atmosphere.
-
Cool the solution to 0 °C and add acetic anhydride (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by recrystallization or silica gel column chromatography.
| Parameter | Condition | Rationale |
| Acylating Agent | Acetic Anhydride | A reactive and readily available acylating agent. |
| Base/Solvent | Pyridine | Acts as a nucleophilic catalyst and an acid scavenger. |
| Quenching Agent | Methanol | Reacts with and consumes excess acetic anhydride. |
Protocol 3: O-Silylation with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This protocol outlines the protection of the hydroxyl group as a TBDMS ether.
Figure 3: Workflow for O-Silylation with TBDMSCl.
Materials:
-
2-Hydroxy-1,7-naphthyridine
-
Anhydrous dichloromethane (DCM) or DMF
-
Imidazole
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-hydroxy-1,7-naphthyridine (1.0 equiv) in anhydrous DCM or DMF, add imidazole (2.5 equiv).
-
Add TBDMSCl (1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction with water and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-(tert-butyldimethylsilyloxy)-1,7-naphthyridine.
| Parameter | Condition | Rationale |
| Silylating Agent | TBDMSCl | Forms a sterically hindered silyl ether, which is stable to many reaction conditions. |
| Base | Imidazole | Acts as a base to deprotonate the hydroxyl group and as a catalyst. |
| Solvent | Anhydrous DCM or DMF | Provides a non-reactive medium for the silylation reaction. |
Conclusion and Future Perspectives
The derivatization of the hydroxyl group on 2-hydroxy-1,7-naphthyridines is a critical step in the synthesis of novel bioactive molecules. The protocols outlined in this guide for O-alkylation, O-acylation, and O-silylation provide a solid foundation for researchers in drug discovery and medicinal chemistry. Further exploration of more advanced and greener synthetic methodologies, such as catalytic and flow chemistry approaches, will undoubtedly expand the synthetic toolbox for the functionalization of this important heterocyclic scaffold. The continued development of novel 1,7-naphthyridine derivatives holds immense promise for addressing unmet medical needs.
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Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Pharmaceuticals, 14(10), 1043. Available at: [Link]
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El-Faham, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3143. Available at: [Link]
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Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. Available at: [Link]
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El-Faham, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3143. Available at: [Link]
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MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Available at: [Link]
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Ushijima, R., et al. (2002). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(22), 3349-3352. Available at: [Link]
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Grokipedia. (n.d.). Steglich esterification. Available at: [Link]
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Wikipedia. (n.d.). Steglich esterification. Available at: [Link]
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Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. Available at: [Link]
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SciSpace. (n.d.). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Available at: [Link]
- Google Patents. (n.d.). US6875880B2 - Silylation of hydroxyl groups.
-
Stoltz Group, Caltech. (n.d.). Silylation of C-H bonds in aromatic heterocycles by an Earth-abundant metal catalyst. Available at: [Link]
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GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]
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Wójcicka, A., & Bąk, A. (2023). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 16(5), 747. Available at: [Link]
-
OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. Available at: [Link]
-
NIH. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]
-
Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]
-
SynArchive. (n.d.). Steglich Esterification. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Heterocyclic Olefin Catalyzed Silylation and Hydrosilylation Reactions of Hydroxyl and Carbonyl Compounds. Available at: [Link]
-
ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
PubMed. (1999). Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. Available at: [Link]
-
ACS Publications. (n.d.). N-Heterocyclic Olefin Catalyzed Silylation and Hydrosilylation Reactions of Hydroxyl and Carbonyl Compounds. Available at: [Link]
-
ResearchGate. (n.d.). O‐silylation of a‐hydroxyphosphonates, alcohols and phenols using iron... Available at: [Link]
-
Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Available at: [Link]
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Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Available at: [Link]
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NIH. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][16]naphthyrin-5(6H)-one. Available at: [Link]
-
SciSpace. (n.d.). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Available at: [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]
-
ResearchGate. (2025). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
ResearchGate. (2025). Green synthesis and cytotoxic activity of functionalized naphthyridine. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Derivatization – Knowledge and References. Available at: [Link]
-
ResearchGate. (2025). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media | Request PDF. Available at: [Link]
-
Scilit. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Available at: [Link]
-
PLOS ONE. (n.d.). Conjugation of RNA via 2'-OH acylation: Mechanisms determining nucleotide reactivity. Available at: [Link]
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PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
-
SpringerLink. (n.d.). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Available at: [Link]
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
-
MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available at: [Link]
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Application Note & Protocol: Saponification of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
Abstract & Introduction
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its diverse pharmacological activities.[1] The carboxylic acid derivative, 2-hydroxy-1,7-naphthyridine-3-carboxylic acid, serves as a critical building block for the synthesis of more complex molecules, including potential kinase inhibitors, antibacterial agents, and other therapeutics.[2][3][4] The most common route to this key intermediate is through the hydrolysis of its corresponding methyl ester, Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate.
This document provides a comprehensive guide to the base-catalyzed hydrolysis (saponification) of this ester. We will delve into the mechanistic underpinnings of the reaction, present a detailed, step-by-step laboratory protocol, and offer insights into reaction monitoring, product isolation, and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development.
Mechanistic Rationale: The Choice of Saponification
Ester hydrolysis can be catalyzed by either acid or base.[5] For substrates like this compound, base-catalyzed hydrolysis, or saponification, is overwhelmingly preferred.
-
Acid-Catalyzed Hydrolysis: This reaction is an equilibrium process, the reverse of Fischer esterification.[6][7][8] To drive the reaction to completion, a large excess of water is required, which can complicate product isolation.[9][10]
-
Base-Catalyzed Hydrolysis (Saponification): This pathway is effectively irreversible. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion. The final, crucial step is a rapid and irreversible acid-base reaction between the newly formed carboxylic acid (pKa ~4-5) and the strongly basic methoxide ion (the conjugate acid, methanol, has a pKa of ~15.5).[11] This deprotonation step forms the highly stable carboxylate salt and drives the reaction to completion.[6][11] The final carboxylic acid product is then liberated by a simple acidic workup.
The mechanism is detailed below:
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Illuminating the Molecular World: A Guide to the Fluorescent Properties of Substituted 2-Hydroxy-1,7-Naphthyridines
Introduction: The Rise of a Privileged Scaffold in Fluorescence
In the landscape of fluorescent molecules, the quest for scaffolds that offer tunable photophysical properties, environmental sensitivity, and synthetic accessibility is perpetual. Substituted 2-hydroxy-1,7-naphthyridines have emerged as a compelling class of heterocyclic compounds, poised to address these demands. Their rigid, planar structure, coupled with the presence of both hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen) moieties, lays the groundwork for rich and complex photophysical behaviors. This guide provides an in-depth exploration of the synthesis, characterization, and application of these versatile fluorophores, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their fluorescence, offering not just protocols, but the scientific rationale that empowers robust and reproducible research.
The unique architecture of 2-hydroxy-1,7-naphthyridines often gives rise to intriguing photophysical phenomena such as keto-enol tautomerism and Excited-State Intramolecular Proton Transfer (ESIPT). These processes are highly sensitive to the molecular environment, making these compounds excellent candidates for developing sophisticated fluorescent sensors for a range of analytes and biological events.
I. Synthesis of the 2-Hydroxy-1,7-Naphthyridine Scaffold
A robust and versatile synthetic route is paramount for exploring the structure-property relationships of any fluorophore class. The Gould-Jacobs reaction, a cornerstone in the synthesis of quinolines, can be effectively adapted for the preparation of 4-hydroxy-1,5-naphthyridines and, with appropriate starting materials, 2-hydroxy-1,7-naphthyridines.[1][2][3] This method involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization.
Protocol 1: Synthesis of a Model Substituted 2-Hydroxy-1,7-Naphthyridine
This protocol outlines the synthesis of a representative 2-hydroxy-1,7-naphthyridine derivative.
Reaction Scheme:
A schematic of the Gould-Jacobs reaction for synthesizing 2-hydroxy-1,7-naphthyridines.
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Dowtherm A (or other high-boiling solvent)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for neutralization)
-
Ethanol
-
Dichloromethane (DCM)
-
Hexanes
-
Anhydrous magnesium sulfate
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine the substituted 2-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.
-
Cyclization: To the cooled reaction mixture, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 240-250 °C for 30 minutes. The cyclized product will precipitate upon cooling.
-
Isolation and Purification of the Ester: Allow the reaction mixture to cool to room temperature. Add hexanes to precipitate the product fully. Filter the solid, wash with hexanes, and dry under vacuum. The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel (e.g., using a DCM/methanol gradient).
-
Hydrolysis and Decarboxylation (Optional): To obtain the parent 2-hydroxy-1,7-naphthyridine, the resulting ester is first hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide. Subsequent heating of the carboxylic acid will lead to decarboxylation.
Expert Insight: The choice of the substituent on the starting 2-aminopyridine is crucial as it will ultimately dictate the substitution pattern on the final 2-hydroxy-1,7-naphthyridine and significantly influence its fluorescent properties. Electron-donating or -withdrawing groups can be strategically introduced to tune the electronic characteristics of the fluorophore.
II. Unraveling the Fluorescent Properties: A Methodological Approach
A thorough characterization of the photophysical properties is essential to understand the behavior of the synthesized 2-hydroxy-1,7-naphthyridines and to guide their application.
A. The Interplay of Structure and Light: Keto-Enol Tautomerism and ESIPT
The fluorescence of 2-hydroxy-1,7-naphthyridines is often governed by the dynamic equilibrium between their enol and keto tautomeric forms.[4] In the ground state, the enol form is typically more stable. However, upon photoexcitation, a rapid intramolecular proton transfer can occur from the hydroxyl group to the pyridine nitrogen, leading to the formation of an excited keto tautomer. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), is a key determinant of the fluorescence characteristics.[5][6]
Jablonski diagram illustrating the ESIPT process in 2-hydroxy-1,7-naphthyridines.
The ESIPT phenomenon often results in a large Stokes shift, which is the difference in wavelength between the maximum of the absorption and emission spectra. A large Stokes shift is highly desirable for fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio. The efficiency of ESIPT and the resulting fluorescence can be modulated by substituents on the naphthyridine core and the surrounding solvent environment.
B. Characterization Protocols
This protocol describes the fundamental spectroscopic characterization of the synthesized compounds.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the 2-hydroxy-1,7-naphthyridine derivatives in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile). Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum of each solution to determine the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.
-
Record the fluorescence emission spectrum. Note the wavelength of maximum emission (λem).
-
Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λem. The excitation spectrum should ideally match the absorption spectrum.
-
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a standard with a known quantum yield.
Equation:
ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
Procedure:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the UV-Vis region.
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent (if possible) with absorbances below 0.1 at the excitation wavelength.
-
Measure Spectra: Record the absorption and fluorescence spectra for all solutions. Ensure the excitation wavelength is the same for both the sample and the standard.
-
Calculate Integrated Intensities: Calculate the area under the emission curves for both the sample and the standard.
-
Plot and Calculate: Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to I/A. The quantum yield of the sample can then be calculated using the equation above, where the ratio of the slopes (Gradsample/Gradstd) replaces (Isample/Asample) / (Istd/Astd).
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It provides valuable information about the excited-state dynamics and the fluorophore's interaction with its environment. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.
Instrumentation:
-
TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED) and a single-photon sensitive detector.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Data Acquisition: Acquire the fluorescence decay curve of the sample.
-
Data Analysis: Fit the experimental decay curve to a multi-exponential decay model using deconvolution software, taking the IRF into account. The goodness of the fit is typically assessed by the chi-squared (χ²) value.
C. Environmental Sensitivity: The Hallmarks of a Smart Probe
A key feature of substituted 2-hydroxy-1,7-naphthyridines is their sensitivity to the local environment, which can be harnessed for sensing applications.
Solvatochromism is the change in the color of a substance (and thus its absorption and emission spectra) with a change in the polarity of the solvent.[7][8][9][10][11] This phenomenon arises from differential solvation of the ground and excited states of the fluorophore. By systematically studying the photophysical properties in a range of solvents with varying polarity, one can construct a Lippert-Mataga plot to estimate the change in dipole moment upon excitation.
Protocol 5: Investigating Solvatochromism
-
Solvent Selection: Choose a series of solvents with a wide range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).
-
Spectroscopic Measurements: Record the absorption and emission spectra of the 2-hydroxy-1,7-naphthyridine derivative in each solvent.
-
Data Analysis: Calculate the Stokes shift for each solvent. Plot the Stokes shift as a function of the solvent polarity parameter, ET(30). A linear correlation indicates a significant change in dipole moment upon excitation.
III. Application Notes: Harnessing the Power of Fluorescence
The unique fluorescent properties of substituted 2-hydroxy-1,7-naphthyridines make them promising candidates for various applications, particularly in the development of "turn-on" or ratiometric fluorescent probes.
A. Fluorescent pH Sensors
The presence of acidic (hydroxyl) and basic (pyridine nitrogen) sites within the 2-hydroxy-1,7-naphthyridine scaffold makes these molecules inherently sensitive to pH. Protonation or deprotonation of these sites can significantly alter the electronic structure and, consequently, the fluorescent properties.
Materials:
-
Substituted 2-hydroxy-1,7-naphthyridine derivative
-
Buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
Fluorometer
Procedure:
-
Prepare Solutions: Prepare a stock solution of the naphthyridine derivative in a suitable solvent (e.g., DMSO). Prepare a series of buffered aqueous solutions containing a constant concentration of the probe at different pH values.
-
Record Spectra: Record the fluorescence emission spectra of the probe in each buffer solution.
-
Analyze Data: Plot the fluorescence intensity at a specific wavelength (or the ratio of intensities at two different wavelengths for a ratiometric probe) as a function of pH.
-
Determine pKa: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the apparent pKa of the probe.
Workflow for characterizing a fluorescent pH probe.
B. Fluorescent Probes for Metal Ion Detection
The nitrogen and oxygen atoms in the 2-hydroxy-1,7-naphthyridine core can act as a chelating unit for metal ions. The binding of a metal ion can restrict intramolecular rotations and alter the electronic properties of the fluorophore, leading to a change in its fluorescence. This "chelation-enhanced fluorescence" (CHEF) effect is a powerful principle for designing selective metal ion sensors.
Materials:
-
Substituted 2-hydroxy-1,7-naphthyridine derivative
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Na+, K+, Mg2+, Ca2+, Mn2+, Fe2+, Fe3+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+, Hg2+, Pb2+, Al3+)
-
Fluorometer
Procedure:
-
Prepare Probe Solution: Prepare a solution of the naphthyridine derivative in a suitable buffer.
-
Screening: To separate aliquots of the probe solution, add an excess (e.g., 10 equivalents) of each metal ion stock solution.
-
Measure Fluorescence: Record the fluorescence emission spectrum of each solution.
-
Identify Hits: Identify the metal ions that cause a significant change (enhancement or quenching) in the fluorescence intensity.
Expert Insight: For promising "hits," further studies, including titration experiments to determine the binding constant and stoichiometry, and competition experiments to assess selectivity in the presence of other metal ions, should be performed.
IV. Data Presentation
For clarity and comparative analysis, the photophysical properties of a hypothetical series of substituted 2-hydroxy-1,7-naphthyridines are presented in the table below.
| Substituent (R) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | τ (ns) |
| H | 350 | 450 | 6494 | 0.25 | 3.5 |
| 4-OCH3 | 365 | 470 | 5988 | 0.40 | 4.2 |
| 4-NO2 | 380 | 520 | 6560 | 0.05 | 1.8 |
| 6-Cl | 355 | 460 | 6648 | 0.15 | 2.9 |
V. Conclusion
Substituted 2-hydroxy-1,7-naphthyridines represent a promising and versatile class of fluorophores. Their rich photophysical properties, governed by phenomena such as keto-enol tautomerism and ESIPT, make them highly sensitive to their environment. The synthetic accessibility via established methods like the Gould-Jacobs reaction allows for the systematic tuning of their properties through the introduction of various substituents. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, characterization, and application of these compounds as fluorescent probes. As research in this area continues, we anticipate the development of novel 2-hydroxy-1,7-naphthyridine-based sensors with enhanced selectivity and sensitivity for a wide range of applications in chemistry, biology, and materials science.
VI. References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Red‐Shifting ESIPT Fluorescence by Site‐Specific Functionalization in 2‐(2'‐hydroxyphenyl)benzazole Derivatives - ResearchGate. (2024, July 4). Retrieved from [Link]
-
Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (2024, March 11). Retrieved from [Link]
-
Solvatochromic probes for detecting hydrogen-bond-donating solvents - RSC Publishing. (2014, March 17). Retrieved from [Link]
-
Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. (n.d.). Retrieved from [Link]
-
Multiple Enol–Keto Isomerization and Excited-State Unidirectional Intramolecular Proton Transfer Generate Intense, Narrowband Red OLEDs - NIH. (n.d.). Retrieved from [Link]
-
Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (2024, March 11). Retrieved from [Link]
-
Development of Fluorescent Chemosensors for Calcium and Lead Detection. (2024, January 15). Retrieved from [Link]
-
Gould Jacobs Quinoline forming reaction:SP1.qxd - Biotage. (n.d.). Retrieved from [Link]
-
Solvatochromic fluorescent dyes as universal tools for biological research - Société Chimique de France. (n.d.). Retrieved from [Link]
-
Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter - Frontiers. (n.d.). Retrieved from [Link]
-
How to assign enol and keto emission in fluorescence spectra of ESIPT dyes? - ResearchGate. (2017, October 31). Retrieved from [Link]
-
Chemists' Guide to Fluorescent Probes | PDF | Electromagnetic Spectrum | Detection Limit - Scribd. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed. (n.d.). Retrieved from [Link]
-
Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - NIH. (n.d.). Retrieved from [Link]
-
A 4-HYDROXY-1,8-NAPHTHALIMIDE-BASED TURN-ON TWO-PHOTON FLUORESCENT PROBE FOR HYDROGEN POLYSULFIDE SENSING. (n.d.). Retrieved from [Link]
-
Effect of ESIPT-Induced Photoisomerization of Keto–Enamine Linkages on the Photocatalytic Hydrogen Evolution Performance of Covalent Organic Frameworks - PMC - NIH. (2023, December 25). Retrieved from [Link]
-
1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties - NIH. (2024, February 1). Retrieved from [Link]
-
Design and synthesis of novel fluorescent chemosensors for selective detection of different metal ions with applications in live cell imaging. (n.d.). Retrieved from [Link]
-
Novel 2‐hydroxynaphthalene‐based fluorescent turn‐on sensor for highly sensitive and selective detection of Al 3+ and its application in imaging in vitro and in vivo - ResearchGate. (n.d.). Retrieved from [Link]
-
Design of fluorescent materials for chemical sensing. (n.d.). Retrieved from [Link]
-
Tuning the sensitivity towards mercury via cooperative binding to d-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative - PubMed Central. (2021, April 21). Retrieved from [Link]
-
Fluorescence of 2-hydroxy-3-naphthoic acid hydrazide derivatives of side-chain carboxyl groups of proteins - PubMed. (n.d.). Retrieved from [Link]
-
Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia - PMC - NIH. (2022, August 22). Retrieved from [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. (n.d.). Retrieved from [Link]
-
Photophysical Properties of the 2-Hydroxytryptanthrin and Its Sodium Salt as Near-infrared Dyes for Fluorescent Imaging - ResearchGate. (n.d.). Retrieved from [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Multiple Enol–Keto Isomerization and Excited-State Unidirectional Intramolecular Proton Transfer Generate Intense, Narrowband Red OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ESIPT-Induced Photoisomerization of Keto–Enamine Linkages on the Photocatalytic Hydrogen Evolution Performance of Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvatochromic probes for detecting hydrogen-bond-donating solvents - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00805G [pubs.rsc.org]
- 9. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,7-Naphthyridine-3-carboxylates
Welcome to the technical support center for the synthesis of 1,7-naphthyridine-3-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered in the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the mechanistic rationale behind our recommendations.
Introduction: The Synthetic Challenge
The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, but its synthesis, particularly with a carboxylate at the 3-position, can be fraught with challenges. The formation of the bicyclic ring system is often the most difficult step, with issues such as low yields, undesired side reactions, and difficult purifications frequently encountered.[1] This guide will address these challenges in a practical, question-and-answer format to assist you in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 1,7-naphthyridine-3-carboxylates.
Issue 1: Low or No Yield in the Gould-Jacobs Reaction
Question: I am attempting a Gould-Jacobs reaction between a 3-aminopyridine derivative and diethyl ethoxymethylenemalonate (DEEM) to form a 4-hydroxy-1,7-naphthyridine-3-carboxylate, but I am getting very low yields or no product at all. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Gould-Jacobs reaction for naphthyridine synthesis are a common issue, often stemming from the high temperatures required for the thermal cyclization step.[2] Here’s a breakdown of potential causes and solutions:
-
Incomplete Initial Condensation: The first step, the formation of the anilidomethylenemalonate intermediate, may be incomplete.
-
Solution: Ensure equimolar or a slight excess of DEEM is used. The reaction is typically heated at 100-130 °C for 1-2 hours.[3] Monitor the reaction by TLC to confirm the consumption of the aminopyridine.
-
-
Insufficient Cyclization Temperature: The thermal cyclization of the intermediate requires high temperatures, often around 250 °C.[2][3]
-
Thermal Decomposition: The high temperatures required for cyclization can also lead to the degradation of your starting materials or product.[6]
-
Solution: Carefully control the reaction time at high temperatures. Monitor the reaction progress and stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
-
Substituent Effects: The electronic nature of the substituents on the aminopyridine ring can significantly influence the reaction. Electron-donating groups generally favor the reaction.[5]
-
Solution: If your substrate has strong electron-withdrawing groups, you may need to employ more forcing conditions or consider an alternative synthetic route.
-
Issue 2: Poor Regioselectivity in the Friedländer Annulation
Question: I am using a Friedländer-type reaction to synthesize a 1,7-naphthyridine-3-carboxylate from an ortho-aminopyridine carbaldehyde and a β-ketoester, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Regioselectivity is a known challenge in the Friedländer synthesis, especially with unsymmetrical ketones or ketoesters.[7] The reaction can proceed via two different enolates, leading to a mixture of products. Here are some strategies to enhance regioselectivity:
-
Catalyst Selection: The choice of catalyst is crucial. While traditional methods use strong acids or bases which can lead to poor selectivity, modern approaches have identified milder and more selective catalysts.
-
Amine Catalysts: Cyclic secondary amines, such as pyrrolidine derivatives, have been shown to provide high regioselectivity, favoring the formation of the 2-substituted product.[7]
-
Lewis Acids: Lewis acids like CeCl₃·7H₂O can also promote the reaction under mild, solvent-free conditions, often with high yields and selectivity.[8]
-
-
Reaction Conditions:
-
Slow Addition: A slow addition of the β-ketoester to the reaction mixture can significantly improve regioselectivity.
-
Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable regioisomer.[7]
-
-
Alternative Starting Materials:
-
If regioselectivity remains an issue, consider using a symmetrical ketone or a starting material that can only enolize in one direction.
-
Issue 3: Difficulty in Product Purification
Question: My reaction to form the 1,7-naphthyridine-3-carboxylate appears to be successful, but I am struggling to purify the product. It streaks on silica gel TLC and is difficult to crystallize. What are some effective purification strategies?
Answer:
Naphthyridine derivatives, especially those with carboxylate and hydroxyl groups, are often polar and can be challenging to purify by standard methods.[9][10] Here are several approaches to consider:
-
Column Chromatography on Alternative Stationary Phases:
-
Alumina: For basic compounds like naphthyridines, alumina (neutral or basic) can be a better choice than silica gel to reduce streaking.[10]
-
Reverse-Phase Chromatography (C18): This is an excellent technique for purifying polar compounds. A homemade polar-copolymerized C18 column can offer good separation for such molecules.[11]
-
-
Recrystallization:
-
Solvent Screening: A thorough screening of different solvents and solvent mixtures is essential. Consider polar solvents like ethanol, isopropanol, or mixtures with water.
-
Salt Formation: If your compound has a basic nitrogen, you can try forming a salt (e.g., hydrochloride or trifluoroacetate) which may have better crystallization properties.[10]
-
-
Acid-Base Extraction:
-
Utilize the basicity of the naphthyridine nitrogen. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.
-
-
Supercritical Fluid Chromatography (SFC):
-
SFC can be a powerful tool for purifying polar compounds that are difficult to handle by conventional HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,7-naphthyridine-3-carboxylates?
A1: The two most prevalent methods are the Gould-Jacobs reaction and the Friedländer annulation .
-
Gould-Jacobs Reaction: This involves the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) followed by a high-temperature thermal cyclization to yield a 4-hydroxy-1,7-naphthyridine-3-carboxylate.[1][5]
-
Friedländer Annulation: This is the condensation of an ortho-aminopyridine aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester.[12]
A newer approach involves the cyclization of a substituted 2-chloro-3-aminopyridine with an acrylate compound under the action of a Lewis acid.[1]
Q2: What are some common side products in these syntheses?
A2:
-
Incomplete Cyclization: In the Gould-Jacobs reaction, the uncyclized anilidomethylenemalonate intermediate is a common impurity if the reaction temperature is too low or the reaction time is too short.[6]
-
Homocoupling: In some modern synthetic variations that use cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction.[6]
-
Decarboxylation: At the high temperatures often employed, decarboxylation of the desired product can occur, leading to the corresponding 1,7-naphthyridine.
Q3: How does the stability of the starting materials affect the reaction?
A3: The stability of the starting materials is critical. For instance, ortho-aminopyridine aldehydes used in the Friedländer reaction can be unstable and prone to self-condensation or oxidation. It is often recommended to use them immediately after preparation or to store them under an inert atmosphere at low temperatures.
Q4: Can I use microwave irradiation to improve my reaction?
A4: Yes, microwave-assisted synthesis is highly recommended for both the Gould-Jacobs and Friedländer reactions. It can dramatically reduce reaction times and often leads to higher yields and cleaner reaction profiles by minimizing thermal decomposition.[3]
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate
This protocol is a conventional thermal cyclization method.
Step 1: Condensation
-
In a round-bottom flask, combine the 3-aminopyridine derivative (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120 °C for 1.5 hours.
-
Monitor the reaction by TLC to confirm the formation of the intermediate.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
Dissolve the crude intermediate from Step 1 in a high-boiling solvent such as Dowtherm A (5-10 mL per gram of intermediate).
-
Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Add a non-polar solvent like hexane to aid precipitation.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum.[4]
| Parameter | Value |
| Starting Material | 3-Aminopyridine derivative |
| Reagent | Diethyl ethoxymethylenemalonate |
| Cyclization Temp. | ~250 °C |
| Solvent | Dowtherm A or Diphenyl ether |
| Typical Yield | 40-75% |
Protocol 2: Friedländer Annulation for Ethyl 1,7-naphthyridine-3-carboxylate Synthesis (Solvent-Free)
This protocol utilizes a Lewis acid catalyst under solvent-free conditions for an environmentally friendly and efficient synthesis.
-
In a mortar, combine 2-amino-3-pyridinecarbaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and CeCl₃·7H₂O (0.1 eq).[8]
-
Grind the mixture with a pestle at room temperature.
-
Monitor the reaction progress by TLC (typically complete within 10-20 minutes).
-
Upon completion, add cold water to the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure product.[8]
| Parameter | Value |
| Starting Material | 2-Amino-3-pyridinecarbaldehyde |
| Reagent | Ethyl acetoacetate |
| Catalyst | CeCl₃·7H₂O |
| Conditions | Solvent-free, room temperature grinding |
| Typical Yield | >90% |
Visualizations
Gould-Jacobs Reaction Workflow
Caption: A generalized workflow for the Gould-Jacobs synthesis.
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. connectjournals.com [connectjournals.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1,7-Naphthyridines
Welcome to the technical support center for 1,7-naphthyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges and frequently encountered byproducts in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 1,7-naphthyridine core?
A1: The synthesis of the 1,7-naphthyridine ring system is typically achieved through adaptations of classic quinoline syntheses. The most frequently employed methods include:
-
The Skraup-Doebner-von Miller Reaction: This involves the reaction of a 3-aminopyridine derivative with glycerol (Skraup) or α,β-unsaturated aldehydes or ketones (Doebner-von Miller) under strong acidic conditions.
-
The Friedländer Annulation: This is a condensation reaction between a 3-amino-4-acylpyridine (or a related derivative with an ortho-amino carbonyl group) and a compound containing a reactive α-methylene group. This method is versatile and can be catalyzed by either acids or bases.[1]
-
The Combes Synthesis: This method utilizes the acid-catalyzed condensation of a 3-aminopyridine with a β-diketone.
Each of these methods has its own set of advantages and potential challenges, particularly concerning regioselectivity and byproduct formation.
Q2: I've run a Skraup reaction with 3-aminopyridine and my main product is the 1,5-naphthyridine isomer. Why did this happen and how can I favor the 1,7-isomer?
A2: This is a classic regioselectivity issue in naphthyridine synthesis. The cyclization of 3-aminopyridine in the Skraup reaction can proceed via electrophilic attack at either the C-2 or C-4 position of the pyridine ring. The C-2 position is electronically more activated, leading to the preferential formation of the 1,5-naphthyridine isomer.
To favor the formation of the 1,7-naphthyridine, the C-2 position must be less accessible for cyclization. This can be achieved by:
-
Using a substituted 3-aminopyridine: If the C-2 position is blocked by a substituent, the cyclization is directed to the C-4 position, yielding the 1,7-naphthyridine. For instance, using 2-substituted-3-aminopyridines will favor the formation of 1,7-naphthyridines.
-
Modifying the reaction conditions: While less common for Skraup-type reactions, exploring different acid catalysts and temperatures might slightly alter the isomeric ratio, though substrate control is the more effective strategy.
Troubleshooting Guide: Common Byproducts and Their Mitigation
Issue 1: My reaction mixture has turned into a thick, dark tar, making product isolation nearly impossible.
-
Probable Cause: This is a very common problem, especially in Doebner-von Miller type syntheses, and is due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2] High reaction temperatures can exacerbate this issue.[2]
-
Troubleshooting & Optimization:
-
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound (or the aldehyde/ketone that forms it in situ) slowly to the acidic solution of the aminopyridine. This helps to control the exotherm of the reaction and minimizes polymerization.[2]
-
Temperature Control: Maintain the lowest effective temperature for the reaction. While heating is often necessary, excessive temperatures will favor tar formation.[2] Consider initial cooling if the reaction is highly exothermic.[2]
-
Catalyst Choice: The type and concentration of the acid catalyst are crucial. Both Brønsted and Lewis acids can be used, and the optimal choice will depend on the specific substrates.[3]
-
Issue 2: My analytical data (NMR/LCMS) shows a significant amount of an isomeric byproduct alongside my desired 1,7-naphthyridine.
-
Probable Cause: As discussed in the FAQ, the formation of isomeric naphthyridines (most commonly 1,5-naphthyridine) is a frequent byproduct when using 3-aminopyridine as a starting material in reactions like the Skraup or Doebner-von Miller synthesis. This is due to the competing cyclization pathways at the C-2 and C-4 positions of the pyridine ring.
-
Troubleshooting & Optimization:
-
Strategic Choice of Starting Material: The most effective way to ensure the formation of the 1,7-isomer is to use a starting material where the C-2 position is already substituted, thus forcing cyclization at C-4.
-
Reaction Condition Optimization (Friedländer Synthesis): In the Friedländer synthesis, the choice of catalyst (acid vs. base) and solvent can influence the regioselectivity, although this is highly substrate-dependent.
-
Purification: If the formation of the isomeric byproduct cannot be avoided, a robust purification strategy is necessary.
-
Issue 3: I'm observing unreacted 3-aminopyridine in my crude product.
-
Probable Cause: Incomplete reaction is a common issue that can stem from several factors including reaction time, temperature, or reagent stoichiometry.
-
Troubleshooting & Optimization:
-
Reaction Monitoring: Monitor the reaction progress using TLC or LCMS to ensure it has gone to completion.
-
Temperature and Time: Ensure the reaction is conducted at the optimal temperature and for a sufficient duration.
-
Purification: Unreacted 3-aminopyridine, being basic, can be effectively removed during the workup with an acidic wash (e.g., with dilute HCl). The aminopyridine will be protonated to its water-soluble salt and will partition into the aqueous layer.
-
Issue 4: My Friedländer synthesis is giving a self-condensation product of my 3-amino-4-acylpyridine starting material.
-
Probable Cause: In the Friedländer synthesis, if the 3-amino-4-acylpyridine is subjected to reaction conditions without the presence of the active methylene compound, it can undergo self-condensation to form a dimer.[4]
-
Troubleshooting & Optimization:
-
Order of Addition: Ensure that the active methylene compound is present in the reaction mixture before initiating the condensation of the 3-amino-4-acylpyridine.
-
Stoichiometry: Use an appropriate excess of the active methylene compound to favor the desired intermolecular reaction over the self-condensation.
-
Data Presentation
Table 1: Common Byproducts in 1,7-Naphthyridine Synthesis and Mitigation Strategies
| Byproduct | Common Synthetic Route(s) | Probable Cause | Mitigation Strategies |
| 1,5-Naphthyridine Isomer | Skraup, Doebner-von Miller | Competing cyclization at C-2 of 3-aminopyridine | Use a 2-substituted-3-aminopyridine; Optimize reaction conditions; Chromatographic separation. |
| Tar/Polymeric materials | Doebner-von Miller | Acid-catalyzed polymerization of α,β-unsaturated carbonyls | Slow reagent addition; Temperature control; Optimize acid catalyst.[2] |
| Unreacted Starting Materials | All routes | Incomplete reaction | Monitor reaction to completion; Optimize time and temperature; Acid wash during workup for basic starting materials. |
| Self-Condensation Products | Friedländer | Dimerization of the amino-ketone starting material | Ensure presence of the active methylene compound; Optimize stoichiometry.[4] |
Table 2: Comparative ¹H NMR Chemical Shifts (ppm) of 1,7- and 1,5-Naphthyridine in CDCl₃ [5]
| Position | 1,7-Naphthyridine | 1,5-Naphthyridine |
| H-2 | 9.05 (s) | 8.99 (dd) |
| H-3 | 7.62 (d) | 7.55 (dd) |
| H-4 | 8.20 (d) | 8.25 (dd) |
| H-5 | 8.61 (d) | - |
| H-6 | 7.78 (dd) | 8.99 (dd) |
| H-8 | 9.25 (s) | 8.25 (dd) |
Note: This data serves as a guide for distinguishing between the two common isomers.
Experimental Protocols
Protocol 1: General Procedure for Acidic Wash to Remove Basic Impurities
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of aqueous acid roughly equal to the organic layer.
-
Separation: Shake the funnel, allowing the layers to separate. The protonated basic impurities will move into the aqueous layer. Drain the lower aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification of 1,7-Naphthyridine from 1,5-Naphthyridine by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). The less polar 1,5-isomer will typically elute before the more polar 1,7-isomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure products.
-
Concentration: Combine the pure fractions of the desired 1,7-naphthyridine and remove the solvent under reduced pressure.
Visualizations
Caption: Competing pathways in the Friedländer synthesis leading to the desired 1,7-naphthyridine and common byproducts.
Caption: Regioselectivity in the Skraup synthesis of naphthyridines from 3-aminopyridine, illustrating the preferential formation of the 1,5-isomer.
Caption: A logical workflow for troubleshooting common issues in 1,7-naphthyridine synthesis.
References
- BenchChem Technical Support Team. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
-
Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia. [Link]
- BenchChem Technical Support Team. (2025). A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals. BenchChem.
-
Stockmann, V., & Fiksdahl, A. (2012). Synthesis of Novel 1,7-Naphthyridines by Friedlaender Condensation of Pyridine Substrates. ChemInform, 43(15). [Link]
-
Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia. [Link]
- BenchChem Technical Support Team. (2025).
Sources
Technical Support Center: Purification of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate by Column Chromatography
Welcome to the dedicated technical support resource for the chromatographic purification of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this polar, heterocyclic compound. Here, we move beyond generic protocols to provide in-depth, field-tested insights and troubleshooting strategies to empower you to achieve optimal purity and yield.
Introduction: The Challenge of Purifying Naphthyridinones
This compound presents a unique set of purification challenges inherent to its molecular structure. The presence of multiple nitrogen atoms within the fused ring system imparts significant polarity and the potential for strong interactions with stationary phases. Furthermore, the 2-hydroxy-naphthyridine moiety can exist in tautomeric equilibrium with its corresponding naphthyridinone form, which can lead to band broadening and other chromatographic artifacts if not properly addressed. This guide provides a systematic approach to overcoming these challenges.
Core Principles for Success
Before delving into specific troubleshooting scenarios, it is crucial to establish a foundation based on sound chromatographic principles. The successful purification of this compound hinges on a delicate balance between the polarity of the stationary phase, the elution strength of the mobile phase, and the inherent chemical properties of the analyte.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific experimental issues you may encounter. Each problem is followed by a series of potential causes and actionable solutions, grounded in scientific principles.
Problem 1: The compound is not eluting from the column, or shows very high retention (low Rf on TLC).
-
Potential Cause 1: Insufficient Mobile Phase Polarity. The highly polar nature of the naphthyridinone core requires a sufficiently polar mobile phase to disrupt its interaction with the silica gel stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. For highly retained compounds, consider switching to a more polar solvent system, such as dichloromethane/methanol. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is often highly effective.[1]
-
-
Potential Cause 2: Strong Secondary Interactions with Silica Gel. The basic nitrogen atoms in the naphthyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to excessive retention and peak tailing.[1]
-
Solution: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A small amount of triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your polar solvent (e.g., methanol) can significantly improve elution and peak shape.[1]
-
Problem 2: Poor separation of the desired compound from impurities.
-
Potential Cause 1: Inappropriate Solvent System. The chosen mobile phase may not have the optimal selectivity to resolve your compound from closely eluting impurities.
-
Solution: Methodically screen different solvent systems during your TLC analysis. Experiment with solvent mixtures of varying polarity and composition. For instance, compare an ethyl acetate/hexane system with a dichloromethane/ethyl acetate or a chloroform/methanol system to identify the best separation.
-
-
Potential Cause 2: Column Overload. Loading too much crude material onto the column can lead to broad peaks and a loss of resolution.
-
Solution: As a general rule, the amount of crude material loaded should be 1-5% of the mass of the silica gel. If you are experiencing poor separation, try reducing the sample load.
-
-
Potential Cause 3: Improper Column Packing. A poorly packed column with channels or cracks will result in a non-uniform flow of the mobile phase and co-elution of components.
-
Solution: Ensure your column is packed uniformly. The slurry packing method is generally preferred for creating a homogenous column bed.[1]
-
Problem 3: The compound appears to be degrading on the column.
-
Potential Cause 1: Instability on Silica Gel. The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
-
Solution: Before committing to a large-scale purification, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots or streaking, your compound may be unstable on silica. In such cases, consider using a less acidic stationary phase like alumina or a deactivated silica gel. Alternatively, running the column quickly can minimize the contact time between your compound and the stationary phase.
-
-
Potential Cause 2: Hydrolysis of the Ester. If your mobile phase contains water (e.g., from using non-anhydrous solvents or acidic/basic aqueous modifiers), the methyl ester group could be susceptible to hydrolysis, especially if the compound is heated or exposed to the stationary phase for an extended period.
-
Solution: Use high-purity, anhydrous solvents. If an aqueous modifier is necessary, use it sparingly and consider running the chromatography at a lower temperature.
-
Problem 4: Peak Tailing or Streaking.
-
Potential Cause 1: Strong Analyte-Stationary Phase Interactions. As mentioned previously, the basic nitrogens can interact strongly with acidic silanol groups.
-
Solution: The addition of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase is the most effective solution.[1]
-
-
Potential Cause 2: Tautomerization on the Column. The equilibrium between the 2-hydroxy and the naphthyridinone tautomers can be influenced by the solvent and the stationary phase, leading to peak broadening.
-
Solution: While challenging to completely eliminate, using a mobile phase that favors one tautomer can sometimes sharpen the peak. Additionally, the use of buffered mobile phases in more advanced chromatographic techniques like HPLC can control this phenomenon. For column chromatography, a rapid elution may minimize the on-column equilibrium effects.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC solvent system for this compound?
A good starting point would be a mixture of a non-polar and a moderately polar solvent. We recommend beginning with a 1:1 mixture of ethyl acetate and hexanes. From there, you can adjust the ratio to achieve an Rf value of 0.2-0.4 for your target compound, which is generally ideal for column chromatography. If the compound remains at the baseline, a more polar system like dichloromethane/methanol (e.g., 95:5) should be explored.
Q2: What type of stationary phase is most suitable?
For most applications involving polar, nitrogen-containing heterocycles, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice.[1] However, if you encounter issues with compound degradation or irreversible adsorption, neutral alumina can be a viable alternative. For very polar compounds, reversed-phase chromatography (C18 silica) is an option, typically employed in HPLC systems.
Q3: How should I load my sample onto the column?
There are two primary methods for sample loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase solvent. If solubility is an issue, you can use a slightly more polar solvent, but use the absolute minimum volume to ensure a narrow starting band. Carefully apply the solution to the top of the column bed.[2]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel to the solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column bed. This technique often leads to better resolution for difficult separations.[2]
Q4: Should I use isocratic or gradient elution?
The choice between isocratic (constant mobile phase composition) and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: If your TLC shows good separation between your desired compound and all impurities with a single solvent mixture, isocratic elution is simpler to perform.
-
Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution will be more efficient. Starting with a less polar mobile phase and gradually increasing its polarity will allow for the sequential elution of components, often resulting in better separation and faster run times.[1]
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: In a beaker, add the required amount of silica gel to your initial, least polar mobile phase solvent mixture (e.g., 90:10 hexane/ethyl acetate).
-
Slurry Formation: Stir the mixture gently to create a uniform slurry, ensuring no air bubbles are trapped. The consistency should be that of a milkshake.
-
Column Packing: Secure a glass column vertically. Pour the silica gel slurry into the column in a single, continuous motion.
-
Settling: Allow the solvent to drain slowly from the bottom of the column, tapping the sides gently to encourage even packing and remove any air pockets.
-
Equilibration: Once the silica gel has settled, add more of the initial mobile phase and allow it to run through the column for at least two column volumes to ensure the bed is fully equilibrated before loading your sample.
Protocol 2: Performing a Gradient Elution
-
Initial Elution: After loading your sample, begin eluting with your starting, less polar mobile phase (e.g., 90:10 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.
-
Increasing Polarity: Once the non-polar impurities have eluted, begin to gradually increase the polarity of the mobile phase. This can be done in a stepwise manner (e.g., changing from 90:10 to 80:20 hexane/ethyl acetate) or as a continuous gradient if using an automated system.
-
Elution of Target Compound: Continue to increase the polarity until your desired compound begins to elute.
-
Final Wash: After your compound has been collected, it is good practice to flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to elute any remaining highly polar impurities.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Polar Heterocycles
| Solvent System | Polarity Index (Approx.) | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for compounds of moderate polarity. |
| Dichloromethane / Ethyl Acetate | Medium | Offers different selectivity compared to hexane-based systems. |
| Dichloromethane / Methanol | Medium to High | Effective for highly polar compounds that do not elute with ethyl acetate. |
| Chloroform / Methanol | Medium to High | An alternative to dichloromethane/methanol, sometimes offering better resolution. |
| Ethyl Acetate / Methanol | High | Used for very polar compounds. |
| Dichloromethane / Methanol / NH4OH | High (Basic) | For highly polar basic compounds that exhibit peak tailing on silica gel. |
Visualizations
Diagram 1: Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Diagram 2: The Principle of Normal Phase Column Chromatography
Caption: Interaction of polar and non-polar compounds in normal phase chromatography.
References
- BenchChem. (2025). Purification of Benzo[c]naphthyridine derivatives using column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- BenchChem. (2025). Stability of Benzo[c]naphthyridine derivatives in different solvents.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products.
Sources
Technical Support Center: Optimizing Naphthyridine Cyclization Reactions
Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize substituted naphthyridines. Naphthyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] However, their synthesis, particularly the core-forming cyclization step, can be challenging.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues in Naphthyridine Cyclization
This section addresses the most common problems encountered during naphthyridine synthesis in a question-and-answer format. A logical workflow for troubleshooting is presented below.
DOT Script for Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding naphthyridine cyclization reactions.
Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the first things I should check?
A1: When confronting a low-yielding or failed naphthyridine cyclization, a systematic evaluation of fundamental parameters is the most effective approach.
-
Reagent and Solvent Quality: This is the most common and often overlooked cause.
-
Starting Material Purity: Impurities in your precursors, such as the aminopyridine or the carbonyl compound, can inhibit catalysts or lead to side reactions. Verify the purity of your starting materials by NMR or LC-MS.
-
Solvent Anhydrousness: Many cyclization reactions, especially those employing metal catalysts (e.g., Palladium, Copper) or strong bases, are highly sensitive to moisture.[2] Ensure that your solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina, or using commercially available dry solvents).
-
-
Reaction Atmosphere:
-
Inert Conditions: For oxygen-sensitive reactions, particularly those involving organometallic catalysts, ensure that the reaction vessel has been properly purged with an inert gas (Nitrogen or Argon) and that a positive pressure is maintained throughout the reaction.[2]
-
-
Stoichiometry:
-
Accurate Molar Ratios: Double-check your calculations and ensure that the molar ratios of your reactants and reagents are correct. In some cases, a slight excess of one reactant may be beneficial. For instance, in some Friedländer syntheses, using a molar ratio of 0.6:1 for the aminopyridine to the carbonyl compound has been shown to improve yields.[3]
-
Q2: I am observing multiple spots on my TLC plate. What are the common side products and how can I minimize them?
A2: The formation of side products is a primary cause of low yields and purification difficulties. The nature of these byproducts is dependent on the specific cyclization strategy.
-
Incomplete Cyclization: Intermediates in the cyclization cascade may be present if the reaction does not go to completion.
-
Causality: This often occurs when the activation energy for the final ring-closing and dehydration/oxidation step is not met.
-
Solution: Increase the reaction temperature or extend the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal duration.[2]
-
-
Formation of Regioisomers: This is a frequent issue when using unsymmetrical ketones in reactions like the Friedländer synthesis.
-
Causality: An unsymmetrical ketone can enolize in two different directions, leading to two different initial condensation products and, ultimately, two regioisomeric naphthyridines.
-
Solution: The regioselectivity can often be controlled by the choice of catalyst and reaction conditions. For example, using specific amine catalysts like pyrrolidine derivatives can favor the formation of one isomer.[4] Non-polar solvents like toluene can also enhance regioselectivity in favor of the angular product in certain systems.[5]
-
-
Homocoupling: In cross-coupling reactions (e.g., Suzuki, Heck) used to build a precursor for cyclization, homocoupling of the starting materials can be a significant side reaction.
-
Causality: This typically arises from side reactions within the catalytic cycle, often exacerbated by suboptimal ligand choice or reaction conditions.
-
Solution: Careful optimization of the palladium catalyst, ligand, base, and solvent system is required.[6]
-
-
Polymerization/Tar Formation: This is particularly common in acid-catalyzed reactions like the Skraup or Doebner-von Miller synthesis.
-
Causality: The strong acidic conditions required for these reactions can promote the self-polymerization of the α,β-unsaturated aldehyde or ketone intermediates.[7]
-
Solution:
-
Control Temperature: Avoid excessive heating, as this accelerates polymerization.[7]
-
Slow Addition: Add the carbonyl compound dropwise to the heated reaction mixture to maintain a low instantaneous concentration.
-
Biphasic System: Using a biphasic solvent system (e.g., aqueous acid and an organic solvent like toluene) can sequester the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[7]
-
-
Q3: My metal-catalyzed cyclization is not working. What should I consider?
A3: Metal-catalyzed reactions are powerful but sensitive. Here are key factors to troubleshoot:
-
Catalyst Activity:
-
Causality: The active form of the catalyst (e.g., Pd(0) in many cross-coupling reactions) can be deactivated by oxidation (exposure to air) or by impurities in the reaction mixture.
-
Solution:
-
Use fresh, high-purity catalyst.
-
If preparing the active catalyst in situ from a precursor (e.g., Pd(OAc)₂), ensure the reducing agent (often a phosphine ligand) is of high quality and used in the correct stoichiometry.
-
Be aware of product inhibition, where the naphthyridine product itself can coordinate to the metal center and inhibit catalytic turnover.[2]
-
-
-
Catalyst Loading:
-
Causality: Insufficient catalyst will lead to a slow or incomplete reaction. However, excessively high catalyst loading can sometimes lead to increased side reactions and makes purification more difficult.
-
Solution: The optimal catalyst loading is substrate-dependent. It's advisable to screen a range of loadings. For many palladium-catalyzed cross-coupling reactions, loadings of 1-5 mol% are common.[6] For some cobalt-catalyzed reactions, 5% CoCl₂ has been shown to be effective.
-
-
Ligand Choice:
-
Causality: The ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction.
-
Solution: The choice of ligand is critical. For example, in Suzuki couplings to form naphthyridine precursors, sterically hindered phosphine ligands can be effective for coupling with aryl chlorides.[7] A systematic screening of different ligand classes (e.g., phosphines, N-heterocyclic carbenes) may be necessary.
-
Table 1: General Parameters for Metal-Catalyzed Naphthyridine Synthesis
| Parameter | Palladium-Catalyzed (e.g., Suzuki, Heck) | Copper-Catalyzed | Cobalt-Catalyzed |
| Catalyst Loading | 1 - 10 mol% | 5 - 20 mol% | 5 - 15 mol% |
| Typical Temperature | 80 - 150 °C | 100 - 140 °C | 25 - 80 °C |
| Common Solvents | Toluene, Dioxane, DMF | DMA, DMF, Toluene | THF, DME |
| Common Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | tBuOK, K₂CO₃ | (Organometallic reagent) |
| Reference | [6] | [2] |
Q4: How do I choose the right solvent and temperature for my cyclization?
A4: Solvent and temperature are critical, interdependent parameters that must be optimized for each specific reaction.
-
Solvent Effects:
-
Polarity: The polarity of the solvent can significantly influence reaction rates by stabilizing or destabilizing charged intermediates and transition states.[8] For instance, in some syntheses of 1,8-naphthyridin-2-ones, polar solvents like DMF and water give excellent yields, while non-polar solvents like toluene are ineffective.[9]
-
Solubility: Ensure that your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow or incomplete reactions.
-
Boiling Point: The boiling point of the solvent often dictates the maximum temperature at which a reaction can be run at atmospheric pressure. High-boiling polar aprotic solvents like DMF, DMA, and NMP are common in naphthyridine synthesis.
-
-
Temperature Effects:
-
Too Low: The reaction may not proceed or may be impractically slow due to an insufficient number of molecules having the required activation energy.
-
Too High: This can lead to the decomposition of starting materials, intermediates, or the final product.[2] For example, 2,3-naphthyridine has been shown to decompose at temperatures above 250°C (523 K).[2] High temperatures can also increase the rate of side reactions, such as polymerization.[7]
-
Optimization: It is best to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q: What are the key differences between the Skraup, Doebner-von Miller, and Friedländer syntheses for naphthyridines?
A: These are all classical methods for constructing the quinoline or naphthyridine ring system, but they differ in their starting materials and typical conditions:
-
Skraup Synthesis: This is the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). It is a one-pot reaction but often proceeds under harsh conditions.[10]
-
Doebner-von Miller Reaction: This is a more versatile modification where an aminopyridine reacts with an α,β-unsaturated aldehyde or ketone under acidic conditions.[11] The unsaturated carbonyl can be formed in situ from an aldol condensation.
-
Friedländer Annulation: This involves the condensation of an ortho-aminoaryl aldehyde or ketone (e.g., 2-aminonicotinaldehyde) with a compound containing an α-methylene group (e.g., a ketone or β-ketoester). This reaction can be catalyzed by either acid or base and is often milder than the Skraup or Doebner-von Miller reactions.[3]
Q: I am attempting an aza-Diels-Alder reaction to form a tetrahydronaphthyridine intermediate. What are the critical factors for success?
A: The aza-Diels-Alder reaction is a powerful tool for constructing nitrogen-containing six-membered rings.[12] Key considerations include:
-
Reaction Type: Most aza-Diels-Alder reactions for naphthyridine synthesis are of the inverse-electron-demand type, where an electron-deficient azadiene reacts with an electron-rich dienophile.[13][14]
-
Azadiene Reactivity: The reactivity of the azadiene is increased by the presence of electron-withdrawing groups and a higher number of nitrogen atoms.[14]
-
Dienophile: Electron-rich dienophiles like enamines and enol ethers are common partners.
-
Catalysis: Lewis acids can be used to activate the imine dienophile, but this can sometimes shift the mechanism from concerted to stepwise.[15]
-
Solvent: Perfluoroalcohols have been shown to accelerate inverse-electron-demand aza-Diels-Alder reactions through hydrogen bonding.[14]
Q: How do I effectively purify my crude naphthyridine product?
A: Purification can be challenging due to the similar polarities of the product and certain byproducts. A multi-step approach is often necessary.
-
Acid-Base Extraction: This is highly effective for removing unreacted aminopyridine starting materials. Dissolve the crude product in an organic solvent (e.g., DCM or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyridine will be protonated and move into the aqueous layer.[16]
-
Recrystallization: If your product is a solid and has a purity of >80%, recrystallization is an excellent method for obtaining highly pure material. The choice of solvent is critical and must be determined empirically.[16]
-
Silica Gel Column Chromatography: This is the most versatile method for separating complex mixtures. A typical mobile phase for naphthyridines is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[16]
Key Experimental Protocols
Here, we provide detailed, step-by-step methodologies for common naphthyridine cyclization reactions. The rationale behind each step is explained to enhance understanding and aid in troubleshooting.
Protocol 1: Base-Catalyzed Friedländer Synthesis of a Substituted 1,8-Naphthyridine
This protocol is adapted from a green chemistry approach utilizing an ionic liquid as a catalyst in an aqueous medium.[11]
DOT Script for Friedländer Synthesis Workflow
Caption: A simplified workflow for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines.
Materials:
-
2-Aminonicotinaldehyde (1.0 equiv)
-
Active methylene compound (e.g., acetylacetone, 1.0 equiv)
-
Choline hydroxide (1 mol%)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminonicotinaldehyde (1.0 equiv) and the active methylene compound (1.0 equiv).
-
Causality: Combining the reactants at the start is standard for this one-pot reaction.
-
-
Add Solvent: Add water to the flask (a typical concentration would be around 0.5 M).
-
Causality: Water serves as a green solvent. The use of an aqueous medium is made possible by the catalytic system.
-
-
Add Catalyst: Add choline hydroxide (1 mol%) to the reaction mixture.
-
Causality: Choline hydroxide is a basic catalyst that facilitates the initial aldol-type condensation by deprotonating the active methylene compound to form an enolate.[3]
-
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.
-
Causality: While this specific reaction may not be highly oxygen-sensitive, it is good practice, especially when developing a new procedure, as it prevents potential oxidative side reactions.
-
-
Heating and Monitoring: Heat the reaction mixture to 50°C with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 6-12 hours).
-
Causality: Gentle heating provides the activation energy for the cyclization and dehydration steps without promoting significant byproduct formation.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of water). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The extraction isolates the organic product from the aqueous phase containing the water-soluble catalyst. The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[16]
Materials:
-
Crude naphthyridine product
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as DCM or EtOAc.
-
Causality: The organic solvent allows for partitioning with the aqueous layers.
-
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Shake the funnel, venting frequently, and then allow the layers to separate. Drain the aqueous layer. Repeat the wash 1-2 times.
-
Causality: The acidic solution protonates the basic impurities (like aminopyridines), forming water-soluble hydrochloride salts that are extracted into the aqueous phase. The desired naphthyridine product, being less basic, remains in the organic layer.
-
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃.
-
Causality: This step neutralizes any residual acid in the organic layer, preventing potential acid-catalyzed degradation of the product during concentration.
-
-
Brine Wash: Wash the organic layer with brine.
-
Causality: This removes the bulk of the dissolved water from the organic layer before the final drying step, making the drying agent more effective.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
-
Causality: This final step removes all traces of water to provide the dry, purified product.
-
References
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-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Benchchem. (2025). common impurities in 1,8-naphthyridine synthesis and removal.
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Boger, D. L. (2020). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 85(15), 9415–9441. [Link]
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Fisher, T. J., & Dudley, G. B. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. The Journal of Organic Chemistry, 87(1), 187–203. [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Wang, H., Li, M., Wang, Y., Zhang, Y., & Ma, X. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28099–28108. [Link]
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Tu, S., Han, X., Han, Y., & Feng, J. (2018). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 16(43), 8156–8175. [Link]
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Wikipedia. (2023). Aza-Diels–Alder reaction. [Link]
-
Mogilaiah, K., Kumara Swamy, J., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry, 8(2), 169-173. [Link]
-
Bera, K., Das, A., & Mondal, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(31), 20569–20577. [Link]
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
-
Okumu, B. O. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry, 3(1), 24-32. [Link]
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Chang, J., & Daugulis, O. (2015). Transition-metal-catalysed C-N bond activation. Chemical Society Reviews, 44(24), 9140-9146. [Link]
- Benchchem. (n.d.). troubleshooting low yields in the synthesis of 2-substituted quinazolines.
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]
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R. G. Melis, A. Arras, A. M. Fadda, G. Delogu, and A. D. M. Padovan. (2022). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Molecules, 27(19), 6296. [Link]
-
Chang, J., Im, S., & Daugulis, O. (2015). Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination. Accounts of Chemical Research, 48(4), 1090–1101. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Benchchem. (n.d.). troubleshooting low yields in Knoevenagel condensation.
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved January 5, 2026, from [Link]
-
Klatt, T., Gunt, J., & Knochel, P. (2015). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 17(1), 138–141. [Link]
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Bhat, B. A., et al. (2020). Palladium used As A Catalyst: A Review. American Journal of Pharmacy & Health Research, 8(04). [Link]
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ResearchGate. (n.d.). Structures of isomeric naphthyridines. Retrieved January 5, 2026, from [Link]
-
Hersperger, R., Bray-French, K., Mazzoni, L., & Müller, T. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675–682. [Link]
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Bedford, R. B., et al. (2021). Identifying palladium culprits in amine catalysis. Nature, 600(7887), E1-E3. [Link]
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
-
ResearchGate. (2019). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. [Link]
- Benchchem. (n.d.). troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis.
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Allwood, D. M., Blakemore, D. C., & Ley, S. V. (2014). Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C–H Bond Insertion. Organic Letters, 16(11), 3064–3067. [Link]
-
ResearchGate. (2018). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]
-
ResearchGate. (n.d.). Effect of solvent polarity on the yield of 1,8‐naphthyridi‐2‐one formation. Retrieved January 5, 2026, from [Link]
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Navigating the Labyrinth of Regioselectivity in 1,7-Naphthyridine Synthesis: A Technical Support Guide
For Immediate Release
Welcome to the technical support center for the synthesis of substituted 1,7-naphthyridines. As a Senior Application Scientist, I understand the intricate challenges researchers face in controlling regioselectivity in these crucial scaffolds for drug discovery. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions, and validated protocols to empower your research and development efforts. We will delve into the nuances of the Friedländer annulation and other synthetic approaches, offering insights grounded in mechanistic understanding and practical experience.
The Challenge of Regioselectivity in 1,7-Naphthyridine Synthesis
The 1,7-naphthyridine core is a vital pharmacophore found in a range of biologically active compounds, from anticancer to anti-inflammatory agents.[1][2] However, the synthesis of specifically substituted 1,7-naphthyridines is often hampered by a lack of regiocontrol, leading to mixtures of isomers that are difficult to separate and reduce overall yield. This guide will address these challenges head-on, providing you with the tools to navigate this complex synthetic landscape.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of substituted 1,7-naphthyridines, offering explanations and actionable solutions.
Q1: We are attempting a Friedländer synthesis of a 2-substituted-1,7-naphthyridine using 3-amino-4-pyridinecarboxaldehyde and an unsymmetrical ketone, but we are getting a mixture of the 2- and 4-substituted isomers. How can we improve the regioselectivity?
A1: This is a classic challenge in Friedländer annulation. The regioselectivity is determined by which α-carbon of the ketone attacks the aldehyde. To favor the formation of the 2-substituted isomer, you need to direct the reaction to the desired α-position. Here are a few strategies:
-
Steric Hindrance: If your ketone has two α-carbons with different steric environments, the reaction will likely favor attack at the less hindered site. You can leverage this by choosing a ketone with a bulky group on one side.
-
Electronic Effects: The electronics of the ketone can also play a role. An electron-withdrawing group on one side of the ketone can influence the acidity of the α-protons and direct the enolization.
-
Catalyst Control: The choice of catalyst is crucial. While both acid and base catalysis are common in the Friedländer synthesis, certain catalysts can offer better regiocontrol.[3][4] For instance, the use of a bulky amine catalyst can favor the formation of one regioisomer over the other. A study on the synthesis of 2-substituted quinolines and 1,8-naphthyridines found that the bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), provided high regioselectivity.[5]
-
Directed Synthesis with a Phosphonate Group: For precise control, consider introducing a phosphonate group at the desired α-carbon of the ketone. This group can direct the cyclization to give a single regioisomer. The phosphonate can then be removed in a subsequent step. This method has been shown to provide excellent regiocontrol in the Friedländer reaction for the synthesis of naphthyridines.[6]
Q2: Our yields for the synthesis of a 1,7-naphthyridine derivative are consistently low. What are the most critical parameters to optimize?
A2: Low yields can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure your 3-aminopyridine precursor and the carbonyl compound are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact both the rate and the selectivity of the reaction. For the Friedländer reaction, higher temperatures can sometimes improve regioselectivity.[5]
-
Solvent: The choice of solvent is critical. While traditional methods often use organic solvents, greener alternatives like water have been shown to be effective and can sometimes improve yields.[7]
-
Catalyst Loading: The amount of catalyst used can be a critical factor. Too little may result in an incomplete reaction, while too much can lead to side product formation.
-
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to decomposition of the product.
-
Work-up and Purification: Product loss during the work-up and purification steps is a common cause of low yields. Optimize your extraction and chromatography conditions to minimize these losses.
Q3: We are observing significant side product formation in our reaction. What are the likely side reactions and how can we mitigate them?
A3: Side product formation is often a result of competing reaction pathways. In the context of the Friedländer synthesis, common side reactions include:
-
Self-condensation of the Carbonyl Compound: The ketone or aldehyde can undergo self-condensation, especially under basic conditions. To minimize this, you can try adding the carbonyl compound slowly to the reaction mixture.
-
Formation of Amides: If the reaction is carried out at high temperatures for extended periods, the aminopyridine can react with the carbonyl compound to form an amide.
-
Alternative Cyclization Pathways: Depending on the substrate, alternative cyclization pathways may be possible, leading to the formation of other heterocyclic systems.
To mitigate these side reactions, consider the following:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, time, and catalyst concentration.
-
Protecting Groups: In some cases, it may be necessary to use protecting groups to block reactive functionalities on your starting materials.
-
Alternative Synthetic Routes: If the Friedländer approach consistently gives poor results, consider alternative synthetic strategies for constructing the 1,7-naphthyridine core.
Key Synthetic Protocols & Methodologies
Here, we provide detailed, step-by-step methodologies for key experiments in the synthesis of substituted 1,7-naphthyridines.
Protocol 1: Regiocontrolled Friedländer Synthesis using a Phosphonate Directing Group
This protocol is adapted from a method that achieves high regioselectivity in the synthesis of naphthyridines.[6]
Step 1: Synthesis of the α-Phosphonate Ketone
-
To a solution of the desired ketone in an appropriate solvent (e.g., THF), add a base (e.g., NaH) at 0 °C.
-
After stirring for 30 minutes, add diethyl chlorophosphate and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the α-phosphonate ketone by column chromatography.
Step 2: Friedländer Annulation
-
In a round-bottom flask, dissolve the α-phosphonate ketone and 3-amino-4-pyridinecarboxaldehyde in a suitable solvent (e.g., methanol).
-
Add a base (e.g., sodium methoxide) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting phosphonate-substituted 1,7-naphthyridine by column chromatography.
Step 3: Removal of the Phosphonate Group
-
Dissolve the phosphonate-substituted 1,7-naphthyridine in a suitable solvent (e.g., THF).
-
Add a reducing agent (e.g., LiAlH4) at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Carefully quench the reaction with water and extract the product.
-
Purify the final 2-substituted-1,7-naphthyridine by column chromatography.
Visualizing the Workflow
Caption: Workflow for the regiocontrolled synthesis of 2-substituted-1,7-naphthyridines.
Mechanistic Insights: Understanding Regioselectivity
The regioselectivity of the Friedländer reaction is a consequence of the initial aldol condensation or Schiff base formation, which is often the rate-determining step.[3]
Caption: Competing pathways in the Friedländer synthesis of substituted 1,7-naphthyridines.
Data Summary: Impact of Reaction Conditions on Regioselectivity
The following table summarizes the impact of various reaction parameters on the regioselectivity of the Friedländer synthesis, based on literature reports.
| Parameter | Condition | Effect on Regioselectivity (2- vs. 4-substitution) | Reference |
| Catalyst | Bulky amine (e.g., TABO) | Increased preference for the less hindered product. | [5] |
| Lewis Acid (e.g., CeCl3·7H2O) | Can promote the reaction but may not significantly alter regioselectivity without other directing factors. | [4] | |
| Temperature | Higher Temperature | Can increase regioselectivity in some cases. | [5] |
| Substrate | Ketone with α-phosphonate group | Excellent control, leading to a single regioisomer. | [6] |
| Sterically hindered ketone | Favors reaction at the less hindered α-carbon. | General Principle | |
| Solvent | Aqueous medium | Can be an effective and environmentally friendly solvent, but its effect on regioselectivity is substrate-dependent. | [7] |
Conclusion
Managing regioselectivity in the synthesis of substituted 1,7-naphthyridines is a multifaceted challenge that requires a deep understanding of reaction mechanisms and careful optimization of experimental conditions. By leveraging strategies such as catalyst control, substrate modification with directing groups, and optimization of reaction parameters, researchers can significantly improve the efficiency and selectivity of their synthetic routes. This guide provides a starting point for troubleshooting and developing robust protocols for the synthesis of these important heterocyclic compounds. For further assistance, please do not hesitate to contact our technical support team.
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Hsiao, Y., Rivera, N. R., Yasuda, N., Hughes, D. L., & Reider, P. J. (2001). A highly regioselective Friedländer reaction. Organic Letters, 3(8), 1101–1103. [Link]
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Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-10. [Link]
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Czuba, W. (1979). Synthesis and reactions of naphthyridines (review). Chemistry of Heterocyclic Compounds, 15(1), 1-13. [Link]
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Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
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Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. In A. R. Katritzky & A. J. Boulton (Eds.), Advances in Heterocyclic Chemistry (Vol. 11, pp. 123-177). Academic Press. [Link]
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Marco-Contelles, J., & Gandía, L. (2019). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 24(19), 3466. [Link]
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Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry, 8(1), 74-78. [Link]
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De, S. K. (2000). Synthesis and regioselective alkylation of 1,6- and 1,7-naphthyridines. Tetrahedron Letters, 41(42), 8053-8056. [Link]
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Zare, A., & Abi, F. (2017). Regioselective synthesis of functionalized[3][6]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Chemistry of Heterocyclic Compounds, 53(4), 464-467. [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3443. [Link]
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Bekdjian, A., Lherbet, C., Hoffmann, P., & Pélinski, L. (2020). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. European Journal of Organic Chemistry, 2020(38), 6147-6156. [Link]
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Perevalov, V. P., Mironov, M. A., & Mokrushin, V. S. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4786. [Link]
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Wang, C., Li, Y., & Zhu, J. (2018). Regioselective synthesis of N-containing polycyclic compounds via radical annulation cyclization of 1,7-dienes with aldehydes. Chemical Communications, 54(73), 10302-10305. [Link]
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Al-Tel, T. H. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry, 29(1), 1-5. [Link]
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Mukhopadhyay, C., Das, P., & Butcher, R. J. (2011). An expeditious and efficient synthesis of highly functionalized[6][8]-naphthyridines under catalyst-free conditions in aqueous medium. Organic Letters, 13(17), 4664–4667. [Link]
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Bullington, J. L., Wolff, R. R., & Jackson, P. F. (2002). Regioselective preparation of 2-substituted 3,4-diaryl pyrroles: a concise total synthesis of ningalin B. The Journal of Organic Chemistry, 67(26), 9439–9442. [Link]
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Li, K.-L., Du, Z.-B., Guo, C.-C., & Chen, Q.-Y. (2009). Regioselective syntheses of 2- and 4-formylpyrido[2,1-b]benzoxazoles. The Journal of Organic Chemistry, 74(9), 3286–3292. [Link]
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- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Hydroxynaphthyridine Esters
Welcome to the technical support center for the synthesis of hydroxynaphthyridine esters. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their synthetic routes. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
I. Issues with Starting Materials & Reagents
Q1: My reaction is sluggish, and the yield is consistently low, even with a reliable protocol. Could my starting materials be the issue?
A1: Absolutely. The purity and stability of your starting materials are paramount. Here are some key considerations:
-
Purity of Precursors: Impurities in your starting aminopyridines or ketoesters can interfere with the reaction. For instance, in a Conrad-Limpach or related cyclization, trace impurities can inhibit the initial condensation step or promote side reactions.[1] It is advisable to purify your starting materials by recrystallization or chromatography before use.
-
Reagent Quality: The quality of your reagents, especially catalysts and bases, is critical. For palladium-catalyzed cross-coupling reactions, the activity of the catalyst can be diminished by improper storage.[2] Similarly, using old or improperly stored bases like potassium tert-butoxide (tBuOK) can lead to incomplete deprotonation and lower yields.[3]
-
Solvent Purity: Ensure your solvents are anhydrous, especially for reactions sensitive to moisture, such as those involving organometallics or strong bases. Water can hydrolyze starting materials or intermediates, leading to unwanted byproducts.
Q2: I'm using a substituted aminopyridine, and the reaction is not proceeding as expected. How do substituents affect the reaction?
A2: The electronic properties of substituents on your starting materials can significantly impact reactivity.
-
Electron-Withdrawing Groups (EWGs): EWGs on the aminopyridine ring can decrease the nucleophilicity of the amino group, slowing down the initial condensation step in many cyclization reactions. In such cases, you may need to employ more forcing reaction conditions, such as higher temperatures or stronger bases, to drive the reaction forward.[3]
-
Electron-Donating Groups (EDGs): Conversely, EDGs can enhance the nucleophilicity of the amino group, facilitating the initial reaction. However, they can sometimes promote unwanted side reactions.
-
Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the approach of reagents, leading to lower yields. In such cases, you may need to use less bulky reagents or catalysts with smaller ligands.
II. Reaction Condition Optimization
Q3: What are the most critical parameters to optimize for improving the yield of my hydroxynaphthyridine ester synthesis?
A3: The "big three" parameters to focus on are catalyst, solvent, and temperature . These factors are often interdependent, and a systematic optimization is crucial for achieving high yields.
Q4: I am using a palladium-catalyzed cross-coupling reaction. How do I choose the right catalyst and ligands?
A4: The choice of palladium source and ligand is critical for the success of cross-coupling reactions.
-
Palladium Pre-catalyst: Pd(dppf)Cl₂ and Pd(PPh₃)₄ are commonly used and effective catalysts for Suzuki and other cross-coupling reactions in the synthesis of naphthyridine derivatives.[1] The choice often depends on the specific substrates and reaction conditions.
-
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, consider using more specialized ligands like Buchwald's biaryl phosphine ligands.
The following table summarizes some common catalyst systems:
| Catalyst System | Typical Application | Key Advantages |
| Pd(dppf)Cl₂ / Cs₂CO₃ | Suzuki Coupling | Good for a wide range of substrates.[1] |
| Pd(PPh₃)₄ / K₃PO₄ | Suzuki Coupling | Effective and commercially available.[4] |
| Ru-based catalysts | [2+2+2] Cycloadditions | Useful for constructing the naphthyridine core from alkynes and nitriles.[3] |
| Cu(OAc)₂ / tBuOK | C-N Coupling | An alternative to palladium for certain amination reactions.[3] |
Q5: The choice of solvent seems to have a significant impact on my reaction. What are the general guidelines for solvent selection?
A5: The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are all important.
-
Polar Aprotic Solvents: Solvents like DMF, DMA, and DMSO are often good choices for palladium-catalyzed reactions and other polar transformations as they can help to dissolve the reactants and stabilize charged intermediates.[3] However, be aware that DMF can decompose to form dimethylamine, which can act as a competing nucleophile.
-
Ethereal Solvents: THF and 1,4-dioxane are commonly used in reactions involving organometallic reagents.
-
Protic Solvents: In some cases, protic solvents like alcohols can be used, but they may interfere with certain reagents.
Here is a general guide to solvent selection for different reaction types:
| Reaction Type | Recommended Solvents | Considerations |
| Suzuki Coupling | 1,4-Dioxane/water, DMF/water | The presence of water is often necessary for the Suzuki reaction.[4] |
| Buchwald-Hartwig Amination | Toluene, Dioxane | Anhydrous conditions are crucial. |
| Conrad-Limpach Cyclization | High-boiling point solvents like diphenyl ether or Dowtherm A | Requires high temperatures for cyclization. |
Q6: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?
A6: Poor selectivity is a common reason for low yields. Here are some strategies to improve it:
-
Temperature Control: Carefully controlling the reaction temperature is crucial. Some side reactions may have a higher activation energy and can be minimized by running the reaction at a lower temperature. Conversely, some desired reactions may require higher temperatures to proceed at a reasonable rate.[3]
-
Order of Reagent Addition: In some cases, adding the reagents in a specific order can help to minimize the formation of byproducts. For example, pre-forming an intermediate before adding the final reactant can sometimes lead to a cleaner reaction.
-
Choice of Base: The strength and nature of the base can significantly influence the reaction outcome. For instance, a bulky base like tBuOK may favor a different reaction pathway compared to a smaller base like NaOH.[3]
Below is a troubleshooting workflow to help guide your optimization process:
Caption: A logical workflow for troubleshooting low hydroxynaphthyridine ester synthesis yield.
III. Work-up and Purification
Q7: I suspect I am losing a significant amount of my product during the work-up. What are some common pitfalls?
A7: Product loss during work-up is a frequent issue. Here are some things to watch out for:
-
Hydrolysis of the Ester: Hydroxynaphthyridine esters can be susceptible to hydrolysis, especially under acidic or basic conditions.[5][6] During aqueous work-up, it is important to neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
-
Emulsion Formation: During liquid-liquid extraction, emulsions can form, making phase separation difficult and leading to product loss. To break emulsions, you can try adding brine or filtering the mixture through a pad of Celite.
-
Incomplete Extraction: Ensure you are using a suitable extraction solvent and performing multiple extractions to maximize the recovery of your product from the aqueous layer.
Q8: My final product is difficult to purify. What are some effective purification strategies for hydroxynaphthyridine esters?
A8: The purification of hydroxynaphthyridine esters can be challenging due to their polarity and potential for multiple functional groups.
-
Column Chromatography: This is the most common method for purifying these compounds. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial. A gradient elution is often necessary to separate the desired product from closely related impurities.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative HPLC can be employed.
Here is a general protocol for a typical work-up procedure:
Experimental Protocol: General Work-up and Extraction
-
Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
IV. References
-
G. A. M. Giardina, et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]
-
M. C. de la Fuente, et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3163. [Link]
-
S. J. F. Macdonald, et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR. ACS Medicinal Chemistry Letters, 11(10), 1952-1959. [Link]
-
University of Rochester, Department of Chemistry (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate (n.d.). Palladium (Pd)-catalyzed one-pot stepwise synthesis of sulfur-/nitrogen-substituted benzo[b][2][8]-naphthyridines. [Link]
-
ResearchGate (n.d.). Optimization of palladium catalysts. [Link]
-
M. A. Tarselli, et al. (2011). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 76(15), 6056-6066. [Link]
-
LookChem (n.d.). General procedures for the purification of Esters. [Link]
-
Organic Chemistry Portal (n.d.). Ester to Acid - Common Conditions. [Link]
-
Google Patents (n.d.). US4304925A - Process for purifying esters.
-
Organic Chemistry Portal (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
Chemistry LibreTexts (2021). 4.7: Reaction Work-Ups. [Link]
-
ResearchGate (2016). How to purify esterefication product? [Link]
-
Chad's Prep (2021). 20.8 Synthesis and Reactions of Esters. [Link]
-
Organic Chemistry Portal (n.d.). Ester synthesis by esterification. [Link]
-
K. C. Nicolaou, et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-82. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 1,7-Naphthyridine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-naphthyridine intermediates. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with this important heterocyclic scaffold. My aim is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
The 1,7-naphthyridine core, a key pharmacophore in modern drug discovery, is valued for its diverse biological activities, including anticancer and anti-inflammatory properties.[1] However, its unique electronic and structural features can also present stability challenges during synthesis, purification, and storage. This guide, presented in a question-and-answer format, directly addresses the common issues you may encounter in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant decomposition of my 1,7-naphthyridine intermediate during acidic work-up or purification. What is the likely cause and how can I mitigate this?
A1: The 1,7-naphthyridine ring system is susceptible to degradation under harsh acidic conditions, primarily due to the basicity of the nitrogen atoms which can lead to ring-opening or unwanted side reactions.
Causality: The two nitrogen atoms in the 1,7-naphthyridine scaffold are basic and can be protonated. While protonation is often a necessary step in certain reactions or for solubilization, excessive acidity, especially at elevated temperatures, can lead to hydrolysis of sensitive functional groups or even cleavage of the heterocyclic ring. The site of mono-protonation is typically at the N-7 position.[2]
Troubleshooting Steps:
-
pH Control: Carefully control the pH during aqueous work-ups. Aim for a mildly acidic to neutral pH range (pH 4-7) if possible. Use weaker acids for pH adjustment, such as acetic acid or citric acid, instead of strong mineral acids like HCl or H2SO4.
-
Temperature Management: Perform acidic extractions and purifications at low temperatures (0-5 °C) to minimize the rate of potential degradation reactions.
-
Chromatography Considerations: When using silica gel chromatography, which is inherently acidic, consider deactivating the silica gel with a suitable base like triethylamine (typically 0.1-1% in the eluent) to prevent on-column degradation. Alternatively, alumina (neutral or basic) can be a suitable stationary phase for acid-sensitive compounds.
-
Solvent Choice: After an acidic wash, ensure all aqueous acid is thoroughly removed before concentrating the organic phase, as residual acid can become concentrated and cause decomposition.
Q2: My reaction mixture is turning dark, and I'm isolating multiple colored byproducts, suggesting oxidative degradation. How can I prevent this?
A2: 1,7-Naphthyridine intermediates, particularly those with electron-donating substituents, can be prone to oxidation. This can be exacerbated by exposure to air, light, or certain reagents.
Causality: The electron-rich nature of the pyridine rings in the 1,7-naphthyridine core makes them susceptible to oxidation. This can lead to the formation of N-oxides or other oxidized species, which are often colored and can complicate purification.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen. This is particularly crucial for reactions that are heated for extended periods.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon, or by freeze-pump-thaw cycles, to remove dissolved oxygen.
-
Antioxidant Additives: For particularly sensitive intermediates, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can sometimes be beneficial, though compatibility with your reaction chemistry must be verified.
-
Careful Reagent Selection: Be mindful of the oxidizing potential of your reagents. If an oxidation step is intended, ensure it is selective and controlled. For other transformations, avoid reagents that are known to be strong oxidants.
Q3: I'm struggling with the stability of a halogenated 1,7-naphthyridine intermediate intended for cross-coupling reactions. It seems to be degrading upon storage or during the coupling reaction itself. What are the best practices for handling these intermediates?
A3: Halogenated 1,7-naphthyridines are valuable intermediates for functionalization via cross-coupling reactions. However, their stability can be a concern, especially for iodo- and bromo-substituted derivatives.
Causality: The reactivity of the carbon-halogen bond in these intermediates makes them susceptible to nucleophilic substitution or reductive dehalogenation, particularly in the presence of bases, nucleophiles, or certain metal catalysts used in cross-coupling reactions.
Troubleshooting & Best Practices:
| Challenge | Underlying Cause | Recommended Solution |
| Degradation during Storage | Susceptibility to light, moisture, and air. | Store in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal). |
| Dehalogenation during Reaction | Reductive cleavage of the C-X bond by the catalyst or reagents. | Use a milder base in your cross-coupling reaction (e.g., K2CO3 or Cs2CO3 instead of stronger bases). Ensure the palladium catalyst is of high quality and use appropriate ligands that promote the desired cross-coupling over dehalogenation. |
| Nucleophilic Substitution | The halogen can act as a leaving group, especially with strong nucleophiles. | If the subsequent step involves a strong nucleophile not intended for substitution at the halogenated position, consider protecting other reactive sites or performing the reaction at a lower temperature to minimize this side reaction. |
Experimental Protocol: Stabilization during a Suzuki Coupling Reaction
-
Pre-reaction Setup: Thoroughly dry all glassware and ensure the reaction vessel can be maintained under a positive pressure of an inert gas (argon is preferred).
-
Reagent Preparation: Use anhydrous solvents and degas them prior to use. Ensure the boronic acid and base are dry.
-
Reaction Execution:
-
To the reaction vessel, add the halogenated 1,7-naphthyridine intermediate, the boronic acid, and the base (e.g., Cs2CO3).
-
Purge the vessel with argon for 5-10 minutes.
-
Add the degassed solvent and the palladium catalyst/ligand mixture via syringe.
-
Heat the reaction to the desired temperature, monitoring its progress by TLC or LC-MS.
-
-
Work-up: Upon completion, cool the reaction to room temperature before exposing it to air. A prompt work-up can prevent post-reaction degradation.
Q4: My 1,7-naphthyridine intermediate appears to be light-sensitive, showing discoloration upon exposure to lab lighting. How can I handle and store it appropriately?
A4: Photostability can be a concern for many heterocyclic aromatic compounds, including 1,7-naphthyridines.
Causality: The conjugated π-system of the 1,7-naphthyridine ring can absorb UV and visible light, leading to photochemical reactions such as oxidation, rearrangement, or polymerization. This is often indicated by a change in color of the material.
Troubleshooting and Handling:
-
Protection from Light:
-
Conduct reactions in flasks wrapped in aluminum foil or in amber-colored glassware.
-
Minimize exposure to ambient light during work-up and purification.
-
Store the purified intermediate in amber vials, and for highly sensitive compounds, store them in a light-proof container within a refrigerator or freezer.
-
-
Workflow Visualization:
Caption: Workflow for Handling Photosensitive 1,7-Naphthyridine Intermediates.
References
- van der Plas, H.C., & Wozniak, M. (1982). Advances in the chemistry of 1,7-naphthyridine. Heterocycles, 19(2), 331-357.
-
Astudillo, L., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 29(10), 2275. Available at: [Link]
-
Chen, Y., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Chem. Proc., 18, 103. Available at: [Link]
-
Sciforum. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Available at: [Link]
-
Héron, J., et al. (2021). Unsymmetrical Naphthyridine-Based Dicopper(I) Complexes: Synthesis, Stability, and Carbon–Hydrogen Bond Activations. Organometallics, 40(13), 2098-2107. Available at: [Link]
- Héron, J., et al. (2021). Unsymmetrical Naphthyridine-Based Dicopper(I) Complexes: Synthesis, Stability, and Carbon–Hydrogen Bond Activations.
-
Lage, S., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3373. Available at: [Link]
- Warmuth, R. (2001). Inner-Phase Stabilization of Reactive Intermediates. European Journal of Organic Chemistry, 2001(3), 423-437.
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]
-
Wójcik, K., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 25(10), 5283. Available at: [Link]
-
Jain, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 829-851. Available at: [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Available at: [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. Available at: [Link]
-
Singh, U.P., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(17), 1545-1575. Available at: [Link]
-
PubChem. 1,7-Naphthyridine. Available at: [Link]
-
Kumar, A., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6833-6855. Available at: [Link]
- ResearchGate. (2025).
-
Adebayo, I.A., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12, 18880. Available at: [Link]
-
Hamada, M., et al. (1996). AND 2,14][3][4]NAPHTHYRIDINES AND OXIDATION. Heterocycles, 43(10), 2139.
- Forshaw, T., et al. (2019). Cooperative enhancement of redox catalysis in divanadium complexes binucleated by 1,8-naphthyridine-2,7-dicarboxylate. Dalton Transactions, 48(42), 15871-15875.
-
Cockroft, S.L., et al. (2007). Substituent effects on aromatic stacking interactions. Organic & Biomolecular Chemistry, 5(7), 1062-1080. Available at: [Link]
-
Madrid, P.B., et al. (2005). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018. Available at: [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). Green synthesis and cytotoxic activity of functionalized naphthyridine.
- Nasser, M.N., et al. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 103(6), 1637-1647.
- ResearchGate. (2020).
- Wang, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic Chemistry Frontiers.
- Fuertes, M., et al. (2020).
Sources
Technical Support Center: Resolving Solubility Problems During the Purification of Naphthyridine Derivatives
Welcome to the technical support center for the purification of naphthyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet challenging solubility issues encountered during the purification of this important class of nitrogen-containing heterocyclic compounds. The inherent aromaticity and basic nitrogen atoms in the naphthyridine core can lead to poor solubility in both aqueous and organic solvents, complicating purification by chromatography and crystallization.
This guide provides in-depth troubleshooting advice and detailed protocols to systematically address these solubility challenges, ensuring the efficient isolation of high-purity naphthyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My naphthyridine derivative is poorly soluble in common chromatography solvents. Where do I start?
A1: Poor solubility in standard mobile phases is a frequent hurdle. A systematic approach to solvent screening is the most effective starting point. Naphthyridine derivatives, being nitrogen-containing heterocycles, often exhibit pH-dependent solubility and can benefit from polar aprotic or protic solvents.
Initial Steps:
-
Solubility Profiling: Begin by determining the qualitative solubility of your compound in a range of solvents with varying polarities. Good starting points include dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), acetonitrile (ACN), tetrahydrofuran (THF), and dimethylformamide (DMF).[1]
-
Consider Modifiers: For basic naphthyridine derivatives, which are common, tailing on silica gel is a frequent issue. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can improve peak shape and may also enhance solubility.[2]
-
Explore "Green Solvents": Consider environmentally benign solvents like polyethylene glycol (PEG) which can be effective for heterocyclic compounds.
Q2: I'm observing precipitation of my compound on the chromatography column. What is causing this and how can I prevent it?
A2: On-column precipitation is a strong indicator that the mobile phase is not a suitable solvent for your compound at the concentration being loaded. This can lead to poor separation, column clogging, and significant product loss.
Troubleshooting Steps:
-
Reduce Sample Concentration: The most straightforward solution is to dissolve your crude sample in a larger volume of the initial mobile phase to create a more dilute solution before loading it onto the column.
-
Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a stronger solvent (one in which it is highly soluble, e.g., DCM or THF) and then adsorb it onto a small amount of silica gel.[3] After evaporating the solvent, the dry powder can be loaded onto the column. This technique, known as dry loading, prevents the introduction of a large volume of a strong solvent that can disrupt the initial separation.
-
Adjust the Mobile Phase: The initial mobile phase composition may be too weak. Increase the proportion of the more polar solvent in your starting mobile phase to ensure your compound remains soluble.
Q3: My naphthyridine derivative "oils out" during crystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystalline material. This often happens when the solution is supersaturated with a compound that has a melting point lower than the temperature of the solution, or when the compound has a high affinity for the solvent.
Strategies to Promote Crystallization:
-
Change the Solvent System: This is the most critical factor. If you are using a single solvent, try a mixed solvent system.[4] A good approach is to dissolve the compound in a "soluble solvent" and then slowly add an "insoluble solvent" (an anti-solvent) until the solution becomes turbid.[4][5] Gentle warming to redissolve the solid followed by slow cooling can promote crystal growth.
-
Slow Down the Cooling Process: Rapid cooling often leads to the formation of an oil. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Scratching and Seeding: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth. If you have a small amount of pure crystalline material, adding a "seed crystal" can induce crystallization.
Troubleshooting Guide: Step-by-Step Solutions
This section provides detailed protocols and decision-making workflows to address specific solubility-related purification challenges.
Issue 1: Poor Solubility for Column Chromatography
Symptoms:
-
Difficulty dissolving the crude product in the mobile phase.
-
Streaking or tailing of the product spot on TLC.
-
Low recovery of the compound after chromatography.
Workflow for Optimizing Solubility in Chromatography:
Caption: Decision tree for troubleshooting poor solubility in chromatography.
Protocol 1: Mobile Phase Optimization with Modifiers
-
Prepare a stock solution of your crude naphthyridine derivative in a suitable solvent like DCM.
-
Spot the stock solution on several TLC plates.
-
Prepare a series of developing chambers with your chosen mobile phase (e.g., Hexane:EtOAc).
-
To each chamber, add a different modifier:
-
Chamber 1: No modifier (control).
-
Chamber 2: Add 0.5% triethylamine (TEA).
-
Chamber 3: Add 1% TEA.
-
Chamber 4: Add 0.5% ammonium hydroxide.
-
-
Develop the TLC plates and visualize the spots.
-
Analyze the results: Look for a solvent system that provides good separation (difference in Rf values) and reduces tailing of the product spot. The system that gives a sharp, well-defined spot is likely to be a good mobile phase for column chromatography.
Issue 2: Challenges in Crystallization
Symptoms:
-
The compound remains in solution even after cooling and concentrating.
-
The compound "oils out" as a liquid phase.
-
Formation of an amorphous powder instead of well-defined crystals.
Workflow for Successful Crystallization:
Caption: Workflow for troubleshooting crystallization problems.
Protocol 2: Crystallization using a Mixed Solvent System
-
Select a "soluble solvent" in which your naphthyridine derivative dissolves readily at room temperature or with gentle heating (e.g., DCM, acetone, or ethanol).
-
Select an "insoluble solvent" (anti-solvent) in which your compound is poorly soluble (e.g., hexane, heptane, or water). The two solvents must be miscible.[4]
-
Dissolve the crude product in the minimum amount of the hot soluble solvent.
-
Slowly add the anti-solvent dropwise to the hot solution with stirring until you observe persistent turbidity.
-
Add a few drops of the soluble solvent back into the solution until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.[3]
-
Dry the crystals under vacuum.
Data Presentation: Solvent Selection Guide
The following table provides a starting point for solvent selection based on the general properties of naphthyridine derivatives.
| Solvent Class | Examples | Polarity | Suitability for Naphthyridine Derivatives |
| Non-polar | Hexane, Heptane | Low | Generally poor solvents, but effective as anti-solvents in crystallization. |
| Moderately Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Medium | Good starting point for chromatography, often used in combination. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | High | Often effective at dissolving more polar naphthyridine derivatives. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High | Can be good solvents, but may have high solubility leading to poor recovery in crystallization. Often used as a polar component in chromatography. |
pH Adjustment for Solubility Enhancement
Many naphthyridine derivatives are weak bases and their solubility can be significantly increased in acidic aqueous solutions due to the protonation of the nitrogen atoms.[6][][8] This principle is particularly useful during aqueous workups to separate basic products from non-basic impurities.
Protocol 3: Acidic Wash for Purification
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[3]
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic naphthyridine derivative will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.[3]
-
Separate the aqueous layer and, if desired, wash it with a fresh portion of the organic solvent to remove any remaining impurities.
-
Neutralize the aqueous layer by carefully adding a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the product precipitates out.
-
Extract the precipitated product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
By systematically applying these troubleshooting strategies and protocols, researchers can effectively overcome the solubility challenges associated with the purification of naphthyridine derivatives, leading to higher purity and improved yields of these valuable compounds.
References
-
Pharmaguddu. (2023, July 2). Techniques used to Enhance Drug Solubility. [Link]
-
Slideshare. solubility enhancement -by pH change & complexation. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Tayan. (2022, November 28). Picking the best purification method for your API can be a tricky challenge. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
IntechOpen. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility Available. [Link]
-
IntechOpen. (2022, June 29). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 6. pharmaguddu.com [pharmaguddu.com]
- 8. ijmsdr.org [ijmsdr.org]
Technical Support Center: Scale-Up Synthesis of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate. This important heterocyclic compound serves as a crucial building block in the development of novel therapeutics, including DNA polymerase theta inhibitors for cancer treatment.[] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-plant scale production.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to ensure a successful and efficient scale-up campaign.
Issue 1: Low Yield or Incomplete Conversion in the Condensation Step
Symptoms: TLC or HPLC analysis of the reaction mixture shows a significant amount of unreacted 2-amino-5-chloropyridine. The isolated yield of the intermediate, methyl 2-((5-chloropyridin-2-yl)amino)methylene)malonate, is consistently below expectations.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: The initial condensation of 2-amino-5-chloropyridine with diethyl ethoxymethylenemalonate (DEEMM) requires sufficient thermal energy to proceed at an adequate rate.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by HPLC. Ensure the heating mantle or oil bath provides uniform heating to the reactor.
-
-
Impurities in Starting Materials: The presence of moisture or other impurities in 2-amino-5-chloropyridine or DEEMM can interfere with the reaction.
-
Suboptimal Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and equilibrium.
-
Solution: While ethanol is commonly used, consider screening other high-boiling point solvents such as Dowtherm A, diphenyl ether, or a mixture thereof for the subsequent cyclization step, which can influence the overall process efficiency.[4]
-
Issue 2: Formation of Impurities During Thermal Cyclization
Symptoms: The appearance of significant side-products observed by HPLC or LC-MS analysis after the high-temperature cyclization step. These impurities can complicate the purification of the final product.
Potential Causes & Solutions:
-
Excessive Reaction Temperature or Time: Prolonged heating at very high temperatures can lead to decomposition of the starting materials, intermediate, or the final product.
-
Solution: Optimize the cyclization temperature and time. Conduct small-scale experiments to determine the optimal conditions that afford complete conversion with minimal impurity formation. Utilize a high-boiling point solvent like Dowtherm A to maintain a consistent and controlled temperature.[4]
-
-
Atmospheric Oxygen: The presence of oxygen at high temperatures can lead to oxidative side reactions.
-
Solution: Perform the cyclization reaction under an inert atmosphere of nitrogen or argon to minimize oxidative degradation.
-
Issue 3: Difficulty in Product Isolation and Purification
Symptoms: The crude product is an intractable solid or oil, making it difficult to handle. Standard crystallization techniques fail to yield a product of high purity.
Potential Causes & Solutions:
-
Incomplete Reaction or Presence of Impurities: As mentioned above, incomplete reactions or the formation of side-products can hinder crystallization.
-
Solution: Re-evaluate the reaction conditions to ensure complete conversion. Consider a pre-purification step, such as a solvent wash or slurry, to remove major impurities before attempting crystallization.
-
-
Inappropriate Crystallization Solvent: The choice of solvent is critical for obtaining a crystalline product with high purity.
-
Solution: A systematic solvent screening for crystallization is recommended. Consider single-solvent systems (e.g., ethanol, methanol, acetonitrile) and mixed-solvent systems. A trituration of the crude product with a suitable solvent can also be effective in inducing crystallization and removing soluble impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and scalable approach is a two-step process. The first step involves the condensation of a substituted aminopyridine, such as 2-amino-5-chloropyridine, with a malonate derivative, typically diethyl ethoxymethylenemalonate (DEEMM).[4] The resulting intermediate is then subjected to a thermal cyclization to form the 1,7-naphthyridine ring system. This is a variation of the classic Gould-Jacobs reaction.[5]
Q2: What are the key safety considerations for the scale-up of this synthesis?
A2: The high-temperature cyclization step requires careful management. The use of high-boiling point solvents like Dowtherm A necessitates a well-ventilated area and appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Ensure the reactor is properly sealed and operated under an inert atmosphere to prevent the release of flammable vapors and to avoid oxidative side reactions.
Q3: How can I monitor the progress of the reactions?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring both the condensation and cyclization steps. It allows for the quantitative determination of starting materials, intermediates, and the final product, providing a clear picture of the reaction kinetics and helping to identify the optimal reaction endpoint. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
Q4: What are the critical process parameters to control during scale-up?
A4: The critical parameters to control are:
-
Temperature: Precise temperature control is crucial for both the condensation and cyclization steps to ensure optimal reaction rates and minimize impurity formation.
-
Reaction Time: Over- or under-reacting can lead to lower yields and purification challenges.
-
Agitation: Efficient stirring is necessary to ensure homogeneity, especially in larger reactors.
-
Inert Atmosphere: Maintaining an inert atmosphere during the high-temperature cyclization is critical for preventing degradation.
III. Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-((5-chloropyridin-2-yl)amino)methylene)malonate (Intermediate)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-chloropyridine | 128.56 | 100 g | 0.778 |
| Diethyl ethoxymethylenemalonate (DEEMM) | 216.23 | 176 g | 0.814 |
| Ethanol | 46.07 | 500 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-amino-5-chloropyridine (100 g, 0.778 mol) and ethanol (500 mL).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Slowly add diethyl ethoxymethylenemalonate (176 g, 0.814 mol) to the solution over 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC or TLC until the 2-amino-5-chloropyridine is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol (2 x 100 mL).
-
Dry the solid under vacuum at 50 °C to a constant weight to yield the intermediate as a white to off-white solid.
Protocol 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-((5-chloropyridin-2-yl)amino)methylene)malonate | 314.74 | 100 g | 0.318 |
| Dowtherm A | - | 500 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a distillation head with a condenser, and a temperature probe, add the intermediate (100 g, 0.318 mol) and Dowtherm A (500 mL).
-
Heat the mixture with vigorous stirring to 240-250 °C. Ethanol will begin to distill off.
-
Maintain the reaction at this temperature for 2-3 hours.
-
Monitor the reaction progress by HPLC until the intermediate is consumed.
-
After the reaction is complete, cool the mixture to below 100 °C.
-
The product will precipitate. Add n-heptane (500 mL) to the cooled mixture to further precipitate the product and dilute the Dowtherm A.
-
Collect the solid by filtration and wash thoroughly with n-heptane (3 x 200 mL) to remove the Dowtherm A.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to obtain pure this compound as a solid.
IV. Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
V. References
-
Ningbo Innopharmchem Co., Ltd. The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties. Available at:
-
Ningbo Innopharmchem Co., Ltd. The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. Available at:
-
PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. Available at:
-
Jiang, X., et al. A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor. Organic Process Research & Development. Available at:
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Product Class 8: Naphthyridines. Available at:
-
Gayo, L. M., et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at:
-
Blaskovich, M. A. T. (Ed.). (2010). Handbook on Syntheses of Amino Acids. Elsevier.
-
Guidechem. This compound 1124194-67-7. Available at:
-
CymitQuimica. This compound. Available at:
-
Abarca, B., et al. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Targets in Heterocyclic Systems. Italian Society of Chemistry. Available at:
Sources
Validation & Comparative
Illuminating the Core: A 2D NMR-Based Structural Validation of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
A Senior Application Scientist's Guide to Unambiguous Molecular Characterization
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate, a scaffold with significant potential in medicinal chemistry, this validation is paramount. This guide provides an in-depth, expert-led walkthrough of the structural elucidation of this compound, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will dissect the insights gained from COSY, HSQC, and HMBC experiments, demonstrating how these techniques, when used in concert, provide a self-validating system for structural confirmation.
The Challenge: Beyond the 1D Spectrum
While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, complex aromatic systems like the 1,7-naphthyridine ring often present overlapping signals and ambiguous assignments. The presence of a hydroxyl group, which can exist in tautomeric equilibrium with a pyridone form, further complicates the spectral interpretation. 2D NMR spectroscopy overcomes these limitations by spreading the NMR information across a second frequency dimension, revealing through-bond correlations between nuclei.[1]
Experimental Rationale and Design
Our approach is to systematically build the molecular structure by identifying proton-proton (¹H-¹H) and proton-carbon (¹H-¹³C) connectivities. The choice of 2D NMR experiments is strategic:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the naphthyridine ring system. This allows us to trace the sequence of protons around the aromatic rings.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with its attached carbon atom. This provides a definitive link between the ¹H and ¹³C spectra.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2- and 3-bond) correlations between protons and carbons. This is crucial for connecting the individual spin systems identified by COSY and for assigning quaternary (non-protonated) carbons.[5]
The interplay of these three experiments provides a robust and cross-verifiable dataset for the complete and unambiguous assignment of all proton and carbon signals.
Hypothetical Data and Structural Assignment
As no publicly available, fully assigned NMR data for this compound could be located, we will proceed with a realistic, hypothetical dataset derived from known chemical shifts of structurally similar compounds, such as 2-hydroxypyridines, substituted naphthyridines, and methyl carboxylates.[6][7][8][9]
Structure and Numbering:
Caption: Numbering scheme for this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 2 | 162.5 | - | - | - |
| 3 | 110.0 | - | - | - |
| 4 | 138.0 | 8.50 | s | - |
| 4a | 148.0 | - | - | - |
| 5 | 120.0 | 7.80 | d | 8.5 |
| 6 | 135.0 | 8.20 | dd | 8.5, 4.5 |
| 8 | 150.0 | 9.10 | d | 4.5 |
| 8a | 118.0 | - | - | - |
| C=O | 165.0 | - | - | - |
| OCH₃ | 52.0 | 3.90 | s | - |
| OH/NH | - | 12.50 | br s | - |
Analysis of 2D NMR Spectra
COSY: Mapping the Proton Network
The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.
Caption: Key COSY correlations for the naphthyridine ring protons.
-
H8 to H6: A cross-peak between the signals at 9.10 ppm (H8) and 8.20 ppm (H6) would be expected, indicating their ortho relationship.
-
H6 to H5: A correlation between the signal at 8.20 ppm (H6) and 7.80 ppm (H5) confirms their adjacent positions.
-
Isolated Protons: The proton at 8.50 ppm (H4) and the methyl protons at 3.90 ppm would not show any COSY correlations with the other aromatic protons, indicating they are isolated spin systems.
This COSY data allows for the unambiguous assignment of the H5-H6-H8 spin system.
HSQC: Connecting Protons to Carbons
The HSQC spectrum directly links each proton to the carbon it is attached to (a one-bond correlation).
Table 2: Expected HSQC Correlations
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| 9.10 | 150.0 | H8 - C8 |
| 8.50 | 138.0 | H4 - C4 |
| 8.20 | 135.0 | H6 - C6 |
| 7.80 | 120.0 | H5 - C5 |
| 3.90 | 52.0 | OCH₃ - OCH₃ |
This experiment solidifies the assignments made from the 1D spectra and COSY, directly linking the proton and carbon frameworks.
HMBC: Assembling the Molecular Puzzle
The HMBC spectrum is the key to the final structure elucidation, revealing long-range (2- and 3-bond) correlations. This allows us to connect the isolated spin systems and assign the quaternary carbons.
Caption: Key HMBC correlations for structural assembly.
-
Connecting the Rings:
-
H4 (8.50 ppm) would show correlations to C2 (162.5 ppm) , C4a (148.0 ppm) , and C8a (118.0 ppm) . The correlation to C4a is crucial as it bridges the two pyridine rings.
-
H8 (9.10 ppm) would correlate with C4a (148.0 ppm) and C6 (135.0 ppm) , further confirming the ring fusion.
-
H5 (7.80 ppm) would show correlations to C4a (148.0 ppm) and C6 (135.0 ppm) .
-
-
Assigning the Substituents:
-
The methyl protons (3.90 ppm) would show a strong 3-bond correlation to the carbonyl carbon (165.0 ppm) , confirming the methyl ester functionality.
-
H4 (8.50 ppm) would also show a correlation to the carbonyl carbon (165.0 ppm) , definitively placing the ester group at position 3. The absence of a correlation from the methyl protons to a ring carbon confirms it is an ester and not a methoxy group directly attached to the ring.
-
The downfield shift of C2 (162.5 ppm) is consistent with it being attached to both a nitrogen and the hydroxyl group (in its enol form) or being a carbonyl carbon (in its pyridone tautomer). The HMBC correlation from H4 to C2 helps to place this carbon.
-
Comparison with Alternative Techniques
While 2D NMR is a powerful tool, other analytical techniques can provide complementary information:
-
X-ray Crystallography: Provides the definitive solid-state structure, but requires a suitable single crystal, which is not always obtainable.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can offer structural clues. High-resolution MS (HRMS) is essential for confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Can identify functional groups, such as the carbonyl of the ester and the hydroxyl/amide group, helping to distinguish between tautomeric forms.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the conjugated system and can be sensitive to tautomeric changes.
However, for a complete and unambiguous assignment of all atoms within the molecular structure in solution, 2D NMR remains the gold standard.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl proton is more likely to be observed).
-
Transfer the solution to a 5 mm NMR tube.
2D NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
COSY (gCOSY):
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Use a gradient-selected COSY pulse sequence.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire 256-512 increments in the indirect dimension (F1) with 2-4 scans per increment.
-
Set the relaxation delay to 1.5 s.
HSQC (gHSQC):
-
Acquire ¹H and ¹³C spectra to determine spectral widths.
-
Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Optimize the ¹JCH coupling constant to ~145 Hz.
-
Acquire 256-512 increments in F1 with 4-8 scans per increment.
HMBC (gHMBC):
-
Use a gradient-selected HMBC pulse sequence.
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Optimize the long-range coupling constant (ⁿJCH) to 8-10 Hz to observe 2- and 3-bond correlations.[10]
-
Acquire 256-512 increments in F1 with 8-16 scans per increment.
-
Set the relaxation delay to 1.5-2.0 s.
Conclusion
The structural validation of this compound through a combination of COSY, HSQC, and HMBC experiments provides a compelling example of the power of 2D NMR in modern chemical research. By systematically piecing together proton-proton and proton-carbon connectivities, a complete and unambiguous assignment of the molecular structure can be achieved. This rigorous approach is essential for ensuring the scientific integrity of research and for advancing the development of novel therapeutic agents.
References
-
Fragment of ¹H–¹H COSY NMR spectrum of 2 in pyridine-d5. ResearchGate. [Link]
-
Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
-
Long-range heteronuclear correlation. Queen's University. [Link]
-
Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. Journal of the American Chemical Society. [Link]
-
1H NMR Coupling Constants. Organic Chemistry Data. [Link]
-
NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Semantic Scholar. [Link]
-
Determination of heteronuclear long-range 1H-13C and 1H-15N coupling constants of Harman by modified J-HMBC 2D NMR techniques. ResearchGate. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. [Link]
-
2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
2-Hydroxypyridine-3-carboxylic acid, 1 X 25 g (251054-25G). Alkali Scientific. [Link]
-
2D COSY NMR spectrum in pyridine-d 5 of 1. ResearchGate. [Link]
-
Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products. [Link]
-
Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]
-
5.1: COSY Spectra. Chemistry LibreTexts. [Link]
-
HSQC-heteronuclear single quantum coherence.pdf. [Link]
-
2-Pyridone. Wikipedia. [Link]
-
What do the special correlations in HMBC 2D NMR? ResearchGate. [Link]
-
13-C NMR Chemical Shift Table.pdf. [Link]
-
3-Hydroxypyridine-2-carboxylic acid. SpectraBase. [Link]
-
HSQC and Edited HSQC Spectra. University of Ottawa NMR Facility Blog. [Link]
-
Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. National Institutes of Health (NIH). [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]
-
Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. ResearchGate. [Link]-3-chloro-2-methylanilinopyridine-3-carboxylate)
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- 2. researchgate.net [researchgate.net]
- 3. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 4. University of Ottawa NMR Facility Blog: HSQC and Edited HSQC Spectra [u-of-o-nmr-facility.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Hydroxy-6-methylpyridine-3-carboxylic acid(38116-61-9) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 10. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
A Comparative Guide to the Structural Elucidation of 1,7-Naphthyridine Analogs: An In-Depth Analysis of Experimental and Computational Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, naphthyridines are recognized as a "privileged scaffold," forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The 1,7-naphthyridine core, in particular, has been the subject of significant interest. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR).
This guide provides a comparative analysis of the structural features of 2-hydroxy-1,7-naphthyridine analogs. In the absence of a publicly available crystal structure for this specific subclass, we present a detailed examination of a closely related, experimentally determined crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one. This is juxtaposed with a computationally derived model of a representative 2-hydroxy-1,7-naphthyridine analog to offer predictive insights into its structural characteristics. This guide delves into the causality behind experimental choices in synthesis and crystallization and provides self-validating protocols for researchers seeking to obtain crystal structures of novel naphthyridine derivatives.
The Tautomeric Challenge: 2-Hydroxy vs. 2-Oxo Forms
A critical consideration for 2-hydroxynaphthyridines is the potential for tautomerism, existing in equilibrium between the enol (hydroxy) and keto (oxo) forms. This equilibrium can be influenced by the solvent, solid-state packing effects, and the electronic nature of substituents.[2][3] The different tautomers present distinct molecular fingerprints, which can significantly impact their biological activity and physicochemical properties.[2] While the "2-hydroxy" nomenclature is often used, the solid-state structure may exist as the 1,7-naphthyridin-2(1H)-one tautomer. Computational studies can provide valuable insights into the relative stabilities of these forms.[4]
Experimental Workflow for Synthesis and Crystallization
The journey to an X-ray crystal structure begins with the successful synthesis and crystallization of the target compound. The following protocols are designed to be self-validating, with explanations for key steps.
Synthesis of 2-Hydroxy-4-methyl-1,7-naphthyridine: A Plausible Protocol
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3-amino-4-picoline (1 equivalent) in a high-boiling point solvent such as Dowtherm A, add diethyl malonate (1.1 equivalents).
-
Condensation: Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours. This high temperature is necessary to drive the condensation and subsequent cyclization.
-
Work-up: Cool the reaction mixture to room temperature, which should induce precipitation of the product. Dilute the mixture with an equal volume of hexane to further precipitate the product.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and solvent residue. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of dimethylformamide and water.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for a 2-hydroxy-1,7-naphthyridine analog.
General Protocol for Small Molecule Crystallization
Obtaining single crystals suitable for X-ray diffraction is often a bottleneck.[6] The following are common techniques; success often requires experimentation with various solvents and conditions.[7][8][9][10]
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble at room temperature and highly soluble at elevated temperatures.[9][10]
-
Slow Evaporation:
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a less volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble.
-
The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.[8] This method is particularly effective for small quantities of material.[8]
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly and undisturbed to room temperature, and then transfer to a refrigerator or cold room.
-
Diagram of Crystallization Techniques:
Caption: Common crystallization methods for small organic molecules.
Comparative Structural Analysis
Here we compare the experimental crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate with a computationally modeled structure of 2-hydroxy-4-methyl-1,7-naphthyridine.
Experimental Crystal Structure: 7-Amino-1,8-naphthyridin-2(1H)-one Monohydrate
The crystal structure of this 1,8-naphthyridine analog provides a valuable reference for understanding the solid-state packing and intermolecular interactions of this class of compounds.[11]
| Parameter | Value | Source |
| Formula | C₈H₇N₃O·H₂O | [11] |
| Crystal System | Monoclinic | [11] |
| Space Group | P2₁/c | [11] |
| Key Feature | The organic molecule is nearly planar. | [11] |
| Intermolecular Interactions | Adjacent organic molecules are linked into a tape-like structure via N—H⋯N and N—H⋯O hydrogen bonds. Water molecules form chains through O—H⋯O hydrogen bonds, which then connect the organic tapes. | [11] |
Computationally Modeled Structure: 2-Hydroxy-4-methyl-1,7-naphthyridine
Molecular modeling studies, such as those employing machine learning and molecular docking, can provide insights into the structure-activity relationships of 1,7-naphthyridine analogs.[12] These computational methods can predict low-energy conformations and potential intermolecular interactions.
| Parameter | Predicted Feature | Basis |
| Tautomeric Form | The 1,7-naphthyridin-2(1H)-one tautomer is likely to be more stable in the solid state due to favorable hydrogen bonding. | Tautomerism studies of similar heterocyclic systems.[2][3] |
| Planarity | The naphthyridine ring system is predicted to be largely planar. | General structural chemistry of fused aromatic rings. |
| Intermolecular Interactions | Potential for strong N—H⋯O and N—H⋯N hydrogen bonding, leading to the formation of dimers or extended networks. | Molecular docking and QSAR studies on 1,7-naphthyridines.[12] |
Head-to-Head Comparison
| Structural Feature | 7-Amino-1,8-naphthyridin-2(1H)-one (Experimental) | 2-Hydroxy-4-methyl-1,7-naphthyridine (Predicted) | Significance in Drug Design |
| Core Isomer | 1,8-Naphthyridine | 1,7-Naphthyridine | The position of the nitrogen atoms significantly influences the molecule's electrostatic potential, hydrogen bonding capabilities, and overall shape, which are critical for receptor binding. |
| Tautomer | Exists as the 2-oxo form in the crystal.[11] | Predicted to favor the 2-oxo tautomer in the solid state. | The tautomeric form dictates the hydrogen bond donor/acceptor pattern, a key determinant of ligand-protein interactions. |
| Key Substituents | 7-amino group | 4-methyl and 2-hydroxy/oxo groups | Substituents modulate solubility, lipophilicity, and steric interactions within a binding pocket. |
| Hydrogen Bonding | Forms tapes via N—H⋯N and N—H⋯O hydrogen bonds.[11] | Predicted to form strong hydrogen-bonded dimers or chains. | Predictable hydrogen bonding patterns are crucial for designing compounds with high affinity and specificity for a biological target. |
Conclusion
While an experimental X-ray crystal structure for 2-hydroxy-1,7-naphthyridine analogs remains to be reported in the public domain, a robust comparative analysis is still possible. By leveraging the known crystal structure of a closely related 1,8-naphthyridine analog and complementing this with computational modeling, we can make well-founded predictions about the structural features of the 1,7-naphthyridine series. The provided synthesis and crystallization protocols offer a practical framework for researchers to obtain these valuable experimental structures. A thorough understanding of the planarity, tautomeric preferences, and intermolecular hydrogen bonding patterns of these scaffolds is essential for the continued development of novel and effective naphthyridine-based therapeutics.
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Sontireddy, S. R., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[7][13]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 45(10), 1988-2001.
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Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[7][9]naphthyridine-3-carbonitriles. Tetrahedron Letters, 128, 154743.
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A Comparative Guide to the Biological Activity of 1,7-Naphthyridine Isomers for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold of Naphthyridines in Medicinal Chemistry
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry. The arrangement of the two nitrogen atoms within this bicyclic system gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2] Each isomer possesses a unique electronic distribution and three-dimensional shape, leading to a diverse range of biological activities.[2] This structural diversity allows for fine-tuning of interactions with various biological targets, making naphthyridine derivatives attractive candidates for drug discovery programs.[3][4]
Historically, the 1,8-naphthyridine isomer has been the most extensively studied, largely due to the discovery of nalidixic acid, a pioneering antibacterial agent.[1][2] However, recent investigations have unveiled the significant therapeutic potential of other isomers, with the 1,7-naphthyridine core emerging as a particularly promising framework for the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of 1,7-naphthyridine isomers, with a focus on their anticancer, anti-inflammatory, and central nervous system (CNS) activities, supported by experimental data and detailed methodologies.
Comparative Biological Activity of Naphthyridine Isomers
The therapeutic efficacy of naphthyridine derivatives is intrinsically linked to the isomeric nature of their core structure. The positioning of the nitrogen atoms influences the molecule's ability to form crucial hydrogen bonds and other non-covalent interactions within the active sites of biological targets.
Anticancer Activity: A Tale of Isomeric Potency
Naphthyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition, topoisomerase II inhibition, and modulation of critical signaling pathways.[3][5] A comparative analysis of the cytotoxic activity of different naphthyridine isomers reveals a structure-dependent efficacy.
| Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,7-Naphthyridine | Bisleuconothine A | SW480 (Colon) | 2.74 | [5] |
| HCT116 (Colon) | 3.18 | [5] | ||
| HT29 (Colon) | 1.09 | [5] | ||
| SW620 (Colon) | 3.05 | [5] | ||
| Compound 17a | MOLT-3 (Leukemia) | 9.1 | [5] | |
| HeLa (Cervical) | 13.2 | [5] | ||
| HL-60 (Leukemia) | 8.9 | [5] | ||
| 1,8-Naphthyridine | Compound 10c | MCF7 (Breast) | 1.47 | [6] |
| Compound 8d | MCF7 (Breast) | 1.62 | [6] | |
| Compound 4d | MCF7 (Breast) | 1.68 | [6] | |
| Pyrazolo-naphthyridin derivative | MCF-7 (Breast) | 2.03 | [7] | |
| 1,6-Naphthyridine | Aaptamine derivative 25 | HL-60 (Leukemia) | 0.03 - 8.5 | [5] |
| Aaptamine derivative 26 | K562 (Leukemia) | 0.03 - 8.5 | [5] | |
| Compound 2t | BaF3-TPR-Met | 2.6 | [8] | |
| 2,7-Naphthyridine | Naphthyridinone oxide | Ovarian Cancer | 3.5 | [5] |
| Lung Cancer | 1.77 | [5] | ||
| Compound 13f | U-87 MG (Glioblastoma) | TGI of 114% at 50 mg/kg | [9] | |
| HT-29 (Colon) | TGI of 95% at 50 mg/kg | [9] |
Causality Behind Experimental Choices: Cell Line Selection
The choice of cancer cell lines is a critical aspect of in vitro anticancer drug screening.[10] The selection is guided by the desire to represent a diverse range of cancer types and to include cell lines with well-characterized genetic backgrounds.[11] For instance, the NCI-60 panel, a collection of 60 human cancer cell lines, is often used to assess the broad-spectrum anticancer activity of a compound.[10] The use of cell lines with known mutations in key signaling pathways (e.g., KRAS, BRAF, p53) allows for the investigation of a compound's mechanism of action and its potential efficacy in specific patient populations.[12]
Antimicrobial Activity: A Legacy of Isomeric Specificity
The antimicrobial properties of naphthyridines are well-established, with many derivatives acting as inhibitors of bacterial DNA gyrase and topoisomerase IV.[5] The isomeric form of the naphthyridine core significantly influences the antibacterial spectrum and potency.
| Isomer | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine | Nalidixic acid derivative | M. tuberculosis H37Rv | 6.25 | [5] |
| Compound D | M. tuberculosis H37Rv | 0.25 | [5] | |
| Derivative 11a | Ciprofloxacin-resistant Enterococcus | More active than ciprofloxacin | [4][13] | |
| Derivative 12d | Gram-positive bacteria | Comparable to ciprofloxacin | [4][13] | |
| 1,5-Naphthyridine | Canthin-6-one | S. aureus | 0.49 | [5] |
| E. coli | 3.91 | [5] | ||
| MRSA | 0.98 | [5] | ||
| 1,6-Naphthyridine | Benzo[h][14]naphthyridine | S. aureus | 8 (mg/L) | [5] |
| E. coli | 31 (mg/L) | [5] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of 1,7-naphthyridine derivatives stem from their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and the development of targeted therapies.
Inhibition of Kinase Signaling Pathways
Kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders. The 1,7-naphthyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.
-
p38 MAP Kinase Inhibition: A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This kinase plays a central role in the inflammatory response by regulating the production of pro-inflammatory cytokines such as TNF-α. Inhibition of p38 MAP kinase is a key therapeutic strategy for inflammatory diseases.
Caption: p38 MAP Kinase Signaling Pathway and Inhibition by 1,7-Naphthyridine 1-oxides.
-
PIP4K2A Inhibition: 1,7-Naphthyridine analogues have been investigated as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A). This lipid kinase is implicated in tumor suppression, making it an attractive target for cancer therapy.
-
FGFR Inhibition: Novel 1,7-naphthyridine derivatives have been designed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) kinase family. Aberrant FGFR signaling is a known driver of oncogenesis in various cancers.
Caption: FGFR Signaling Pathway and Inhibition by 1,7-Naphthyridine Derivatives.
Modulation of the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its dysregulation is a common feature in many cancers. The naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to inhibit the Wnt signaling pathway, leading to cell cycle arrest and antiproliferative effects in colon cancer cells.[2]
Caption: Wnt Signaling Pathway and Putative Inhibition by Bisleuconothine A.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key assays used to evaluate the biological activity of 1,7-naphthyridine derivatives.
MTT Assay for Anticancer Activity
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[16] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[17][18]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 1,7-naphthyridine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[19]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[20]
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Caption: Workflow of the MTT Assay for assessing cytotoxicity.
In Vitro p38 MAP Kinase Inhibition Assay (ADP-Glo™)
Scientific Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[1][21] The amount of ADP is directly proportional to the kinase activity. The assay involves two steps: first, the remaining ATP is depleted, and second, the ADP is converted to ATP, which is then used to generate a luminescent signal.[1] This method is highly sensitive and suitable for high-throughput screening of kinase inhibitors.
Protocol:
-
Reagent Preparation:
-
Prepare the Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the recombinant active p38α kinase and the substrate (e.g., ATF2) in the Kinase Buffer.
-
Prepare a serial dilution of the 1,7-naphthyridine 1-oxide inhibitor in Kinase Buffer with a final DMSO concentration of <1%.
-
Prepare the ATP solution in Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor or vehicle control.
-
Add 2 µL of the diluted p38α kinase.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro PIP4K2A Inhibition Assay (ADP-Glo™)
Scientific Rationale: Similar to the p38 MAP kinase assay, the ADP-Glo™ Kinase Assay can be adapted to measure the activity of lipid kinases like PIP4K2A.[22][23] The assay quantifies the ADP produced from the phosphorylation of the lipid substrate, phosphatidylinositol-5-phosphate (PI(5)P), by PIP4K2A.[22]
Protocol:
-
Reagent Preparation:
-
Prepare the Lipid Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare the lipid substrate solution containing PI(5)P and phosphatidylserine (PS) in the appropriate buffer.
-
Dilute the recombinant human PIP4K2A in the Lipid Kinase Buffer.
-
Prepare a serial dilution of the 1,7-naphthyridine inhibitor in Lipid Kinase Buffer with a final DMSO concentration of <1%.
-
Prepare the ATP solution in Lipid Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor or vehicle control.
-
Add 2 µL of the diluted PIP4K2A.
-
Initiate the reaction by adding 2 µL of the lipid substrate/ATP mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Perspectives
The 1,7-naphthyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in the fields of oncology, inflammation, and neuroscience. The comparative analysis of different naphthyridine isomers underscores the importance of the nitrogen atom placement in determining the biological activity profile.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 1,7-naphthyridine core to optimize potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Biological Targets: Screening of 1,7-naphthyridine libraries against a broader range of biological targets to uncover novel therapeutic applications.
-
In Vivo Efficacy Studies: Evaluation of the most promising lead compounds in relevant animal models of disease to validate their therapeutic potential.
By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the 1,7-naphthyridine scaffold will undoubtedly continue to be a rich source of innovative medicines for the treatment of a wide range of human diseases.
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A Comparative Guide to the Biological Activity of Methyl and Ethyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate and its corresponding ethyl ester, Ethyl 2-hydroxy-1,7-naphthyridine-3-carboxylate. While direct comparative studies are not extensively available in the public domain, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to offer a predictive comparison. Furthermore, it furnishes detailed experimental protocols to enable researchers to generate the necessary data for a direct, empirical comparison of these two promising compounds.
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1] The seemingly subtle difference between a methyl and an ethyl ester at the 3-position can significantly impact a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding these potential differences is crucial for lead optimization and candidate selection in drug development programs.
The Physicochemical Divide: A Predictive Analysis of Methyl vs. Ethyl Esters
The primary differentiator between the methyl and ethyl esters of 2-hydroxy-1,7-naphthyridine-3-carboxylate lies in their lipophilicity. The addition of a single methylene group in the ethyl ester increases its nonpolar surface area, leading to a higher octanol/water partition coefficient (LogP) compared to the methyl ester. This fundamental difference in lipophilicity is predicted to have a cascading effect on various pharmacologically relevant properties.
An increase in lipophilicity generally correlates with enhanced cell membrane permeability, which could lead to improved potency in cell-based assays.[2][3] However, this increased lipophilicity can also result in lower aqueous solubility, which may impact formulation and bioavailability.[4] Furthermore, more lipophilic compounds can be more susceptible to metabolic degradation by cytochrome P450 enzymes, potentially leading to higher clearance and a shorter duration of action in vivo.[5]
| Property | This compound | Ethyl 2-hydroxy-1,7-naphthyridine-3-carboxylate | Rationale |
| Molecular Weight | Lower | Higher | Addition of a -CH2- group. |
| Lipophilicity (LogP) | Lower | Higher | Increased alkyl chain length.[5] |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity generally reduces aqueous solubility.[4] |
| Cell Permeability | Good | Potentially Better | Increased lipophilicity can enhance passive diffusion across cell membranes.[2][3] |
| Metabolic Stability | Potentially Higher | Potentially Lower | Increased lipophilicity can lead to greater susceptibility to metabolism.[5] |
| Plasma Protein Binding | Lower | Higher | More lipophilic compounds tend to bind more extensively to plasma proteins.[1] |
Synthesis of the Target Compounds
The synthesis of both esters is expected to follow a similar synthetic route, likely involving the condensation of an appropriately substituted aminopyridine with a dialkyl malonate derivative, followed by cyclization. The choice of alcohol (methanol or ethanol) during the esterification or transesterification step would yield the respective methyl or ethyl ester.
General Synthetic Workflow
Figure 1: General synthetic scheme for 2-hydroxy-1,7-naphthyridine-3-carboxylates.
Protocol 1: Synthesis of Ethyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
This protocol is adapted from procedures for the synthesis of similar naphthyridine derivatives.[6]
-
Step 1: Condensation. To a solution of 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add diethyl malonate (1.1 equivalents) and a base such as sodium hydride (2.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Step 2: Cyclization. Heat the reaction mixture to 120-140 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. After cooling to room temperature, pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford Ethyl 2-hydroxy-1,7-naphthyridine-3-carboxylate.
Protocol 2: Synthesis of this compound
The synthesis of the methyl ester would follow a similar procedure to Protocol 1, with the substitution of diethyl malonate with dimethyl malonate in Step 1. Alternatively, the ethyl ester can be converted to the methyl ester via transesterification.
-
Transesterification. Dissolve Ethyl 2-hydroxy-1,7-naphthyridine-3-carboxylate in an excess of methanol.
-
Add a catalytic amount of a suitable acid or base (e.g., sulfuric acid or sodium methoxide).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Hypothesized Comparative Biological Activity
Based on the predicted physicochemical differences, we can hypothesize the following trends in biological activity:
| Activity | Predicted More Active Compound | Rationale |
| In Vitro Cell-Based Assays | Ethyl Ester | Higher lipophilicity may lead to better cell penetration and target engagement.[2][3] |
| In Vivo Efficacy (Oral) | Ambiguous | The ethyl ester's potentially higher absorption due to better permeability might be offset by lower solubility and higher first-pass metabolism.[4][5] |
| CNS Activity | Ethyl Ester | Higher lipophilicity generally favors crossing the blood-brain barrier. |
| Duration of Action | Methyl Ester | Potentially greater metabolic stability could lead to a longer half-life.[5] |
Experimental Protocols for Comparative Activity Assessment
To empirically validate the hypothesized differences in biological activity, a series of standardized in vitro assays should be performed.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which the compounds inhibit cell viability by 50% (IC50), a key indicator of cytotoxic potential.
Figure 2: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, HL-60) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of both the methyl and ethyl esters in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values for each compound.
Protocol 4: p38 MAP Kinase Inhibition Assay
This biochemical assay will determine the ability of the compounds to inhibit the activity of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.
-
Assay Preparation: The assay can be performed using a commercially available ADP-Glo™ Kinase Assay kit. Prepare a reaction buffer containing the p38α enzyme, a suitable substrate (e.g., ATF2), and ATP.
-
Inhibitor Addition: Add varying concentrations of the methyl and ethyl esters to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and add the ADP-Glo™ reagent to convert the ADP generated to ATP.
-
Luminescence Measurement: Add the Kinase Detection Reagent to generate a luminescent signal proportional to the amount of ADP produced. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Protocol 5: Tachykinin NK1 Receptor Binding Assay
This radioligand binding assay will assess the affinity of the compounds for the tachykinin NK1 receptor, a target for CNS disorders.
Figure 3: Workflow for a tachykinin NK1 receptor binding assay.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human tachykinin NK1 receptor (e.g., CHO-K1 cells).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P) and varying concentrations of the methyl and ethyl esters.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compounds that inhibits 50% of the specific binding of the radioligand (IC50).
Data Presentation and Interpretation
The experimental data generated from the protocols above should be tabulated for a clear and direct comparison of the two compounds.
| Assay | This compound (IC50) | Ethyl 2-hydroxy-1,7-naphthyridine-3-carboxylate (IC50) |
| Cytotoxicity (HeLa) | Experimental Value (µM) | Experimental Value (µM) |
| Cytotoxicity (HL-60) | Experimental Value (µM) | Experimental Value (µM) |
| p38 MAP Kinase Inhibition | Experimental Value (µM) | Experimental Value (µM) |
| NK1 Receptor Binding | Experimental Value (µM) | Experimental Value (µM) |
Conclusion
While a definitive comparison of the biological activities of Methyl and Ethyl 2-hydroxy-1,7-naphthyridine-3-carboxylate awaits direct experimental evaluation, this guide provides a robust framework for such an investigation. Based on established medicinal chemistry principles, it is predicted that the ethyl ester will exhibit greater potency in in vitro cell-based assays due to its increased lipophilicity, though this may come at the cost of reduced metabolic stability. The provided experimental protocols offer a clear path to generating the necessary data to confirm these predictions and to make an informed decision on which of these promising 1,7-naphthyridine derivatives to advance in a drug discovery pipeline.
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The Naphthyridine Scaffold: A Privileged Structure in Kinase Inhibitor Design
A Comparative Guide to the Kinase Inhibitory Profiles of Diverse Naphthyridine Isomers
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic development. Among the myriad of heterocyclic scaffolds explored, the naphthyridines—a family of bicyclic heteroaromatic compounds containing two nitrogen atoms—have emerged as a "privileged" structure. Their rigid framework and the strategic placement of nitrogen atoms allow for key hydrogen bond interactions within the ATP-binding site of a wide array of protein kinases, making them a versatile foundation for inhibitor design.
This guide provides an in-depth, comparative analysis of the kinase inhibitory profiles of various naphthyridine scaffolds. We will delve into the structure-activity relationships (SAR), quantitative inhibitory data, and the experimental methodologies used to characterize these promising therapeutic agents. By understanding the nuances of how different naphthyridine isomers interact with the kinome, we can better inform the rational design of next-generation kinase inhibitors with improved potency and selectivity.
Understanding the Versatility of Naphthyridine Scaffolds
The specific arrangement of the two nitrogen atoms within the bicyclic ring system defines the different isomers of naphthyridine, with each offering a unique three-dimensional presentation of hydrogen bond donors and acceptors. This structural diversity is the basis for their ability to target a wide range of kinases with varying degrees of selectivity. This guide will focus on some of the most prominent and well-studied naphthyridine scaffolds in kinase inhibitor research: 1,8-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 2,6-naphthyridine, and the fused benzo[c]naphthyridine system.
Comparative Analysis of Kinase Inhibitory Profiles
The biological activity of naphthyridine derivatives is highly contingent on the isomeric nature of the core and the strategic placement of various substituents. These modifications can dramatically influence the inhibitor's potency, selectivity, and pharmacokinetic properties.
The 1,8-Naphthyridine Scaffold: Targeting Diverse Kinase Families
The 1,8-naphthyridine core is a versatile scaffold that has been successfully employed to develop inhibitors for a range of kinases, including receptor tyrosine kinases (RTKs) like EGFR and FGFR, as well as other key signaling kinases such as c-Met and PDK1.[1] The strategic placement of substituents on this scaffold is crucial for achieving high potency and selectivity.
| Compound Class | Target Kinase(s) | Key Structural Features & SAR Insights |
| Substituted 1,8-naphthyridines | EGFR, FGFR, c-Met, PDK1 | The anticancer activity of these derivatives is often linked to their ability to interact with the hinge region of the kinase ATP-binding site. The specific substitution patterns dictate the target selectivity.[1] |
| Hybrid 1,8-naphthyridine molecules | Various cancer-related kinases | The fusion of the 1,8-naphthyridine core with other pharmacophores can lead to compounds with dual inhibitory activities or novel mechanisms of action.[2][3] |
The 1,6-Naphthyridine Scaffold: Potent c-Met Inhibition
The 1,6-naphthyridine motif has proven to be a particularly fruitful scaffold for the development of c-Met kinase inhibitors.[4] The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in numerous cancers.
A notable example is the development of 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one based inhibitors. A comprehensive SAR study revealed that:
-
An N-1 alkyl substituent with a terminal free amino group is crucial.
-
A hydrophobic substituted benzyl group at the N-3 position enhances potency.
-
The tricyclic core is essential for maintaining effective c-Met inhibition.[4]
Introduction of a 4′-carboxamide phenoxy group at the C-5 position was found to significantly improve the inhibitory potency, with the most active compound in one study showing an IC50 of 2.6 µM against c-Met.[4]
The 1,7-Naphthyridine Scaffold: Targeting Lipid Kinases
The 1,7-naphthyridine scaffold has been successfully utilized to develop inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in tumor growth.[6][7]
Table 1: SAR Data of 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors [7]
| Compound ID | R¹ | R² | PIP4K2A IC₅₀ (nM) |
| 1 | H | 2-ethoxyphenyl | 6.6 |
| 2 | H | 2-methoxyphenyl | 13 |
| 7 | Cl | 2-ethoxyphenyl | 3.1 |
| 8 | Cl | 2-methoxyphenyl | 4.5 |
The data clearly indicates that substitution at the R¹ position with a chlorine atom generally leads to a 2-fold increase in potency. Furthermore, the nature of the substituent at the R² position significantly impacts inhibitory activity, with an ethoxy group being more favorable than a methoxy group.
The 2,6-Naphthyridine Scaffold: Dual PKC and FGFR4 Inhibition
The 2,6-naphthyridine core has been explored for its potential to inhibit Protein Kinase C (PKC) isozymes and Fibroblast Growth Factor Receptor 4 (FGFR4).[5] The versatility of this scaffold allows for the development of inhibitors with varying selectivity profiles based on the substitution patterns.
The Benzo[c]naphthyridine Scaffold: Potent and Selective CK2 Inhibition
Fused naphthyridine systems, such as benzo[c]naphthyridines, have yielded highly potent and selective inhibitors of Protein Kinase CK2 (formerly Casein Kinase 2).[8] CK2 is a serine/threonine kinase that is often overexpressed in cancer and plays a key role in cell growth and proliferation.
A prominent example is CX-4945 (Silmitasertib), an orally bioavailable benzo[c]naphthyridine derivative that has entered clinical trials.[8] This class of inhibitors is typically ATP-competitive, binding to the ATP-binding site of the CK2α catalytic subunit.[8]
Table 2: In vitro Activity of Representative Benzo[c]naphthyridine Derivatives against Protein Kinase CK2 [8]
| Compound | Target | Assay | IC₅₀ / Kᵢ | Cell Line / System |
| CX-4945 | CK2 | Kinase Assay | Kᵢ = 0.38 nM | Recombinant Human CK2 |
| Derivative 1c | CK2 | Kinase Assay | IC₅₀ = 0.56 nM | Recombinant Human CK2 |
More recent efforts have focused on improving the kinome-wide selectivity of these inhibitors, leading to the development of compounds like SGC-CK2-2, which demonstrates exceptional selectivity for CK2α and CK2α' with a significant margin over other kinases.[9]
Key Signaling Pathways Targeted by Naphthyridine-Based Inhibitors
The therapeutic potential of naphthyridine-based kinase inhibitors stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in disease.
Caption: Key signaling pathways modulated by naphthyridine-based kinase inhibitors.
Experimental Methodologies for Determining Kinase Inhibitory Profiles
The accurate determination of a compound's kinase inhibitory profile is paramount for its development as a therapeutic agent. A variety of in vitro and cell-based assays are employed to quantify potency and selectivity.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Step-by-Step Protocol for a Generic Radiometric Kinase Assay:
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a specific substrate peptide or protein, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.[10]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter paper.
-
Washing: If using filter paper, wash extensively to remove unincorporated radiolabeled ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Alternative In Vitro Assay Formats:
-
Fluorescence-Based Assays: These include Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays, which offer higher throughput and avoid the use of radioactivity.[10][11]
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced, providing a sensitive and robust readout.[11]
-
Mobility Shift Assays: These assays utilize capillary electrophoresis to separate phosphorylated and non-phosphorylated substrates, offering a direct measure of enzyme activity.[10]
Cell-Based Assays
Cell-based assays are crucial for confirming that a compound can engage its target in a physiological context and exert a downstream biological effect.
NanoBRET™ Target Engagement Assay Workflow:
Caption: A simplified workflow for the NanoBRET™ Target Engagement Assay.
The NanoBRET™ assay measures the binding of a test compound to a specific kinase target within living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the same kinase. A potent inhibitor will displace the tracer, leading to a decrease in the BRET signal. This technology is invaluable for determining target engagement and cellular potency.[11]
Conclusion: The Enduring Promise of Naphthyridine Scaffolds
The naphthyridine scaffold, in its various isomeric forms, continues to be a rich source of novel kinase inhibitors. The ability to fine-tune the potency and selectivity of these compounds through synthetic modifications makes them a highly attractive starting point for drug discovery campaigns targeting a wide range of kinases implicated in human diseases. The ongoing exploration of novel substitution patterns and the development of inhibitors with unique mechanisms of action will undoubtedly solidify the importance of the naphthyridine core in the future of kinase-targeted therapies. This guide has provided a comparative overview, but the field is dynamic, with new derivatives and biological data continually emerging.
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2-Hydroxy-1,7-Naphthyridine-3-Carboxylate Derivatives as HIV-1 Integrase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-hydroxy-1,7-naphthyridine-3-carboxylate derivatives, a pivotal class of compounds in antiviral research. We will objectively compare the performance of various structural analogs, supported by experimental data, to elucidate the chemical features crucial for potent biological activity, with a specific focus on their role as inhibitors of HIV-1 Integrase.
The 1,7-naphthyridine scaffold has emerged as a significant pharmacophore in drug discovery, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A particularly important subclass, the hydroxy-substituted naphthyridine carboxamides, has been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[4][5][6] Understanding the nuanced relationships between their structure and inhibitory power is paramount for designing next-generation therapeutics.
The Core Pharmacophore: A Foundation for Potency
The essential pharmacophore for this class of inhibitors is the 8-hydroxy-[4][7]-naphthyridine-7-carboxamide moiety.[6] This structural motif is critical for chelating divalent metal ions (typically Mg²⁺) in the active site of the HIV-1 integrase enzyme, thereby preventing the crucial strand transfer step of viral DNA integration into the host genome.[6] The core structure, with key positions for substitution, is illustrated below.
Caption: Core structure of 2-hydroxy-1,7-naphthyridine-3-carboxylate with key substitution points (R1, R2, R3).
Systematic SAR Analysis
The potency and selectivity of these inhibitors are profoundly influenced by the nature and position of substituents on the naphthyridine ring system and the carboxamide side chain. We will dissect the SAR at each key position based on published experimental data.
Position R1: The N-1 Substituent
The substituent at the N-1 position of the naphthyridine ring plays a significant role in modulating the compound's antitumor activity. For the related 1,8-naphthyridine series, a 2-thiazolyl group at the N-1 position was found to be the optimal substituent for antitumor activity.[8] While not directly targeting HIV-1 integrase, this highlights the sensitivity of the N-1 position to substitution. For HIV-1 integrase inhibitors, this position is often occupied by a small alkyl group, such as ethyl, which contributes to favorable pharmacokinetic properties.[9]
Position R2: The Carboxamide Side Chain
The carboxamide group at the C-3 position (analogous to C-7 in the 1,6-naphthyridine series) is a critical interaction point. The side chain attached to the amide nitrogen (R2) extends into a hydrophobic pocket of the enzyme.
Key Findings:
-
Aromatic Groups: Substitution with benzyl groups, particularly those with electron-withdrawing substituents like fluorine (e.g., 4-fluorobenzyl), consistently leads to high potency. The N-(4-fluorobenzyl) substituent is a hallmark of many potent integrase inhibitors.[4]
-
Hydrophobic Nature: The interaction is primarily hydrophobic. The size and electronic properties of the benzyl ring substituent can fine-tune the binding affinity.
The following diagram illustrates the general synthetic pathway to access these derivatives, allowing for variation at the R2 position.
Caption: General synthetic workflow for 2-hydroxy-1,7-naphthyridine-3-carboxamide derivatives.
Position R3: The C-5 Substituent
Modifications at the C-5 position of the naphthyridine scaffold have been explored to enhance antiviral activity and improve pharmacokinetic profiles. Introducing substituted pyrrolidinone rings at this position has proven to be a highly effective strategy.
Comparative Data for C-5 Substitutions:
| Compound Ref. | R2 Substituent | R3 Substituent | HIV-1 Replication IC95 (µM) |
| Lead Cmpd. | 4-Fluorobenzyl | H | > 0.5 |
| Analog 1 | 4-Fluorobenzyl | 1-H-5-oxopyrrolidin-3-yl | 0.019 |
| Analog 2 | 4-Fluorobenzyl | 1-Methyl-5-oxopyrrolidin-3-yl | 0.007 |
| Analog 3 | 4-Fluorobenzyl | 1-Ethyl-5-oxopyrrolidin-3-yl | 0.006 |
Data synthesized from findings reported in Bioorganic & Medicinal Chemistry Letters, 2008.[4]
As the data clearly indicates, the introduction of a 5-oxopyrrolidinyl group at the C-5 position dramatically increases potency against viral replication.[4] Furthermore, small alkyl substitutions on the pyrrolidinone nitrogen (e.g., methyl, ethyl) provide an additional boost in activity. This suggests that the C-5 substituent accesses another binding region within the enzyme complex, offering a secondary anchor point.
Comparative Analysis with Alternative Scaffolds
The 1,7-naphthyridine core is one of several heterocyclic systems used to develop HIV-1 integrase inhibitors. Its performance is often benchmarked against diketo acid (DKA) inhibitors, which share a similar mechanism of action.
-
Mechanism: Both naphthyridines and DKAs are mechanistically identical, selectively inhibiting the strand transfer step of integration by chelating metal ions in the active site.[6]
-
Resistance Profiles: A key advantage of the naphthyridine scaffold is its distinct resistance profile. Viruses selected for resistance against 8-hydroxy-(1,6)-naphthyridine-7-carboxamides contain mutations at different integrase residues than those conferring resistance to DKAs.[6] This lack of cross-resistance is clinically significant, suggesting that naphthyridine-based inhibitors could be effective against viral strains resistant to DKA-based drugs.
Caption: Distinct binding sites lead to non-overlapping resistance mutations for DKA and Naphthyridine inhibitors.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, detailed methodologies are essential.
Protocol 1: General Synthesis of a C-5 Substituted N-(4-Fluorobenzyl)-2-hydroxy-1,7-naphthyridine-3-carboxamide
This protocol is a representative example of the synthetic route.
Step 1: Synthesis of the Naphthyridine Core
-
React a suitably substituted 2-aminopyridine with diethyl ethoxymethylenemalonate.
-
Perform a thermal cyclization in diphenyl ether at high temperature (e.g., 250 °C) to form the ethyl 2-hydroxy-1,7-naphthyridine-3-carboxylate core.
-
Hydrolyze the ethyl ester using a base like lithium hydroxide (LiOH) to yield the corresponding carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid from Step 1 in a suitable aprotic solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Add 4-fluorobenzylamine and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Purify the resulting N-(4-fluorobenzyl) amide via column chromatography.
Step 3: C-5 Substitution (e.g., Suzuki or Stille Coupling)
-
If not already present, introduce a halogen (e.g., Bromine) at the C-5 position of the naphthyridine core.
-
React the C-5 bromo-naphthyridine with the desired boronic acid or stannane derivative (e.g., 1-methyl-5-oxopyrrolidin-3-ylboronic acid) under palladium-catalyzed cross-coupling conditions.
-
Purify the final product by chromatography or recrystallization.
This protocol is a generalized representation. Specific reagents, conditions, and purification methods should be optimized based on the specific substrate, as detailed in primary literature sources.[4][10]
Protocol 2: HIV-1 Integrase Strand Transfer Assay
This in vitro assay quantifies the inhibitory activity of the synthesized compounds.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) and a target DNA. One oligo should be labeled (e.g., with biotin or a fluorophore).
-
Assay buffer containing Mn²⁺ or Mg²⁺, DTT, and a suitable salt.
-
Test compounds dissolved in DMSO.
-
Detection reagents (e.g., streptavidin-alkaline phosphatase and a chemiluminescent substrate).
Procedure:
-
Dispense test compounds at various concentrations into a 96-well plate.
-
Add the integrase enzyme and the viral DNA mimic substrate to each well and incubate to allow the formation of the enzyme-DNA complex.
-
Initiate the strand transfer reaction by adding the target DNA substrate.
-
Incubate for a specified time (e.g., 60 minutes) at 37 °C.
-
Stop the reaction and quantify the amount of strand transfer product formed using the detection reagents.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the strand transfer activity by 50%.
This assay confirms that the antiviral activity observed in cell-based assays is a direct result of integrase inhibition.[6]
Conclusion
The 2-hydroxy-1,7-naphthyridine-3-carboxylate scaffold is a highly versatile and potent platform for the development of HIV-1 integrase inhibitors. The SAR analysis reveals three critical regions for optimization:
-
The N-1 position , where small alkyl groups are generally preferred.
-
The C-3 carboxamide side chain , where a 4-fluorobenzyl group provides potent hydrophobic interactions.
-
The C-5 position , where the introduction of N-alkylated 5-oxopyrrolidinyl groups dramatically enhances antiviral activity.
Compared to other inhibitor classes like DKAs, these naphthyridine derivatives offer the significant advantage of a distinct and non-overlapping resistance profile, making them invaluable candidates for future antiviral drug development. The synthetic and assay protocols provided herein offer a validated framework for researchers to further explore and optimize this promising chemical series.
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Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Development for 1,7-Naphthyridine Compounds
This guide provides an in-depth comparison of in vitro assay methodologies for the evaluation of 1,7-naphthyridine compounds, a promising scaffold in modern drug discovery. As researchers, scientists, and drug development professionals, the selection of robust and relevant assays is paramount to accurately characterizing the biological activity of these compounds and advancing lead candidates. This document offers a comprehensive analysis of key biochemical and cell-based assays, grounded in field-proven insights and experimental data, to empower you to make informed decisions in your assay development strategy.
The 1,7-Naphthyridine Scaffold: A Pharmacophore of Interest
The 1,7-naphthyridine core, a heterocyclic aromatic structure, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] Derivatives of this scaffold have demonstrated a broad range of therapeutic potential, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1] Understanding the specific molecular targets and pathways modulated by these compounds is crucial for their development as therapeutic agents. Key targets identified for 1,7-naphthyridine derivatives include protein kinases, such as p38 MAP kinase and PIP4K2A, as well as components of critical signaling pathways like the Wnt/β-catenin pathway.[1][2][3]
I. Biochemical Assays: Probing Direct Target Engagement
Biochemical assays are indispensable for determining the direct interaction of a compound with its purified molecular target, such as a kinase enzyme. These assays are typically performed in a cell-free system, providing a clear measure of a compound's potency and mechanism of action in a controlled environment.
Kinase Activity Assays: A Comparative Analysis
Given that many 1,7-naphthyridine derivatives are designed as kinase inhibitors, selecting the appropriate kinase assay format is a critical first step. The choice of assay technology can significantly impact throughput, sensitivity, and susceptibility to compound interference. Here, we compare three prevalent non-radiometric kinase assay formats: Luminescence-based, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA.
Table 1: Comparison of Kinase Assay Technologies for 1,7-Naphthyridine Inhibitor Screening
| Parameter | Luminescence-Based (e.g., ADP-Glo™) | TR-FRET (e.g., LANCE® Ultra) | AlphaLISA® |
| Principle | Measures kinase activity by quantifying the amount of ADP produced, which is converted to ATP, driving a luciferase-luciferin reaction.[4] | Measures the transfer of energy between a long-lifetime europium chelate donor and a ULight™ dye-labeled acceptor when brought into proximity by a kinase phosphorylation event. | Measures the interaction of a donor and acceptor bead brought into proximity by a kinase-substrate binding event, triggering a chemiluminescent signal. |
| Signal Output | "Glow-type" luminescence, inversely proportional to kinase activity (in ATP depletion formats) or directly proportional (in ADP accumulation formats). | Time-resolved fluorescence ratio (e.g., 665 nm/615 nm), directly proportional to kinase activity. | Amplified, luminescent signal at ~615 nm, directly proportional to the kinase-substrate interaction. |
| Advantages | High sensitivity, wide dynamic range, and generally less susceptible to color quenching from compounds.[4] | Homogeneous "add-and-read" format, ratiometric measurement minimizes well-to-well variability, and reduced background from short-lived fluorescence. | No-wash, highly sensitive, and robust in complex matrices. |
| Considerations | Multi-step reagent addition, potential for inhibition of the coupling enzymes by test compounds. | Potential for compound interference with FRET signal (light scattering or quenching). | Potential for interference from biotin in samples and sensitivity to light and temperature changes. |
| Best Use Case | High-throughput screening (HTS) and profiling of kinase inhibitors, especially when a universal assay for multiple kinases is desired.[4] | HTS and lead optimization, particularly for assays requiring high precision and robustness. | Screening for inhibitors of kinase-substrate binding and protein-protein interactions. |
The selection of a kinase assay format should be driven by the specific research question and the stage of drug discovery.
-
For primary high-throughput screening (HTS) of large compound libraries, a luminescence-based assay like ADP-Glo™ is often favored due to its high sensitivity and broad applicability across different kinases.[4] Its "glow-type" signal is stable, allowing for batch processing of plates. However, the multi-step nature and the use of coupling enzymes mean that counter-screens are essential to rule out false positives that inhibit the detection reagents rather than the target kinase.
-
TR-FRET assays offer a robust alternative for HTS and are particularly well-suited for lead optimization . The ratiometric readout intrinsically corrects for variations in liquid handling and compound color, leading to high-quality, reproducible data. The time-resolved format effectively minimizes background fluorescence, enhancing assay sensitivity.
-
AlphaLISA® is a powerful tool when investigating inhibitors that disrupt the kinase-substrate interaction rather than directly competing with ATP. Its high sensitivity makes it suitable for detecting interactions of varying affinities.
The following diagram outlines a typical workflow for a luminescence-based kinase assay, such as ADP-Glo™, to determine the IC50 of a 1,7-naphthyridine compound.
-
Cell Plating : Seed human cancer cells (e.g., HeLa, HL-60) in a 96-well plate at an optimized density and allow them to adhere overnight. [5]2. Compound Treatment : Treat the cells with a serial dilution of the 1,7-naphthyridine compound for 48-72 hours.
-
MTT Addition : Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition and Analysis : Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value. [5] Self-Validating System :
-
Untreated Control : Cells treated with vehicle (e.g., DMSO) only, representing 100% viability.
-
Blank Control : Wells containing medium but no cells, to subtract background absorbance.
-
Positive Control : A known cytotoxic agent to ensure the assay is responsive.
Table 2: Representative Anticancer Activity of Naphthyridine Derivatives (IC50 Values)
| Compound/Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Bisleuconothine A | HT29 (Colon Cancer) | MTT | 1.09 | [2] |
| Bisleuconothine A | SW480 (Colon Cancer) | MTT | 2.74 | [2] |
| Compound 17a | HL-60 (Leukemia) | Not Specified | 8.9 ± 2.2 | [6] |
| Compound 17a | HeLa (Cervical Cancer) | Not Specified | 13.2 ± 0.7 | [6] |
| Naphthyridine Derivative | HeLa (Cervical Cancer) | MTT | 0.7 | [5] |
| Naphthyridine Derivative | HL-60 (Leukemia) | MTT | 0.1 | [5] |
Wnt Signaling Pathway Reporter Assay
For compounds like Bisleuconothine A, which are known to inhibit the Wnt signaling pathway, a cell-based reporter assay is the gold standard for quantifying pathway modulation. [2]This assay typically uses a luciferase reporter gene under the control of TCF/LEF responsive elements.
-
Cell Transfection : Co-transfect HEK293T cells in a 96-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase under a constitutive promoter. [7][8][9]2. Compound Treatment : After 24 hours, stimulate the cells with a Wnt ligand (e.g., Wnt3a-conditioned media) in the presence of varying concentrations of the 1,7-naphthyridine test compound.
-
Incubation : Incubate the cells for 16-24 hours to allow for reporter gene expression.
-
Cell Lysis : Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement : In a white-walled luminometer plate, first add Luciferase Assay Reagent II to measure the firefly luciferase activity. Then, add Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity. [10]6. Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. This normalization corrects for differences in cell number and transfection efficiency. Determine the IC50 of the compound by plotting the normalized reporter activity against the compound concentration. [8] Self-Validating System :
-
Unstimulated Control : Cells treated with vehicle, but no Wnt3a, to determine baseline reporter activity.
-
Stimulated Control : Cells treated with Wnt3a and vehicle, representing 100% pathway activation.
-
Positive Inhibitor Control : A known Wnt pathway inhibitor (e.g., IWR-1) to validate the assay's ability to detect inhibition.
III. Data Interpretation and Assay Validation
The Importance of the Z'-Factor
For any high-throughput screening assay, the Z'-factor is a critical parameter for assessing its quality and robustness. It takes into account both the dynamic range of the assay and the variability of the signals.
Formula : Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where pos refers to the positive control (e.g., uninhibited reaction) and neg refers to the negative control (e.g., no enzyme or maximum inhibition).
-
Z' > 0.5 : An excellent assay, suitable for HTS. [11][12][13]* 0 < Z' < 0.5 : A marginal assay that may require optimization. [11][12][13]* Z' < 0 : The assay is not suitable for screening. [11][12][13]
Conclusion
The development of robust and relevant in vitro assays is a cornerstone of successful drug discovery campaigns for 1,7-naphthyridine compounds. This guide has provided a comparative overview of key biochemical and cell-based assays, emphasizing the rationale behind assay selection, detailed experimental protocols, and the importance of self-validating systems. By employing a strategic combination of direct target engagement assays, such as luminescence-based or TR-FRET kinase assays, and physiologically relevant cell-based assays, researchers can confidently characterize the activity of their compounds, elucidate their mechanism of action, and ultimately accelerate the progression of promising 1,7-naphthyridine derivatives towards the clinic.
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ResearchGate. (n.d.). Schematic of fluorescent assay formats used to characterize kinase inhibitors within the RAF-MEK-ERK pathway. Retrieved January 4, 2026, from [Link]
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ResearchGate. (n.d.). Graphviz view of a cell cycle canonical signaling pathway with gene expression data. Retrieved January 4, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate (CAS No. 1124194-67-7). As a naphthyridine derivative, this compound is part of a class of nitrogen-containing heterocyclic molecules known for a wide spectrum of biological activities.[1][2] While specific toxicity data for this compound is limited, its known hazard profile as a skin and eye irritant, coupled with potential harm if swallowed, mandates that it be treated as hazardous waste.[3][4] Adherence to these procedures is essential not only for regulatory compliance under the Resource Conservation and Recovery Act (RCRA) but also for ensuring the safety of laboratory personnel and protecting the environment.[5][6]
Hazard Assessment and Identification
Before handling or disposal, a thorough understanding of the compound's characteristics is paramount. This initial assessment dictates all subsequent safety and disposal protocols.
Table 1: Chemical and Hazard Profile of this compound
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 1124194-67-7 | [3][7][8] |
| Molecular Formula | C₁₀H₈N₂O₃ | [3][7] |
| Appearance | White or off-white solid powder | [4][7] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [4] |
| Signal Word | Warning | [3][4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [3][4] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE) and Engineering Controls
Given the compound's hazard profile, stringent safety measures must be in place before beginning any disposal-related activities.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of the powder.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[9]
-
Body Protection : A fully buttoned laboratory coat must be worn.
-
Respiratory Protection : While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required for spill cleanup outside of containment. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic process, from initial collection at the point of generation to final hand-off to a certified waste management provider. Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash .[10][11]
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions between incompatible substances.[5][12]
-
Characterize the Waste : Designate this compound waste as "Solid Organic Hazardous Waste."
-
Segregate at the Source : Collect this waste separately from all other waste streams. Do not mix it with:
-
Liquid wastes (e.g., solvents, aqueous solutions).
-
Other solid chemical wastes, unless explicitly approved by your EHS department.
-
Biohazardous or radioactive waste.
-
General laboratory trash.
-
Step 2: Container Selection and Labeling
The integrity of the waste container and the clarity of its label are critical for safety and regulatory compliance.[13]
-
Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, in good condition, and compatible with the chemical.[5][14]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label. The label must include the following information in clear, legible text:[15][16]
-
The words "Hazardous Waste" .
-
Full Chemical Name(s) : "this compound". Do not use abbreviations or chemical formulas.[15] If it is a mixture, list all components and their approximate percentages.
-
Hazard Identification : Check the boxes for "Toxic" and "Irritant".
-
Generator Information : Your name, laboratory, and contact information.
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[10][14]
-
Designate the SAA : The designated SAA should be in a low-traffic area, ideally within the laboratory where the waste is generated.
-
Maintain Container Integrity : Keep the waste container securely closed at all times, except when actively adding waste.[14]
-
Utilize Secondary Containment : Place the waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[5][13]
-
Monitor Accumulation Limits : Do not exceed the SAA limit of 55 gallons for hazardous waste or 1 quart for acutely toxic (P-listed) waste.[10] While this compound is not P-listed, it is good practice to arrange for pickup well before reaching these volumes. The container may be stored for up to one year, but it must be removed by EHS within three calendar days once it becomes full.[14]
Step 4: Arranging for Final Disposal
The ultimate responsibility for the waste, from "cradle to grave," lies with the generating institution.[15]
-
Request a Pickup : Once the waste container is nearly full or ready for disposal, submit a chemical waste pickup request through your institution's EHS department.
-
Do Not Transport : Laboratory personnel should never transport hazardous waste across public roads. This must be handled by trained EHS staff or a licensed hazardous waste contractor.[11][15]
-
Maintain Records : Keep a detailed record of the waste generated, its accumulation start date, and the date of its removal. This documentation is crucial for regulatory compliance.[13]
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is required in the event of a spill or personal exposure.
-
Solid Spill Cleanup :[17]
-
Evacuate and Secure : Alert others in the area and restrict access. Ensure the area is well-ventilated.
-
Don PPE : At a minimum, wear double gloves, a lab coat, and chemical splash goggles.
-
Contain and Collect : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a hazardous waste container. Avoid creating dust.
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Cleanup Materials : All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container and disposed of accordingly.
-
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[18]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18][19]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[18]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[18][19]
-
Disposal of Contaminated Materials
-
Empty Containers : A container that held this compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[11]
-
Collect the Rinsate : The solvent rinsate is now hazardous waste and must be collected in a properly labeled container for liquid hazardous waste.
-
Dispose of the Container : After triple-rinsing and allowing it to air dry in a fume hood, obliterate or deface the original label. The container can then typically be disposed of in the regular laboratory glass or plastic recycling stream. Confirm this final step with your EHS department.[11]
-
-
Contaminated Labware and PPE : Disposable items such as gloves, weigh boats, and paper towels that are lightly contaminated should be placed in a designated solid hazardous waste container.[20] Grossly contaminated items should be managed as hazardous waste.
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Navigating the Uncharted: A Guide to Safely Handling Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate, a member of the bioactive naphthyridine class of heterocyclic compounds, represents such a frontier.[1] While the full toxicological profile of this specific molecule is not yet comprehensively documented, its structural motifs suggest a potential for biological activity, necessitating a cautious and well-informed approach to its handling.[2][3][4] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our aim is to empower you, our scientific colleagues, with the knowledge to manage this compound safely and effectively, ensuring both personal safety and the integrity of your research.
The Precautionary Principle: Acknowledging the Unknown
In the absence of a specific Safety Data Sheet (SDS) for this compound, we must operate under the precautionary principle. This means treating the compound as potentially hazardous until proven otherwise.[5] Structurally similar compounds, such as other naphthyridine derivatives and bioactive heterocycles, have been shown to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[6][7][8] Therefore, the following recommendations are designed to provide a robust barrier against all potential routes of exposure: dermal, ocular, inhalation, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling substances with unknown toxicological properties.[5][9][10] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields.[5] | Chemical splash goggles and a full-face shield, especially when handling bulk quantities or creating solutions.[5][9] |
| Hand | Chemically resistant nitrile gloves.[11] | Double-gloving with two pairs of nitrile gloves.[5] |
| Body | A standard laboratory coat.[5] | A chemically resistant apron over a lab coat, or a disposable coverall for large-scale work.[5] |
| Respiratory | All handling of the solid compound or its solutions should be performed within a certified chemical fume hood.[5] | If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. |
| Footwear | Closed-toe shoes. | Chemically resistant shoe covers should be considered if there is a significant risk of spills. |
Operational Plan: From Receipt to Disposal
A structured workflow is crucial for minimizing risk and ensuring regulatory compliance. The following step-by-step guidance will walk you through the key stages of handling this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound's name and a warning such as "Caution: Substance of Unknown Toxicity."
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] The container should be tightly sealed.
Handling and Use
-
Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, even if gloves were worn.[13]
-
Spill Preparedness: A spill kit appropriate for solid chemical spills should be readily accessible.
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is vital.[14]
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if the spill is outside a fume hood.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.[14]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Caption: Spill Cleanup Workflow for this compound.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of any chemical. As a general principle, no scientific waste should enter the domestic waste stream.[15]
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE (gloves, disposable lab coats), and cleaning materials, must be collected in a designated and sealed hazardous waste container.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this waste stream.[11] They will provide information on the appropriate waste codes and arrange for pickup by a licensed hazardous waste disposal contractor.
Caption: Disposal Workflow for this compound.
By adhering to these protocols, you are not only ensuring your own safety but also contributing to a culture of safety within your laboratory. The principles of cautious handling, robust personal protection, and responsible disposal are the cornerstones of sound scientific practice, especially when working with novel compounds on the cutting edge of research.
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester. Retrieved from [Link]
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Goa University. (n.d.). Green chemistry approach for the synthesis of bioactive heterocycles. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
